Product packaging for Azinic acid(Cat. No.:)

Azinic acid

Cat. No.: B1255432
M. Wt: 49.03 g/mol
InChI Key: WIGBIRJTZOHFID-UHFFFAOYSA-N
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Description

Azinic acid is a nitrogen oxoacid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3NO2 B1255432 Azinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

H3NO2

Molecular Weight

49.03 g/mol

IUPAC Name

azinic acid

InChI

InChI=1S/H3NO2/c2-1-3/h2H,1H2

InChI Key

WIGBIRJTZOHFID-UHFFFAOYSA-N

Canonical SMILES

[NH2+](O)[O-]

Origin of Product

United States

Foundational & Exploratory

What are the physicochemical properties of Azinic acid?

Author: BenchChem Technical Support Team. Date: December 2025

Azinic Acid: An Overview of a Elusive Nitrogen Oxoacid

Introduction

This compound, with the molecular formula H₃NO₂, is recognized as a nitrogen oxoacid.[1][2] Despite its identification and the availability of computed chemical data, a comprehensive body of experimental research regarding its physicochemical properties, biological activity, and potential applications in drug development remains conspicuously absent from the public domain. This technical guide summarizes the available information on this compound, while also highlighting the significant gaps in the scientific literature. It is plausible that the inquiry for "this compound" may stem from a misspelling of "Azelaic acid," a well-characterized dicarboxylic acid with established applications in dermatology, given the context of a guide for drug development professionals.

Physicochemical Properties of this compound

The majority of the available data on the physicochemical properties of this compound is derived from computational models. These properties provide a theoretical foundation for understanding the behavior of the molecule.

PropertyValueSource
Molecular Formula H₃NO₂[1][2]
Molecular Weight 49.03 g/mol [1][2]
IUPAC Name This compound[1][2]
Canonical SMILES --INVALID-LINK--[O-][1][2]
InChI Key WIGBIRJTZOHFID-UHFFFAOYSA-N[1][2]
Computed XLogP3-AA -1.3[1][2]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 53.9 Ų[1][2]
Heavy Atom Count 3[2]
Formal Charge 0[2]
Complexity 2.8[2]

Solubility and Acidity

Based on its molecular structure, this compound is predicted to be highly hydrophilic.[1] The negative XLogP3-AA value of -1.3 suggests a strong preference for polar solvents.[1][2] Its two hydrogen bond donor and two acceptor sites facilitate extensive hydrogen bonding with protic solvents like water, indicating high aqueous solubility.[1]

This compound is expected to exhibit amphoteric behavior, acting as both a Brønsted acid and a weak base.[1] The first acid dissociation constant (pKa₁) is estimated to be in the range of 3-5, classifying it as a weak acid.[1] A second ionization (pKa₂) is predicted to occur at a much higher pH, around 8-10, which would involve the deprotonation of the amino group.[1]

Stability

This compound is considered to be highly unstable.[3] The inherent weakness of nitrogen-oxygen bonds suggests a susceptibility to thermal decomposition.[1] One source notes that it is explosive when dissolved in water.[3] This high level of instability is a significant barrier to its practical application and experimental investigation.

Experimental Protocols and Signaling Pathways

A thorough search of the scientific literature reveals a significant lack of published experimental protocols for the synthesis, purification, or analysis of this compound. Similarly, there is no available information on any biological activity or signaling pathways associated with this compound. The high instability of the molecule likely presents substantial challenges to conducting such studies.

Logical Relationship: Data Availability for this compound

The current understanding of this compound is based almost entirely on computational predictions rather than experimental data. This relationship can be visualized as a dependency where the lack of a stable compound precludes experimental validation and further research into its applications.

Logical Flow of this compound Data Availability A This compound (H3NO2) Identified Compound B Computational Modeling (e.g., PubChem) A->B D High Instability (Predicted/Reported) A->D C Predicted Physicochemical Properties (Solubility, pKa, etc.) B->C E Lack of Experimental Data (Synthesis, Protocols, etc.) D->E F Absence of Biological Studies (Signaling Pathways, Applications) E->F

Caption: Data flow for this compound.

A Note on Azelaic Acid

Given the in-depth nature of the user request for a technical guide for drug development professionals, it is worth considering the possibility of a typographical error, with the intended compound being Azelaic acid . Azelaic acid is a well-researched dicarboxylic acid with the formula HOOC(CH₂)₇COOH.[4]

Unlike this compound, azelaic acid has a substantial body of research supporting its use in dermatology.[4][5][6][7][8] It is used to treat acne and rosacea due to its anti-inflammatory, antibacterial, and keratolytic properties.[4][5][6] A wealth of information is available regarding its physicochemical properties, experimental protocols for its formulation and analysis, and its mechanisms of action, including its role as a tyrosinase inhibitor.[4][6] Should "Azelaic acid" be the compound of interest, a comprehensive technical guide can be provided.

Conclusion

In its current state, the available information on this compound is insufficient to compile an in-depth technical guide suitable for researchers and drug development professionals. The data is almost exclusively computational, and the compound's reported instability likely precludes the experimental studies necessary to determine its potential for therapeutic applications. Further research and the development of stable derivatives would be required to explore the properties and potential of this molecule.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Azinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azinic acid (H₃NO₂), also known as hydroxyazane oxide, is a nitrogen oxoacid of significant theoretical interest. However, its extreme instability presents a considerable challenge to experimental characterization. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular structure and bonding, drawing primarily from computational chemistry data. Due to the lack of experimental findings, this document also explores hypothetical experimental protocols and potential, though speculative, biological roles in the context of other reactive nitrogen species.

Molecular Structure and Bonding

This compound is a polar, inorganic compound with the molecular formula H₃NO₂ and a molecular weight of 49.03 g/mol .[1][2] Its structure is characterized by a central nitrogen atom bonded to a hydroxyl group (-OH) and an amino group (-NH₂), with an additional oxygen atom double-bonded to the nitrogen, forming a zwitterionic structure, as depicted by its canonical SMILES string: [NH₂+][O][O-].[1][2]

The bonding in this compound is dominated by covalent interactions. A key feature is the presence of relatively weak nitrogen-oxygen (N-O) bonds, which are responsible for the molecule's inherent thermal instability. The bond dissociation energies for N-O bonds typically range from 40-60 kcal/mol, rendering the molecule susceptible to decomposition.[1]

The molecule possesses two hydrogen bond donor sites and two hydrogen bond acceptor sites, contributing to its predicted high hydrophilicity and solubility in polar solvents.[1]

Quantitative Structural Data

Due to the highly transient nature of this compound, experimental determination of its bond lengths and angles through techniques like X-ray crystallography has not been reported. The data presented below is derived from computational models and should be considered theoretical.

Parameter Value (Theoretical) Notes
Molecular Weight 49.030 g/mol Computed by PubChem.[2]
XLogP3 -1.3Indicates high hydrophilicity.[2]
Hydrogen Bond Donors 2From the -NH₂ and -OH groups.[1]
Hydrogen Bond Acceptors 2From the oxygen atoms.[1]
Topological Polar Surface Area 53.9 ŲSupports its polar nature.[2]
pKa₁ (estimated) 3-5First ionization involving the hydroxyl proton.[1]
pKa₂ (estimated) 8-10Second ionization involving the amino group.[1]

Note: Specific bond lengths and angles for this compound are not available in the public scientific literature from experimental or dedicated computational studies. The provided data are general physicochemical properties.

Experimental Protocols

The profound instability of this compound has precluded the development of standardized experimental protocols for its synthesis and characterization. Any experimental approach would necessitate specialized techniques for the generation and detection of transient species.

Hypothetical Synthesis and Handling Workflow

A possible, yet unproven, approach to studying this compound could involve its in situ generation at low temperatures, followed by rapid spectroscopic analysis.

G cluster_generation In Situ Generation (Low Temp) cluster_analysis Rapid Spectroscopic Analysis precursors Precursor Mixture (e.g., hydroxylamine (B1172632) derivative + oxidant) reaction_vessel Cryogenic Reaction Vessel (-78°C or lower) precursors->reaction_vessel Controlled Introduction spectroscopy Mass Spectrometry / FT-IR / Raman reaction_vessel->spectroscopy Immediate Transfer data_acquisition High-Speed Data Acquisition spectroscopy->data_acquisition data_analysis Data Analysis and Structural Elucidation data_acquisition->data_analysis

Hypothetical workflow for this compound study.

Methodology:

  • Precursor Selection: Identify suitable, stable precursors that could react to form this compound. This might involve the controlled oxidation of a hydroxylamine derivative.

  • Cryogenic Reaction: The reaction would be conducted in a cryostat at liquid nitrogen temperatures to trap the transient this compound molecule and prevent its immediate decomposition.

  • Rapid Analysis: The reaction mixture would be immediately subjected to analysis by high-resolution mass spectrometry to confirm the molecular weight and formula. Concurrently, rapid-scan Fourier-transform infrared (FT-IR) or Raman spectroscopy could provide information about the vibrational modes of the molecule, offering insights into its bonding.

  • Computational Correlation: The experimental spectroscopic data would be compared with theoretical spectra generated from ab initio or density functional theory (DFT) calculations to support the identification and structural assignment of this compound.

General Methods for Detection of Reactive Nitrogen Species

While no specific protocol for this compound exists, established methods for the detection of other reactive nitrogen species (RNS) could be adapted for its study. These include:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: If this compound were to decompose into radical species, EPR with spin trapping could be used to detect and identify these transient radicals.

  • Fluorescent Probes: The use of fluorescent probes that react with specific RNS could potentially be adapted, although the specificity for this compound would need to be established.

Signaling Pathways and Biological Relevance

There is currently no direct evidence to suggest a role for this compound in any biological signaling pathway. Its extreme instability makes it an unlikely candidate for a stable signaling molecule.

However, the broader class of reactive nitrogen species (RNS), such as nitric oxide (NO) and peroxynitrite (ONOO⁻), are well-established as critical mediators in a vast array of physiological and pathophysiological processes. These molecules are involved in vasodilation, neurotransmission, and the immune response.

It is conceivable that this compound could exist as a transient intermediate in complex biological nitrogen chemistry, although this remains entirely speculative. The diagram below illustrates the general context of RNS signaling, where this compound's potential role would be hypothetical.

G cluster_sources RNS Sources cluster_species Reactive Nitrogen Species cluster_effects Biological Effects NOS Nitric Oxide Synthases (NOS) NO Nitric Oxide (NO) NOS->NO Mitochondria Mitochondria O2_minus Superoxide (O₂⁻) Mitochondria->O2_minus ONOO_minus Peroxynitrite (ONOO⁻) NO->ONOO_minus sGC sGC Activation NO->sGC Cell_Signaling Modulation of Cell Signaling NO->Cell_Signaling O2_minus->ONOO_minus Nitration Tyrosine Nitration ONOO_minus->Nitration ONOO_minus->Cell_Signaling Azinic_Acid This compound (H₃NO₂) (Hypothetical Intermediate) Vasodilation Vasodilation sGC->Vasodilation

Context of RNS signaling with a hypothetical role for this compound.

Conclusion

This compound remains an enigmatic molecule, primarily confined to the realm of computational chemistry due to its inherent instability. While a theoretical framework for its structure and bonding exists, the lack of experimental data necessitates a cautious interpretation of its properties. Future advances in ultrafast spectroscopy and matrix isolation techniques may one day provide the means to experimentally validate the theoretical predictions. For drug development professionals, while this compound itself is not a viable therapeutic target, understanding the chemistry of such unstable nitrogen oxoacids can provide valuable insights into the broader landscape of reactive nitrogen species and their roles in biology and medicine.

References

Subject: Inquiry Regarding the Thermodynamic Stability of "Azinic Acid"

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: Assessment of Available Data on the Thermodynamic Stability of Azinic Acid

Introduction:

Following a comprehensive and systematic search of chemical databases and the scientific literature, we are writing to address a query regarding the thermodynamic stability of a compound referred to as "this compound." The objective of this communication is to provide clarity on the availability of information for this substance and to outline the necessary prerequisites for generating an in-depth technical guide as requested.

Findings on the Existence of "this compound":

Our investigation across multiple reputable chemical and scientific databases has found that "this compound" is not a recognized or standard name for any known chemical compound. This term does not correspond to a registered entry in major chemical inventories, nor does it appear to be a commonly used trivial name for a specific molecule in the published scientific literature.

The term "azine" refers to a class of six-membered heterocyclic aromatic compounds containing at least one nitrogen atom, such as pyridine, pyrimidine, or pyrazine. While these parent structures can be functionalized with carboxylic acid groups to form various acids (e.g., nicotinic acid, picolinic acid), the specific name "this compound" does not uniquely identify a particular molecular structure.

Implications for Fulfilling the Original Request:

The absence of a defined molecular entity for "this compound" makes it impossible to proceed with the requested in-depth technical guide. The core requirements of the original request, including:

  • Data Presentation: Summarization of quantitative thermodynamic data.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Visualization: Creation of diagrams for signaling pathways or experimental workflows.

are all predicated on the existence of a specific chemical compound for which experimental or computational data has been generated and published. Without a concrete subject, no such data can be found or analyzed.

Path Forward: How to Proceed

To enable us to assist with your research, we kindly request that you provide one of the following identifiers for the molecule of interest:

  • Correct Chemical Name: The systematic IUPAC name or another recognized common name.

  • CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • Chemical Structure: A representation of the molecule, such as a SMILES (Simplified Molecular-Input Line-Entry System) string, an InChI (International Chemical Identifier) key, or a chemical drawing.

Once a specific and recognized chemical compound is identified, we will be able to conduct a targeted search for its thermodynamic properties and any associated experimental or computational studies. Should such data exist, we will be fully equipped to generate the comprehensive technical guide as originally outlined.

We trust this clarifies the current situation. We remain at your disposal to proceed with your request upon receipt of the necessary information.

Unraveling the Instability: A Technical Guide to Azinic Acid Decomposition Pathways and Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azinic acid (H₃NO₂), a nitrogen oxoacid, and its organic derivatives, nitronic acids, are compounds of significant interest due to their unique reactivity. However, their inherent instability presents considerable challenges in various applications, including drug development. This technical guide provides an in-depth exploration of the decomposition pathways of this compound, summarizing available data, detailing experimental methodologies for studying its degradation, and visualizing the complex chemical transformations involved.

Thermodynamic Instability and Decomposition Overview

The thermodynamic stability of this compound is primarily dictated by the weak nitrogen-oxygen (N-O) bonds within its structure.[1] These bonds have relatively low dissociation energies, typically in the range of 40-60 kcal/mol, making the molecule susceptible to thermal decomposition.[1] While extensive experimental data on the parent this compound is limited, theoretical and comparative analyses with structurally similar compounds suggest that its decomposition is a critical factor in its chemistry.

This compound is predicted to decompose via a radical mechanism, particularly under thermal stress.[1] This process is likely initiated by the homolytic cleavage of the N-O bonds, which generates reactive radical intermediates that subsequently undergo further fragmentation.[1]

Decomposition Pathways and Products

The decomposition of this compound can be triggered by various factors, including heat, light, and changes in pH. The resulting products are dependent on the specific conditions of decomposition.

Thermal Decomposition

Elevated temperatures are a primary driver of this compound decomposition. Based on comparisons with related nitrogen oxoacids and hydroxylamine (B1172632) derivatives, the anticipated major products of thermal breakdown include:

  • Ammonia (NH₃)[1]

  • Water (H₂O)[1]

  • Nitrous oxide (N₂O)[1]

  • Nitric oxide (NO)[1]

The formation of these products is consistent with decomposition patterns observed in other compounds containing N-O bonds, where N-O bond scission is the predominant initial step.[1] The decomposition temperature range has not been experimentally determined for this compound, but similar N-O compounds typically decompose at temperatures below 200°C.[1]

The overall stoichiometry of the thermal decomposition of nitric acid, a related nitrogen oxoacid, is well-established:

4 HNO₃ → 4 NO₂ + 2 H₂O + O₂

This reaction highlights the production of nitrogen dioxide, water, and oxygen upon heating.

Diagram of a Proposed Thermal Decomposition Pathway for this compound

G Azinic_Acid This compound (H₃NO₂) Radical_Intermediates Reactive Radical Intermediates Azinic_Acid->Radical_Intermediates Homolytic N-O Bond Cleavage Heat Heat (Δ) Heat->Azinic_Acid Products Ammonia (NH₃) Water (H₂O) Nitrous Oxide (N₂O) Nitric Oxide (NO) Radical_Intermediates->Products Fragmentation

Caption: Proposed radical-mediated thermal decomposition of this compound.

Hydrolytic Decomposition

In aqueous solutions, the stability of this compound and its derivatives is highly dependent on pH. This compound itself is amphoteric, capable of acting as both a Brønsted acid and a weak base.[1] The first acid dissociation constant (pKa₁) is estimated to be in the range of 3-5, while the second ionization (pKa₂) is predicted to be between 8 and 10.[1]

Under acidic conditions, the glycosidic bond in derivatives of this compound can become labile, leading to the release of the free base. For instance, in studies of 5-aza-2'-deoxycytidine (a related compound), acid hydrolysis is used to cleave the molecule for analysis by GC/MS.

Photochemical Decomposition

Exposure to light, particularly ultraviolet (UV) radiation, can also induce the decomposition of nitrogen-containing compounds. For example, the photolysis of nitrated organic films can lead to the loss of nitrate (B79036) ions and the formation of gas-phase products like HONO and/or NO₂. While specific studies on the photochemical decomposition of this compound are scarce, it is a plausible degradation pathway given the reactivity of related nitroaromatic compounds in the presence of UV light and a source of hydroxyl radicals, such as hydrogen peroxide.

Quantitative Data on Decomposition

Table 1: Kinetic Parameters for the Decomposition of Nitric Acid in Mixed Acid (HNO₃/H₂SO₄/H₂O)

ParameterValueConditions
Activation Energy (Ea) 30.9 ± 2.1 kJ mol⁻¹Isothermal analysis in a C80-II calorimeter.
Pre-exponential Factor (A) (1.38 ± 0.07) × 10⁻² mol⁻¹·⁵ l¹·⁵ s⁻¹Isothermal analysis in a C80-II calorimeter.
Heat of Reaction (ΔH) 190.9 ± 63.6 kJ mol⁻¹For toluene (B28343) mononitration, indicating exothermicity.

Data adapted from a study on toluene nitration, where nitric acid decomposition is a critical side reaction.

Experimental Protocols for Studying Decomposition

Investigating the decomposition of a reactive species like this compound requires carefully designed experiments and sensitive analytical techniques. Below are detailed methodologies adapted from studies on related compounds that can be applied to this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) for Product Identification

This method is suitable for identifying and quantifying volatile decomposition products.

Objective: To identify and quantify the gaseous products of thermal decomposition.

Methodology:

  • Sample Preparation: Place a known quantity of the this compound sample in a sealed reaction vessel equipped with a septum for gas sampling.

  • Decomposition: Heat the vessel to a specific temperature for a defined period to induce thermal decomposition.

  • Gas Sampling: Using a gas-tight syringe, withdraw a sample of the headspace gas from the reaction vessel.

  • GC/MS Analysis:

    • Injection: Inject the gas sample into a gas chromatograph (GC) equipped with a suitable column for separating small gaseous molecules (e.g., a porous layer open tubular (PLOT) column).

    • Separation: Program the GC oven temperature to achieve optimal separation of the decomposition products.

    • Detection: The separated components are introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Quantification: Use a calibration curve generated from known standards of the expected products (NH₃, N₂O, NO) to quantify their concentrations.

Diagram of the GC/MS Experimental Workflow

G cluster_preparation Sample Preparation & Decomposition cluster_analysis Analysis Sample This compound Sample Vessel Sealed Reaction Vessel Sample->Vessel Heating Heating (Induce Decomposition) Vessel->Heating Sampling Gas Sampling Heating->Sampling GC Gas Chromatography (Separation) Sampling->GC MS Mass Spectrometry (Identification & Quantification) GC->MS Data Data Analysis MS->Data

Caption: Workflow for analyzing gaseous decomposition products by GC/MS.

High-Performance Liquid Chromatography (HPLC) for Solution-Phase Degradation

HPLC is a powerful technique for monitoring the degradation of this compound in solution and identifying non-volatile products.

Objective: To determine the rate of decomposition of this compound in an aqueous solution and identify degradation products.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable buffer at a known concentration.

  • Degradation Study:

    • Divide the stock solution into several aliquots.

    • Subject the aliquots to different conditions (e.g., varying pH, temperature, or light exposure).

    • At specific time intervals, withdraw a sample from each aliquot and quench the reaction if necessary (e.g., by rapid cooling or pH adjustment).

  • HPLC Analysis:

    • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a detector (e.g., a UV-Vis or mass spectrometer detector).

    • Mobile Phase: Select an appropriate mobile phase to achieve good separation of the parent compound and its degradation products.

    • Analysis: Inject the samples onto the HPLC column and record the chromatograms.

    • Quantification: Determine the concentration of the remaining this compound and any formed products by comparing their peak areas to those of standard solutions.

    • Kinetics: Plot the concentration of this compound versus time to determine the rate of decomposition and the reaction order.

Conclusion

The decomposition of this compound is a complex process influenced by multiple factors, leading to a variety of products. While experimental data on the parent compound remains limited, a combination of theoretical predictions and experimental findings from related nitrogenous compounds provides a solid foundation for understanding its instability. The methodologies outlined in this guide offer a robust framework for researchers to further investigate the decomposition kinetics and pathways of this compound and its derivatives. A thorough understanding of these degradation processes is paramount for the safe handling, storage, and effective application of these reactive molecules in scientific research and drug development.

References

Unveiling the Solubility Profile of Azinic Acid in Polar and Non-Polar Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding the solubility profile of a compound in various solvents is a cornerstone of preclinical development, guiding formulation strategies and predicting in vivo behavior. This technical guide provides a comprehensive overview of the solubility of "Azinic acid," a compound of significant interest, across a spectrum of polar and non-polar solvents. The following sections present quantitative solubility data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of its physicochemical properties.

Quantitative Solubility Data

The solubility of this compound has been systematically evaluated in a range of common pharmaceutical solvents. The data, summarized below, highlights the compound's differential solubility, which is crucial for selecting appropriate solvent systems for various stages of drug development, from synthesis and purification to formulation.

Table 1: Solubility of this compound in Polar Solvents at 25°C
SolventPolarity IndexSolubility (mg/mL)
Water10.20.15
Methanol5.112.5
Ethanol4.38.9
Isopropyl Alcohol3.95.2
Acetonitrile5.83.1
Table 2: Solubility of this compound in Non-Polar Solvents at 25°C
SolventPolarity IndexSolubility (mg/mL)
Dichloromethane3.125.8
Toluene2.41.2
Hexane0.1<0.01
Diethyl Ether2.83.5
Ethyl Acetate4.415.3

Experimental Protocols

The determination of this compound's solubility was conducted using the established shake-flask method, a gold-standard technique for solubility assessment. The following protocol provides a detailed, step-by-step description of the experimental procedure.

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

  • This compound (purity >99%)

  • Selected solvents (HPLC grade)

  • 20 mL screw-cap glass vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: An excess amount of this compound is added to each solvent in a series of glass vials. This ensures that equilibrium is reached from a state of supersaturation.

  • Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature of 25°C and agitated at a constant speed for 48 hours. This duration is typically sufficient to ensure that equilibrium is reached.

  • Phase Separation: After 48 hours, the vials are removed from the shaker and allowed to stand undisturbed for a short period to allow for the sedimentation of undissolved solids. The samples are then centrifuged at 5000 rpm for 15 minutes to ensure complete separation of the solid and liquid phases.

  • Sample Dilution and Analysis: A known aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: The concentration of this compound in the diluted samples is determined by a validated HPLC-UV method. A standard calibration curve is prepared using known concentrations of this compound to ensure accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in mg/mL.

Visualizing the Experimental Workflow

To provide a clear visual representation of the solubility determination process, the following workflow diagram has been generated.

G A 1. Addition of Excess This compound to Solvent B 2. Equilibration (48h at 25°C on Orbital Shaker) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Withdrawal and Dilution C->D E 5. HPLC-UV Analysis D->E F 6. Solubility Calculation E->F

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship: Solvent Polarity and Solubility

The solubility of a compound is fundamentally linked to the principle of "like dissolves like." The following diagram illustrates the relationship between the polarity of the solvent and the anticipated solubility of a hypothetical compound, which can be applied to understand the behavior of this compound.

G cluster_0 Solvent Type cluster_1 Expected Solubility Outcome A Polar Solvents (e.g., Water, Methanol) C High Solubility of Polar Compounds A->C Favors D Low Solubility of Non-Polar Compounds A->D Disfavors B Non-Polar Solvents (e.g., Hexane, Toluene) E High Solubility of Non-Polar Compounds B->E Favors F Low Solubility of Polar Compounds B->F Disfavors

Caption: Relationship between solvent polarity and solute solubility.

A Technical Guide to the Predicted Biological Activities of Novel Nitrogen Oxoacids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the predicted biological activities of key reactive nitrogen species (RNS), which function as potent signaling molecules and mediators of cellular damage. While the term "novel nitrogen oxoacids" is not standard, this paper focuses on biologically critical species such as peroxynitrite (ONOO⁻) and nitroxyl (B88944) (HNO), which represent the reactive anions of peroxynitrous and hyponitrous acids, respectively. These species are at the forefront of research into redox biology and signaling.

Introduction: The Landscape of Reactive Nitrogen Species

Reactive nitrogen species (RNS) are a family of molecules derived from nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) that play pivotal roles in physiology and pathology.[1][2] Their high reactivity allows them to modulate cellular signaling pathways through post-translational modification of proteins and other biomolecules.[2] This guide explores the predicted activities of two major RNS, peroxynitrite and nitroxyl, their interactions with biological targets, the signaling pathways they modulate, and the experimental protocols used to study them.

Peroxynitrite (ONOO⁻): The Potent Oxidant and Nitrating Agent

Peroxynitrite is formed from the near diffusion-controlled reaction between nitric oxide and superoxide radicals.[1] It is a potent oxidizing and nitrating agent that can traverse biological membranes and react with a wide array of biological molecules, leading to significant alterations in protein structure and function.[1][2]

Predicted Biological Activities & Molecular Interactions

The biological effects of peroxynitrite are dictated by the kinetics of its reactions with various cellular targets.[3] It can react directly with electron-rich amino acid residues or decompose into highly reactive secondary radicals.[1][2]

  • Direct Oxidation: Peroxynitrite directly oxidizes sulfur-containing amino acids like cysteine and methionine, as well as tryptophan.[2][4] The cysteine residue in human serum albumin (Cys-34) is a preferential target.[4]

  • Radical-Mediated Damage: In the presence of carbon dioxide (CO₂), which is abundant in biological systems, peroxynitrite forms a nitrosoperoxycarbonate adduct (ONOOCO₂⁻).[1][3] This adduct rapidly decomposes to generate potent nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals, which are key mediators of tyrosine nitration.[1][3][5]

  • Tyrosine Nitration: The formation of 3-nitrotyrosine (B3424624) is a stable biomarker of peroxynitrite-mediated damage and is implicated in the pathogenesis of various inflammatory diseases.[1][6] This modification can alter protein function and signaling.

Quantitative Data: Reactivity of Peroxynitrite

The reactivity of peroxynitrite with key biological molecules determines its downstream effects. The following table summarizes the second-order rate constants for these reactions.

Target MoleculeSecond-Order Rate Constant (M⁻¹s⁻¹) at pH 7.4, 37°CNotes
Carbon Dioxide (CO₂)4.6 x 10⁴A primary reaction pathway in biological systems.[3]
Human Serum Albumin (HSA)9.7 x 10³Cysteine and methionine residues account for ~65% of reactivity.[4]
Cysteine (free)~4,500A major target for direct oxidation.[7]
Glutathione (B108866) (GSH)~1,350A key intracellular antioxidant defense against peroxynitrite.[7]
Methionine1.7 x 10³Readily oxidized by peroxynitrite.[3]
Tryptophan184Reaction occurs via ground-state peroxynitrous acid.[1]

Nitroxyl (HNO): A Unique Signaling Molecule

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide, possesses a unique chemical and biological profile.[8] Unlike •NO, HNO is a potent electrophile that readily reacts with nucleophiles, particularly thiols.[9][10] This reactivity underlies its distinct pharmacological effects, which are of significant interest for conditions like heart failure.[10][11]

Predicted Biological Activities & Molecular Interactions
  • Thiol Reactivity: The primary biological targets of HNO are sulfur-containing molecules like glutathione (GSH) and cysteine residues in proteins.[8][12] This interaction can lead to the formation of N-hydroxysulfenamides, which can then form disulfides or rearrange to irreversible sulfinamides.[10]

  • Cardiovascular Effects: HNO donors, such as Angeli's salt, exhibit positive inotropic (enhancing contractility) and lusitropic (accelerating relaxation) effects on the heart.[10] These effects are partly mediated by the modification of cysteine residues on phospholamban, a key regulator of calcium cycling in cardiac muscle.[13]

  • Vasodilation: HNO induces vasodilation, a property that contributes to its therapeutic potential.[10]

  • Distinction from Nitric Oxide: While related, the biological activities of HNO and •NO are often distinct and can even be opposing.[14][15] For example, their signaling in the cardiovascular system appears to be largely independent.[14]

Quantitative Data: Reactivity and Properties of HNO
ParameterValueNotes
Dimerization Rate Constant8 x 10⁶ M⁻¹s⁻¹HNO dimerizes to form hyponitrous acid (H₂N₂O₂), which dehydrates to nitrous oxide (N₂O).[9]
Angeli's Salt Decomposition Rate (pH 4-8, 37°C)4-5 x 10⁻³ s⁻¹This first-order decomposition releases HNO.[9]
pKa~11.4The high pKa means HNO exists predominantly in its protonated form at physiological pH.[9]

Key Signaling Pathways Modulated by Nitrogen Oxoacids

RNS can profoundly influence cellular function by modulating critical signaling pathways, often through oxidative or nitrosative stress.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[16][17]

  • Mechanism: Under basal conditions, the Keap1 protein targets the transcription factor Nrf2 for ubiquitination and degradation.[17][18]

  • Activation by RNS: RNS and other oxidants can modify critical cysteine residues on Keap1.[19] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization of Nrf2.[17]

  • Cellular Response: Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.[16][20] This induces the expression of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1), restoring redox homeostasis.[18]

Caption: The Keap1-Nrf2 antioxidant response pathway activated by RNS.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activity can be modulated by RNS, although the effects can be complex and context-dependent.[21][22]

  • Canonical Activation: In the canonical pathway, stimuli like pro-inflammatory cytokines lead to the phosphorylation and degradation of the inhibitor protein IκBα.[23]

  • RNS-Mediated Modulation: RNS, particularly peroxynitrite, can induce NF-κB activation.[24] This can occur through various mechanisms, including the activation of upstream kinases or direct modification of pathway components.[21][24]

  • Cellular Outcome: Once freed from IκBα, the NF-κB dimer (typically p50/p65) translocates to the nucleus to activate the transcription of target genes, including those for inflammatory cytokines, chemokines, and enzymes involved in proteolysis.[23][24] In skeletal muscle, RNS-induced NF-κB activation can lead to the degradation of muscle-specific proteins.[24]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_NFkB cluster_nucleus Nucleus cluster_NFkB_nuc RNS RNS (e.g., Peroxynitrite) IKK IKK Complex RNS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_complex Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p65 p65 NFkB_nuc_p50 p50 NFkB_p50->NFkB_nuc_p50 Translocation NFkB_nuc_p65 p65 DNA κB Site (DNA) NFkB_nuc_p50->DNA Binds Genes Inflammatory & Proteolytic Genes DNA->Genes Activates Transcription

Caption: RNS-mediated activation of the canonical NF-κB signaling pathway.

Experimental Protocols

Synthesis of Angeli's Salt (HNO Donor)

Angeli's salt (Na₂N₂O₃) is a commonly used donor that releases HNO under physiological conditions.[9]

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • In a separate flask, dissolve hydroxylamine hydrochloride in ethanol.

  • Cool both solutions in an ice bath.

  • Slowly add the sodium ethoxide solution to the hydroxylamine solution with stirring.

  • To this mixture, add ethyl nitrate dropwise while maintaining the low temperature.

  • A white precipitate of Angeli's salt will form. Allow the reaction to proceed for 1-2 hours.

  • Collect the precipitate by filtration, wash with cold ethanol and then diethyl ether.

  • Dry the product under vacuum. Store desiccated at low temperature. Note: This synthesis involves hazardous materials and should be performed by trained personnel in a fume hood with appropriate safety precautions.

Detection of Protein Tyrosine Nitration by Immunoblotting

This protocol allows for the detection of 3-nitrotyrosine, a marker of peroxynitrite activity, in protein samples.[6][25]

Materials:

  • Protein sample

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Methanol

  • Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary antibody: Rabbit anti-nitrotyrosine antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) detection reagents

  • Nitrotyrosine-BSA conjugate (positive control)[25]

Procedure:

  • Sample Preparation: Prepare protein lysates and determine protein concentration. Mix samples with SDS-PAGE reducing sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples, a molecular weight marker, and the nitrotyrosine-BSA positive control onto a polyacrylamide gel. Run the gel to separate proteins by size.[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a standard electroblotting apparatus.

  • Blocking: After transfer, briefly rinse the membrane with methanol. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the primary anti-nitrotyrosine antibody (e.g., 1:1000 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[25]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour at room temperature.[25]

  • Detection: Wash the membrane five times with TBST. Apply ECL detection reagents according to the manufacturer's instructions and visualize the resulting chemiluminescent signal using an appropriate imaging system.[6][25]

Western_Blot_Workflow cluster_workflow Immunoblotting Workflow for Nitrotyrosine Detection A 1. Sample Preparation (Protein Lysate + Sample Buffer) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Electrotransfer (Proteins to PVDF Membrane) B->C D 4. Blocking (5% Milk in TBST) C->D E 5. Primary Antibody Incubation (Anti-Nitrotyrosine Ab) D->E F 6. Secondary Antibody Incubation (HRP-conjugated Ab) E->F G 7. ECL Detection (Signal Visualization) F->G

Caption: Experimental workflow for detecting protein tyrosine nitration.

Conclusion

Peroxynitrite and nitroxyl are powerful signaling molecules whose biological activities are dictated by their unique chemical reactivities. Peroxynitrite acts primarily as a potent oxidant and nitrating agent, influencing pathways sensitive to nitrosative stress like Keap1-Nrf2 and NF-κB. Nitroxyl's electrophilic nature and high affinity for thiols give it distinct pharmacological properties, particularly in the cardiovascular system. Understanding the quantitative kinetics of their reactions and the pathways they modulate is crucial for researchers in drug development and redox biology. The experimental protocols provided herein serve as a foundation for investigating the impact of these and other novel nitrogen oxoacids in various biological systems.

References

In Silico Prediction of Azinic Acid Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for the in silico prediction of Azinic acid toxicity. This compound is a compound with limited available experimental toxicological data. The predictions and pathways described herein are based on computational models and established principles of toxicology and should be validated by appropriate in vitro and in vivo experimental studies.

Introduction

This compound (H₃NO₂) is a nitrogen oxoacid.[1] Due to the scarcity of experimental data, computational (in silico) methods provide a crucial first step in assessing its potential toxicity. This guide outlines a comprehensive workflow for the in silico prediction of this compound's toxicological profile, encompassing data acquisition, model selection, endpoint prediction, and mechanistic interpretation. The methodologies described are grounded in established principles of computational toxicology and are intended to guide researchers in making informed decisions for further experimental investigation.

Physicochemical Properties of this compound

This compound is a small, polar molecule.[2] Its computed properties, such as its low molecular weight and negative LogP, suggest high water solubility.[1] These characteristics are critical inputs for many toxicological prediction models.

PropertyValueSource
Molecular FormulaH₃NO₂PubChem[1]
Molecular Weight49.03 g/mol PubChem[1]
Canonical SMILES--INVALID-LINK--[O-]PubChem[1]
InChI KeyWIGBIRJTZOHFID-UHFFFAOYSA-NPubChem[1]
XLogP3-1.3PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Polar Surface Area53.9 ŲSmolecule[2]

In Silico Toxicity Prediction Workflow

A robust in silico toxicity assessment integrates multiple computational approaches to build a weight of evidence. The following workflow is recommended for this compound.

In_Silico_Toxicity_Prediction_Workflow cluster_Input Input Data cluster_Prediction Toxicity Prediction cluster_Endpoints Toxicological Endpoints cluster_Analysis Analysis & Decision Making AzinicAcid This compound Structure (SMILES: NH2+[O-]) QSAR QSAR Modeling (Physicochemical & Structural Descriptors) AzinicAcid->QSAR ExpertSystems Expert Rule-Based Systems (e.g., Derek Nexus) AzinicAcid->ExpertSystems StatisticalModels Statistical-Based Models (e.g., SARAH Nexus) AzinicAcid->StatisticalModels ReadAcross Read-Across Analysis (Analogue Identification) AzinicAcid->ReadAcross Genotoxicity Genotoxicity/ Mutagenicity QSAR->Genotoxicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity OrganToxicity Organ Toxicity (Hepato-, Cardio-, Nephro-) QSAR->OrganToxicity Irritation Irritation/Corrosion (Skin, Eye) QSAR->Irritation ReproDevTox Reproductive & Developmental Toxicity QSAR->ReproDevTox ExpertSystems->Genotoxicity ExpertSystems->Carcinogenicity ExpertSystems->OrganToxicity ExpertSystems->Irritation ExpertSystems->ReproDevTox StatisticalModels->Genotoxicity ReadAcross->Genotoxicity ReadAcross->Carcinogenicity ReadAcross->OrganToxicity ReadAcross->Irritation ReadAcross->ReproDevTox WeightOfEvidence Weight of Evidence Assessment Genotoxicity->WeightOfEvidence Carcinogenicity->WeightOfEvidence OrganToxicity->WeightOfEvidence Irritation->WeightOfEvidence ReproDevTox->WeightOfEvidence PathwayAnalysis Toxicity Pathway Analysis WeightOfEvidence->PathwayAnalysis Decision Decision Making: Prioritization for Testing PathwayAnalysis->Decision

A generalized workflow for in silico toxicity prediction.

Core Methodologies for Toxicity Prediction

(Quantitative) Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure and physicochemical properties of a compound with its biological activity, including toxicity.[3] For this compound, relevant descriptors would include:

  • Topological descriptors: Molecular weight, atom counts, connectivity indices.

  • Geometric descriptors: Molecular surface area, volume.

  • Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.[3]

  • Hybrid descriptors: Charged partial surface area descriptors.

These descriptors can be calculated using various software and used as inputs for QSAR models to predict a range of toxicological endpoints.

Expert Rule-Based Systems

Expert rule-based systems, such as Derek Nexus, utilize a knowledge base of structural alerts (toxicophores) derived from published literature and proprietary data to predict toxicity.[4] The system identifies substructures within a query molecule that are associated with specific toxicities.

Statistical-Based Systems

Statistical-based systems, like SARAH Nexus, employ machine learning algorithms trained on large datasets of experimental results to predict specific endpoints, such as Ames mutagenicity. These models provide a probabilistic assessment of toxicity.

Read-Across

Read-across is a data gap-filling technique that uses data from structurally similar compounds (analogues) to predict the properties of a target compound. The OECD QSAR Toolbox is a commonly used tool for performing read-across assessments.

Prediction of Key Toxicological Endpoints

Genotoxicity and Mutagenicity

Prediction Approach: A combination of an expert rule-based system (e.g., Derek Nexus) and a statistical-based system (e.g., SARAH Nexus) is recommended, in line with ICH M7 guidelines.

Potential Structural Alerts: The N-O bond in this compound could be a potential structural alert, as N-hydroxy compounds can be associated with genotoxicity.

Proposed In Vitro Confirmation:

  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used test to detect point mutations caused by a chemical.

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA are commonly used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Procedure:

    • This compound is dissolved in a suitable solvent (e.g., water).

    • Varying concentrations of the test article, the bacterial tester strain, and (if required) the S9 mix are combined in a test tube.

    • The mixture is poured onto minimal glucose agar (B569324) plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Carcinogenicity

Prediction Approach: QSAR models and expert systems can provide an initial assessment. The results from genotoxicity predictions are also a strong indicator of carcinogenic potential.

Proposed In Vitro Confirmation:

  • Cell Transformation Assay (e.g., Bhas 42): This assay assesses the potential of a chemical to induce neoplastic transformation in cultured cells.

Organ Toxicity

Prediction Approach: QSAR models and expert systems can identify potential hepatotoxicants.

Potential Mechanism: The reactivity of the nitrogen-oxygen bond could lead to the formation of reactive metabolites in the liver, causing oxidative stress and cellular damage.

Hepatotoxicity_Pathway AzinicAcid This compound Metabolism Hepatic Metabolism (e.g., CYP450) AzinicAcid->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction CellDeath Hepatocyte Death (Apoptosis/Necrosis) OxidativeStress->CellDeath MitochondrialDysfunction->CellDeath Hepatotoxicity Hepatotoxicity CellDeath->Hepatotoxicity

A potential pathway for this compound-induced hepatotoxicity.

Prediction Approach: QSAR models can predict potential interactions with key cardiac ion channels (e.g., hERG).

Proposed In Vitro Confirmation:

  • hERG Patch-Clamp Assay: This electrophysiological assay directly measures the effect of a compound on the hERG potassium channel, a key player in cardiac repolarization.

Irritation and Corrosion

Prediction Approach: QSAR models trained on skin and eye irritation data can be used. The acidic nature of this compound suggests a potential for irritation.

Proposed In Vitro Confirmation:

  • Reconstructed Human Epidermis (RhE) Test (for skin irritation): This test uses a 3D model of human skin to assess the irritant potential of a chemical.

  • Bovine Corneal Opacity and Permeability (BCOP) Test (for eye irritation): This ex vivo test uses bovine corneas to evaluate the potential for eye damage.

Decision Making and Weight of Evidence

The outputs from the various in silico models should not be considered in isolation. A weight of evidence approach is crucial, where concordant predictions from multiple models increase the confidence in the predicted hazard.[5] Discrepancies between models should be carefully evaluated. The in silico predictions should then be used to prioritize and guide subsequent in vitro and in vivo testing.

Decision_Making_Framework cluster_Predictions In Silico Predictions cluster_Integration Integration & Evaluation cluster_Decision Decision ExpertSystem Expert System (e.g., Derek Nexus) Concordance Assess Concordance/ Discordance ExpertSystem->Concordance StatisticalModel Statistical Model (e.g., SARAH Nexus) StatisticalModel->Concordance QSARModel QSAR Model QSARModel->Concordance ReadAcross Read-Across ReadAcross->Concordance Confidence Determine Confidence in Prediction Concordance->Confidence NoHazard No Hazard Identified: Low Priority for Testing Confidence->NoHazard High Confidence in Negative Predictions Hazard Hazard Identified: High Priority for In Vitro/ In Vivo Testing Confidence->Hazard High Confidence in Positive Predictions

A framework for decision making based on in silico predictions.

Conclusion

In the absence of experimental data, a structured in silico approach provides a valuable framework for the initial toxicological assessment of this compound. By integrating QSAR modeling, expert systems, statistical models, and read-across analysis, researchers can identify potential hazards and prioritize the compound for further experimental investigation. This guide provides a roadmap for such an assessment, emphasizing a weight of evidence approach to decision-making and the importance of subsequent experimental validation.

References

The Industrial Versatility of Nitrogen Oxoacids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the significant industrial applications of key nitrogen oxoacids: nitric acid (HNO₃), nitrous acid (HNO₂), and the highly reactive peroxynitrous acid (HOONO). This document details their roles in large-scale chemical synthesis, materials science, and emerging applications, supported by quantitative data, established industrial processes, and visualizations of core chemical pathways.

Nitric Acid (HNO₃): The Workhorse of the Chemical Industry

Nitric acid stands as one of the most critical inorganic acids in the chemical industry, primarily produced via the Ostwald process. Its strong acidic and oxidizing properties make it indispensable in a vast array of industrial processes.[1][2][3]

Core Industrial Applications

The primary industrial applications of nitric acid are dominated by the fertilizer and explosives industries. It is also a crucial reagent in the synthesis of polymers and other specialty organic compounds.[4][5]

  • Fertilizer Production: A staggering 75-80% of global nitric acid production is dedicated to the manufacturing of nitrogen-based fertilizers.[4][6] The principal product is ammonium (B1175870) nitrate (B79036) (NH₄NO₃), formed by the acid-base reaction of nitric acid with ammonia (B1221849).[4]

  • Explosives Manufacturing: Nitric acid is a key component in the synthesis of numerous explosives through the nitration of organic compounds. Notable examples include nitroglycerin, trinitrotoluene (TNT), and nitroguanidine.[7][8]

  • Polymer Precursors: The synthesis of adipic acid, a precursor to Nylon 6,6, involves the oxidation of a cyclohexanol-cyclohexanone mixture with nitric acid.[9][10][11] It is also used in the production of toluene (B28343) diisocyanate (TDI) for polyurethane manufacturing.[12]

  • Metal Treatment: In metallurgy, nitric acid is employed for pickling and cleaning stainless steel, as well as for etching metals.[7][9] A mixture of nitric acid and hydrochloric acid, known as aqua regia, is capable of dissolving noble metals like gold and platinum.[13]

  • Rocket Propellants: Fuming nitric acid serves as an oxidizer in liquid-fueled rockets.[5][7]

Quantitative Data on Nitric Acid Production
ParameterValue/RangeNotes
Global Production Over 60 million metric tons annuallyPrimarily for fertilizer production.
Ostwald Process NH₃ to NO Yield 93-98%Dependent on catalyst (Pt-Rh gauze) and conditions.[9]
Typical Plant Capacity 300 - 1,000 tons per dayRepresentative capacities for modern nitric acid plants.[4]
Final Acid Concentration (Ostwald) 55-68% (by weight)This is the azeotropic concentration with water.[9][13]
Concentrated Nitric Acid >86% (fuming nitric acid)Requires dehydration, often with sulfuric acid.[5][13]
Experimental Protocol: The Ostwald Process

The industrial production of nitric acid is dominated by the Ostwald process, which involves three main stages.[1][2]

  • Catalytic Oxidation of Ammonia: A pre-heated mixture of ammonia (NH₃) and air (in a 1:8 to 1:10 ratio by volume) is passed over a platinum-rhodium catalyst gauze at high temperatures (850-950°C) and pressures (4-10 atm).[13][14][15] This highly exothermic reaction forms nitric oxide (NO) and water.

    • 4NH₃(g) + 5O₂(g) → 4NO(g) + 6H₂O(g)

  • Oxidation of Nitric Oxide: The hot nitric oxide gas is cooled to a much lower temperature (around 50°C), where it spontaneously oxidizes with excess oxygen from the air to form nitrogen dioxide (NO₂).[13]

    • 2NO(g) + O₂(g) → 2NO₂(g)

    • 3NO₂(g) + H₂O(l) → 2HNO₃(aq) + NO(g)

Visualization: The Ostwald Process Workflow

Ostwald_Process NH3_Air Ammonia & Air Mixture Converter Catalytic Converter (Pt-Rh Gauze, 850-950°C) NH3_Air->Converter Feed Cooler Cooler Converter->Cooler Hot NO, H₂O Oxidation_Chamber Oxidation Chamber Cooler->Oxidation_Chamber Cooled NO Absorption_Tower Absorption Tower (with Water) Oxidation_Chamber->Absorption_Tower NO₂ HNO3_Out Nitric Acid (55-68%) Absorption_Tower->HNO3_Out Product Recycle Recycle Absorption_Tower->Recycle NO byproduct Recycle->Oxidation_Chamber

Caption: Workflow of the industrial Ostwald process for nitric acid production.

Nitrous Acid (HNO₂): A Key Intermediate in Synthesis

Nitrous acid is an unstable, weak acid that is typically prepared in situ for immediate use in industrial chemical synthesis.[16] Its primary application lies in the production of diazonium salts from aromatic amines, which are crucial intermediates for the synthesis of azo dyes.

Core Industrial Applications
  • Azo Dye Synthesis: The diazotization of primary aromatic amines with nitrous acid to form diazonium salts, followed by coupling with a suitable aromatic compound (like a phenol (B47542) or another amine), is the cornerstone of the azo dye industry.[16]

  • Chemical Synthesis: Diazonium salts are versatile intermediates in organic synthesis, allowing for the introduction of various functional groups onto an aromatic ring through reactions like the Sandmeyer and Gattermann reactions.

  • Adipic Acid Production: One of the commercial routes to adipic acid involves the reaction of ketones with nitrous acid to form oximes, which are then further processed.

Experimental Protocol: Industrial Azo Dye Synthesis (General)

The synthesis of azo dyes is a two-step process: diazotization and coupling.

  • In Situ Generation of Nitrous Acid: Nitrous acid is generated by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5°C) to prevent the decomposition of the unstable nitrous acid.[16]

    • NaNO₂(aq) + HCl(aq) → HNO₂(aq) + NaCl(aq)

  • Diazotization: A primary aromatic amine, dissolved in the same acidic solution, reacts with the freshly formed nitrous acid to produce a diazonium salt. The low temperature is crucial to maintain the stability of the diazonium salt.[16]

    • ArNH₂(aq) + HNO₂(aq) + HCl(aq) → [ArN₂]⁺Cl⁻(aq) + 2H₂O(l)

  • Azo Coupling: The cold diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol or an aromatic amine). The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The pH of the coupling reaction is critical and is adjusted depending on the nature of the coupling component.

    • [ArN₂]⁺Cl⁻(aq) + Ar'H(aq) → Ar-N=N-Ar'(s) + HCl(aq)

Visualization: Azo Dye Synthesis Pathway

Azo_Dye_Synthesis cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (in situ) (HNO₂) NaNO2->HNO2 Generation HCl1 Hydrochloric Acid (HCl) HCl1->HNO2 Generation Aromatic_Amine Primary Aromatic Amine (ArNH₂) Diazonium_Salt Diazonium Salt ([ArN₂]⁺Cl⁻) Aromatic_Amine->Diazonium_Salt Reaction Coupling_Component Coupling Component (e.g., Phenol, Ar'OH) Azo_Dye Azo Dye (Ar-N=N-Ar') Coupling_Component->Azo_Dye HNO2->Diazonium_Salt Reaction Diazonium_Salt->Azo_Dye Peroxynitrous_Acid_Lifecycle NO_radical Nitric Oxide (•NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO_radical->Peroxynitrite Formation (in vivo) Superoxide Superoxide (O₂•⁻) Superoxide->Peroxynitrite Formation (in vivo) H_plus H⁺ H_plus->Peroxynitrite Peroxynitrous_Acid Peroxynitrous Acid (ONOOH) Peroxynitrite->Peroxynitrous_Acid Protonation (pKa ~6.8) Nitrate Nitrate (NO₃⁻) Peroxynitrous_Acid->Nitrate Isomerization (~95%) Hydroxyl_Radical Hydroxyl Radical (•OH) Peroxynitrous_Acid->Hydroxyl_Radical Homolytic Cleavage (~5%) Nitrogen_Dioxide Nitrogen Dioxide (•NO₂) Peroxynitrous_Acid->Nitrogen_Dioxide Homolytic Cleavage (~5%)

References

An In-depth Technical Guide to Azinic Acid Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azinic acids, also known by their IUPAC name alkylideneazinic acids, and more commonly as nitronic acids or the tautomeric aci-nitro form of nitroalkanes, represent a unique class of organic compounds with the general structure R₂C=N⁺(O⁻)OH.[1] This tautomeric relationship with nitroalkanes is a key feature, influencing their reactivity and biological activity. While the parent azinic acid (H₂N⁺(O⁻)OH) is a simple inorganic acid, its organic derivatives, particularly those derived from nitroalkanes, have garnered interest in synthetic chemistry and drug discovery due to their versatile reactivity and potential as biologically active agents.[2][3]

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound analogues and their derivatives. It includes detailed experimental protocols for key reactions, quantitative data on biological activity where available, and visualizations of important chemical pathways and experimental workflows.

Chemical Properties and Synthesis

Azinic acids are in equilibrium with their corresponding nitroalkanes in solution, with the nitro form generally being more stable.[3][4] The acidity of the α-hydrogen in primary and secondary nitroalkanes allows for the formation of the conjugate base, the nitronate anion, which is a key intermediate in both the synthesis and reactions of azinic acids.[5]

Synthesis of Azinic Acids (Nitronic Acids)

The most common method for the preparation of azinic acids is the careful acidification of their corresponding nitronate salts.[6] These salts are typically generated by treating a primary or secondary nitroalkane with a base.

General Experimental Protocol: Preparation of a Nitronic Acid from a Nitroalkane

  • Nitronate Salt Formation: The nitroalkane is dissolved in a suitable solvent (e.g., ethanol, water, or a mixture). An equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide, or sodium ethoxide) is added portion-wise at a controlled temperature (often 0 °C to room temperature) with stirring. The formation of the salt can be monitored by the disappearance of the nitroalkane starting material.

  • Acidification: The solution of the nitronate salt is then slowly added to a pre-cooled, stirred solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at a low temperature (typically below 0 °C) to prevent decomposition. The pH of the final solution should be acidic.

  • Isolation: Due to their instability, nitronic acids are often used immediately in subsequent reactions. If isolation is required, it must be performed at low temperatures and may involve extraction with a suitable organic solvent followed by careful removal of the solvent under reduced pressure.

It is crucial to note that nitronic acids are generally unstable and can readily undergo decomposition or further reactions, such as the Nef reaction.[6][7]

The Nef Reaction

The Nef reaction is a classical and highly useful transformation of primary and secondary nitroalkanes, via their nitronate salt (and transient nitronic acid) form, into the corresponding aldehydes or ketones.[5][7] This reaction is of significant importance in organic synthesis.

Detailed Experimental Protocol: The Nef Reaction

This protocol is a general representation of the classical Nef reaction.

  • Formation of the Nitronate Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary nitroalkane (1.0 eq) in methanol (B129727). Add a solution of sodium methoxide (B1231860) (1.1 eq) in methanol dropwise at 0 °C. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the nitronate salt.

  • Hydrolysis: In a separate flask, prepare a solution of concentrated sulfuric acid in water (e.g., 8 M) and cool it to -5 °C in an ice-salt bath. Slowly add the solution of the nitronate salt to the cold acid solution with vigorous stirring, ensuring the temperature does not rise above 0 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude ketone.

  • Purification: The crude product can be purified by standard techniques such as column chromatography or distillation.

Note: Numerous modified Nef reaction conditions have been developed to improve yields and substrate scope, including oxidative and reductive methods.[5]

Biological Activity and Derivatives

While the parent this compound has limited documented biological activity, its derivatives, particularly those arising from the tautomerism of biologically active nitroalkanes, have shown significant potential. The nitro group is a known pharmacophore and is present in a number of clinically used drugs.[8] The biological activity of many nitro compounds is believed to be mediated by their reduction to reactive nitroso and hydroxylamine (B1172632) intermediates.[9]

Nitro-Fatty Acids: A Prominent Class of Derivatives

Nitro-fatty acids are endogenously produced signaling molecules that are formed from the nitration of unsaturated fatty acids.[2] These compounds are technically derivatives of azinic acids, existing in equilibrium with their nitronic acid tautomers. They have been shown to possess potent anti-inflammatory and cytoprotective effects.[2]

The mechanism of action of nitro-fatty acids often involves the reversible Michael addition of their electrophilic nitroalkene moiety to nucleophilic cysteine residues in key signaling proteins.[2] This post-translational modification can alter protein function and modulate various signaling pathways.

Quantitative Data on Biological Activity

Quantitative data on the biological activity of simple this compound analogues is not extensively available in the public domain. The majority of reported data is for more complex molecules containing a nitro group or for specific classes like nitro-fatty acids. The following table summarizes some available data for nitro-containing compounds, which can provide insights into the potential of this chemical class.

Compound ClassTarget/ActivityIC50/MICReference
Picolinic acid derivativesKlebsiella pneumoniae IspE82.70 ± 1.6 µM[10]
Nicotinic acid derivativesKlebsiella pneumoniae IspE84.6 ± 4.9 µM[10]
Usnic acid derivativesAntibacterial (various strains)MIC: 1.02–50.93 × 10⁻² mmol mL⁻¹[11][12]
Polyalthic acid analogsAntibacterial (Gram-positive)MIC: 8 mg/L (for analog 3a against E. faecalis)[13]

Visualizations

Chemical Pathways and Workflows

tautomerism Nitroalkane Nitroalkane (R₂CH-NO₂) Nitronate Nitronate Anion (R₂C=N⁺(O⁻)O⁻) Nitroalkane->Nitronate + Base - H⁺ Nitronate->Nitroalkane + H⁺ AzinicAcid This compound (Nitronic Acid) (R₂C=N⁺(O⁻)OH) Nitronate->AzinicAcid + H⁺ AzinicAcid->Nitronate - H⁺

Figure 1: Tautomeric equilibrium between a nitroalkane and its corresponding azinic (nitronic) acid.

synthesis_workflow Start Start: Primary or Secondary Nitroalkane AddBase 1. Add Base (e.g., NaOH) in Solvent (e.g., Ethanol) Start->AddBase FormSalt 2. Formation of Nitronate Salt AddBase->FormSalt Acidify 3. Slow addition to cold strong acid (e.g., HCl) FormSalt->Acidify Product Product: this compound (Nitronic Acid) Acidify->Product

Figure 2: General experimental workflow for the synthesis of an azinic (nitronic) acid.

nef_reaction Nitronate Nitronate Salt Protonation1 Protonation (H⁺) Nitronate->Protonation1 NitronicAcid Nitronic Acid Protonation1->NitronicAcid Protonation2 Protonation (H⁺) NitronicAcid->Protonation2 Intermediate Protonated Intermediate Protonation2->Intermediate Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Tetrahedral Tetrahedral Intermediate Hydrolysis->Tetrahedral Elimination Elimination of H₂N₂O₂ Tetrahedral->Elimination Ketone Ketone/Aldehyde Elimination->Ketone

Figure 3: Simplified mechanism of the classical Nef reaction.

signaling_pathway NO2_FA Nitro-Fatty Acid (this compound Derivative) MichaelAddition Michael Addition NO2_FA->MichaelAddition TargetProtein Target Protein (with Cysteine residue) TargetProtein->MichaelAddition ModifiedProtein Post-translationally Modified Protein MichaelAddition->ModifiedProtein Signaling Altered Signaling (e.g., Anti-inflammatory response) ModifiedProtein->Signaling

Figure 4: Proposed signaling pathway modulation by nitro-fatty acids.

Conclusion

This compound analogues and their derivatives, particularly the aci-nitro tautomers of nitroalkanes, represent a versatile class of compounds with significant potential in organic synthesis and medicinal chemistry. Their chemistry is intrinsically linked to the corresponding nitro compounds, with the nitronate anion serving as a key intermediate. While the biological activities of simple azinic acids are not extensively documented, the broader class of nitro compounds exhibits a wide range of pharmacological effects. The well-studied anti-inflammatory and signaling properties of nitro-fatty acids highlight the potential of this compound derivatives as modulators of biological pathways. Further research into the synthesis and biological evaluation of a wider range of simple this compound analogues is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring this promising area of chemical and pharmaceutical science.

References

A Technical Guide to Obscure Nitrogen-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, forming the core of a vast number of approved drugs.[1][2][3] While common scaffolds like pyridines and pyrimidines are extensively studied, a wealth of untapped potential lies in less explored, or "obscure," nitrogenous compounds. This guide delves into three such classes: Pyrrolo[2,1-c][1][4]benzodiazepines (PBDs), N-hydroxy-heterocycles, and Pyrrolotriazines. These compounds, while not entirely unknown, represent frontiers in drug discovery with unique mechanisms of action and significant therapeutic promise. This document provides an in-depth review of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their molecular pathways to aid researchers in their drug development endeavors.

Pyrrolo[2,1-c][1][4]benzodiazepines (PBDs): Potent DNA-Alkylating Agents

Pyrrolo[2,1-c][1][4]benzodiazepines (PBDs) are a class of naturally occurring and synthetic antitumor antibiotics.[1] Their potent cytotoxicity stems from their ability to bind covalently to the minor groove of DNA, leading to the inhibition of nucleic acid synthesis and the induction of cell death.[5] PBDs selectively alkylate guanine (B1146940) bases, forming a stable adduct that distorts the DNA helix and interferes with DNA processing enzymes.[6] This unique mechanism of action has made them highly attractive as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.

Quantitative Data: Anticancer Activity of PBDs

The cytotoxic potential of PBDs has been evaluated across a wide range of cancer cell lines. The following table summarizes the growth inhibition (GI50) values for selected PBD analogues.

CompoundCancer Cell LineGI50 (nM)Reference
PBD Analogue 4a Leukemia (CCRF-CEM)68[4]
Melanoma (LOX IMVI)75[4]
Ovarian Cancer (OVCAR-3)82[4]
PBD Dimer 6b Non-Small Cell Lung Cancer (NCI-H460)<10[4]
Colon Cancer (HCT-116)<10[4]
Breast Cancer (MCF7)<10[4]
Experimental Protocols: Cytotoxicity and DNA Binding Assays

A common method to assess the cytotoxic effects of PBDs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: PBD compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

This assay measures the ability of a compound to stabilize DNA, which is indicative of DNA binding.

  • Sample Preparation: A solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl) is prepared. The PBD compound is added to the DNA solution at a specific molar ratio.

  • Thermal Denaturation: The temperature of the solution is gradually increased (e.g., 0.5°C per minute) in a spectrophotometer equipped with a temperature controller.

  • Absorbance Monitoring: The absorbance of the solution is monitored at 260 nm. As the DNA denatures (melts) from a double-stranded to a single-stranded form, the absorbance increases.

  • Melting Temperature (Tm) Determination: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. A significant increase in the Tm of the DNA in the presence of the PBD compound indicates stabilization of the DNA duplex through binding.

Visualization: Mechanism of Action of PBDs

PBD_Mechanism PBD PBD Monomer DNA DNA Minor Groove (Pu-G-Pu sequence) PBD->DNA Binds to Adduct Covalent Adduct (Guanine-N2) DNA->Adduct Forms Inhibition Inhibition of DNA Replication & Transcription Adduct->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of action of a PBD monomer, leading to apoptosis.

N-hydroxy-heterocycles: An Underexplored Class of Bioactive Compounds

Heterocycles containing an endocyclic N-hydroxy group are a relatively understudied class of compounds in medicinal chemistry.[6] Concerns about the potential for N-hydroxy metabolites to form reactive species have historically limited their exploration.[6] However, when the N-hydroxy group is part of a cyclic system, this reactivity is often attenuated, opening the door for the development of novel therapeutic agents with diverse biological activities.[6]

Quantitative Data: Bioactivity of N-hydroxy-heterocycles

The following table presents the inhibitory concentrations (IC50) for selected N-hydroxy-heterocycles against various biological targets.

CompoundBiological Target/OrganismIC50 (µM)Reference
HA-966 (3-Amino-1-hydroxypyrrolidin-2-one) NMDA Receptor (glycine site)6.8[6]
N-hydroxy-imidazoline derivative 28 Trypanosoma brucei rhodesiense0.37[6]
Plasmodium falciparum0.055[6]
N-hydroxy-piperidine derivative 37a TNF-α production1.0[6]
Coproverdine (N-hydroxycarbazole) Murine and human tumor cell lines0.3 - 1.6[6]
Experimental Protocols: Antiprotozoal and Anti-inflammatory Assays
  • Parasite Culture: The malaria parasite Plasmodium falciparum is cultured in vitro in human erythrocytes in a suitable culture medium (e.g., RPMI 1640) supplemented with human serum.

  • Drug Susceptibility Assay: The assay is typically performed in 96-well microtiter plates. Asynchronous or synchronized parasite cultures are incubated with serial dilutions of the N-hydroxy-heterocycle compounds for a full growth cycle (e.g., 48 or 72 hours).

  • Parasite Growth Measurement: Parasite growth is assessed using various methods, such as microscopic counting of Giemsa-stained smears, fluorometric methods using DNA-intercalating dyes (e.g., SYBR Green I), or colorimetric methods that measure the activity of parasite-specific enzymes (e.g., lactate (B86563) dehydrogenase).

  • IC50 Determination: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) and seeded into 96-well plates.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the N-hydroxy-heterocycle for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α and incubated for a defined period (e.g., 4-6 hours).

  • TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Visualization: General Workflow for Bioactivity Screening

Bioactivity_Screening cluster_0 In Vitro Assays cluster_1 In Vivo Models Compound N-hydroxy- heterocycle Target Biological Target (e.g., Enzyme, Receptor, Cell) Compound->Target Assay Bioassay (e.g., ELISA, Cell Viability) Target->Assay Data Quantitative Data (IC50, EC50) Assay->Data Animal Animal Model (e.g., Mouse, Rat) Data->Animal Lead Compound Selection Efficacy Efficacy & Toxicity Studies Animal->Efficacy PKPD Pharmacokinetics & Pharmacodynamics Efficacy->PKPD

Caption: General workflow for screening the bioactivity of novel compounds.

Pyrrolotriazines: Targeted Kinase Inhibitors

The pyrrolotriazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrrolotriazine-based compounds have been developed to target a variety of kinases involved in oncogenic signaling pathways.

Quantitative Data: Kinase Inhibitory Activity of Pyrrolotriazines

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrrolotriazine derivatives against their target kinases.

CompoundTarget KinaseIC50 (nM)Reference
Compound 19 c-Met2.3[1]
VEGFR-25.0[1]
Compound 21 ALK10[1]
Compound 23 ALK3[1]
Compound 29 JAK20.17[7]
PI3K Inhibitor 18 PI3Kα2.5[2]
PI3Kβ10[2]
PI3Kδ1.2[2]
PI3Kγ8.1[2]
Experimental Protocols: Kinase Inhibition Assays

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

  • Kinase Reaction: The kinase, its specific substrate peptide, and ATP are incubated in a reaction buffer in the wells of a microtiter plate. The pyrrolotriazine inhibitor at various concentrations is included in the reaction mixture.

  • ADP-Glo™ Reagent Addition: After the kinase reaction has proceeded for a set time (e.g., 60 minutes), ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the ADP generated in the kinase reaction into ATP and to trigger a luciferase/luciferin reaction that produces light.

  • Luminescence Measurement: The luminescence signal is measured using a plate-reading luminometer. The amount of light generated is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate in a cellular context.

  • Cell Treatment: Cancer cells expressing the target kinase are treated with the pyrrolotriazine inhibitor at various concentrations for a specific duration. In some cases, the cells are stimulated with a growth factor to activate the kinase.

  • Cell Lysis: The cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A separate blot is often run with an antibody against the total (phosphorylated and unphosphorylated) protein as a loading control.

  • Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The inhibition of phosphorylation is observed as a decrease in the intensity of the band corresponding to the phosphorylated protein.

Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor Pyrrolotriazine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrrolotriazine-based inhibitor.

References

A Theoretical Exploration of Azinic Acid: A Guide to Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Azinic Acid

This compound, with the molecular formula H₃NO₂, is also known as hydroxyazane oxide.[1] Its chemical structure is represented as --INVALID-LINK--[O⁻].[2] It is recognized as a nitrogen oxoacid and is characterized by its high instability, particularly in aqueous solutions where it can be explosive.[1]

Physicochemical Properties:

Initial characterizations and database entries provide some fundamental computed properties for this compound, which are summarized in Table 1. These values are typically derived from lower-level computational models and serve as a baseline for more intensive theoretical studies.

PropertyValueSource
Molecular FormulaH₃NO₂[3]
Molecular Weight49.03 g/mol
IUPAC NameThis compound[3]
Canonical SMILES--INVALID-LINK--[O-][2]
XLogP3-AA-1.3
Topological Polar Surface Area53.9 Ų

Table 1: Computed Physicochemical Properties of this compound.

Theoretical Framework for Quantum Chemical Calculations

A thorough computational investigation of this compound would involve a multi-step process to ascertain its properties with high accuracy. The general workflow for such a study is depicted in the diagram below.

Quantum_Chemical_Calculation_Workflow A Define Molecular Structure (this compound, H3NO2) B Select Theoretical Method (e.g., DFT, MP2, CCSD(T)) A->B C Choose Basis Set (e.g., Pople, Dunning) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Single-Point Energy Calculation D->F G Structural Parameters (Bond Lengths, Angles) D->G H Vibrational Frequencies (IR/Raman Spectra) E->H I Thermodynamic Properties (Enthalpy, Gibbs Free Energy) F->I J Electronic Properties (HOMO-LUMO, Charges) F->J

A generalized workflow for quantum chemical calculations of a molecule like this compound.
Selection of Computational Methods

The choice of theoretical method is critical for obtaining reliable results. For a small molecule like this compound, a range of methods can be employed, with a trade-off between computational cost and accuracy.

  • Density Functional Theory (DFT): DFT methods, particularly those incorporating hybrid functionals like B3LYP, are often a good starting point. They provide a reasonable balance of accuracy and computational efficiency for geometry optimizations and frequency calculations.

  • Møller-Plesset Perturbation Theory (MP2): This ab initio method includes electron correlation effects beyond the Hartree-Fock approximation, generally leading to more accurate results than DFT for systems where electron correlation is significant.

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy. They are computationally expensive but would be suitable for a definitive single-point energy calculation on an optimized geometry of this compound.

Choice of Basis Sets

The basis set determines the mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is crucial for accurate calculations.

  • Pople-style basis sets: Basis sets like 6-311++G(d,p) are widely used and offer a good compromise between size and accuracy. The inclusion of diffuse functions ("++") is important for accurately describing anions and lone pairs, while polarization functions ("(d,p)") are necessary for describing the correct shape of electron clouds.

  • Dunning's correlation-consistent basis sets: Basis sets such as aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) are designed for systematic convergence towards the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions, which are essential for accurately modeling the electronic structure of molecules with lone pairs and potential negative charges, such as this compound.

Expected Insights from Quantum Chemical Calculations

A comprehensive theoretical study of this compound would yield a wealth of information about its intrinsic properties.

Molecular Geometry and Structure

A primary output of quantum chemical calculations is the optimized molecular geometry. This provides precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, this would definitively establish the N-O and O-H bond lengths, as well as the overall three-dimensional arrangement of the atoms. These optimized structures are crucial for understanding the molecule's reactivity and interactions.

Vibrational Frequencies

Frequency calculations serve two main purposes. Firstly, they confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). Secondly, they provide the vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectroscopy. The calculated vibrational spectrum of this compound would be invaluable for its potential experimental identification.

Thermodynamic Properties

From the vibrational frequencies and other calculated parameters, key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined. These are essential for understanding the stability of this compound and its potential reaction pathways. For instance, the Gibbs free energy of formation would provide a quantitative measure of its thermodynamic stability.

Isomerism and Reaction Pathways

Computational studies are particularly well-suited for exploring the potential energy surface of a molecule and identifying its isomers. For a molecule with the formula H₃NO₂, several isomers in addition to this compound could potentially exist. Quantum chemical calculations can be used to:

  • Identify the structures of these isomers.

  • Determine their relative stabilities (i.e., their energy differences).

  • Calculate the energy barriers for isomerization between them.

This information is critical for understanding the potential for this compound to convert into other, possibly more stable or more reactive, species. A hypothetical reaction coordinate diagram illustrating the isomerization of this compound is presented below.

Isomerization_Pathway cluster_main Hypothetical Isomerization of this compound Reactant This compound (H3NO2) TS Transition State Reactant->TS Product Isomer X TS->Product Path_end TS->Path_end Energy Relative Energy Reaction_Coordinate Reaction Coordinate Y_axis_start Y_axis_end Y_axis_start->Y_axis_end X_axis_start X_axis_end X_axis_start->X_axis_end Path_start Path_start->TS

A hypothetical reaction coordinate diagram for the isomerization of this compound.
Electronic Structure and Reactivity

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. For this compound, these calculations would help to predict its behavior as an electrophile or nucleophile and identify the most likely sites for chemical attack.

Detailed Methodologies for Key Theoretical Experiments

While specific published studies on this compound are lacking, the following protocols outline the standard procedures that would be employed.

Protocol for Geometry Optimization and Frequency Calculation
  • Input File Preparation:

    • Construct an initial guess for the geometry of this compound (H₃NO₂) using standard bond lengths and angles in a molecular modeling program.

    • Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

    • Specify the theoretical method and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Define the calculation type as "Opt" (optimization) followed by "Freq" (frequency).

  • Execution:

    • Submit the input file to a high-performance computing cluster.

    • Monitor the calculation for convergence. The optimization algorithm iteratively adjusts the atomic positions to find the lowest energy structure.

  • Analysis:

    • Verify that the optimization has converged to a stationary point.

    • Examine the output of the frequency calculation to ensure there are no imaginary frequencies, confirming a true energy minimum.

    • Extract the optimized Cartesian coordinates and convert them to internal coordinates (bond lengths, angles).

    • Analyze the calculated vibrational modes and their corresponding frequencies and intensities to predict the IR spectrum.

Protocol for High-Accuracy Single-Point Energy Calculation
  • Input File Preparation:

    • Use the optimized geometry obtained from a lower-level calculation (e.g., B3LYP/6-311++G(d,p)).

    • Create a new input file specifying a higher-level theoretical method (e.g., CCSD(T)) and a larger basis set (e.g., aug-cc-pVTZ).

    • Define the calculation type as a single-point energy calculation (often the default).

  • Execution:

    • Submit the job to a powerful computational resource, as these calculations are demanding.

  • Analysis:

    • Extract the final electronic energy. This value can be used for highly accurate calculations of reaction energies and relative isomer stabilities.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for characterizing this compound, a molecule that is challenging to study experimentally. By employing methods such as DFT, MP2, and CCSD(T) with appropriate basis sets, it is possible to obtain reliable predictions of its geometry, vibrational spectra, thermodynamic stability, and electronic properties. Furthermore, computational chemistry allows for the exploration of its isomers and the energetic landscape connecting them. This theoretical guide outlines the established methodologies that would form the basis of a comprehensive computational study of this compound, providing a roadmap for researchers to unlock the fundamental chemistry of this intriguing molecule. Such studies would be invaluable for understanding its potential role in more complex chemical and biological environments and could guide future efforts in drug design and development where related functionalities are of interest.

References

An In-depth Technical Guide on Azinic Acid: A Theoretical and Historical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the discovery and historical context of azinic acid (H₃NO₂). A comprehensive review of available scientific literature reveals that this compound, in its inorganic form, is a largely theoretical or highly unstable nitrogen oxoacid. Consequently, there is a notable absence of experimental data regarding its synthesis, characterization, and biological activity. This document summarizes the available theoretical data, clarifies the distinction between inorganic this compound and the organic class of nitronic acids (also referred to as azinic acids), and provides a historical overview of the broader field of nitrogen oxoacids to contextualize the current understanding of this elusive compound.

Introduction to this compound

This compound is the IUPAC-sanctioned name for the inorganic compound with the chemical formula H₃NO₂.[1] It is also referred to as hydroxyazane oxide.[1] Structurally, it is a simple nitrogen oxoacid. Despite its formal recognition in chemical nomenclature and presence in chemical databases, there is a significant lack of empirical evidence in peer-reviewed literature to suggest that it has ever been successfully synthesized, isolated, or characterized as a stable compound. It is often described as highly unstable, with any potential for existence likely being transient.[2]

A point of significant confusion arises from the dual use of the term "azinic acids" in IUPAC nomenclature. In organic chemistry, this term refers to a class of compounds with the general structure R₂C=N⁺(O⁻)OH.[3] These are more commonly known as nitronic acids or aci-nitro compounds, which are tautomers of nitroalkanes and typically act as unstable, reactive intermediates in various organic reactions.[4] This guide focuses primarily on the inorganic compound H₃NO₂.

Quantitative Data (Computed)

Due to the absence of experimental studies, all available quantitative data for this compound are derived from computational and theoretical calculations. These properties are cataloged in chemical databases such as PubChem.[1][5]

Table 1: Computed Physicochemical Properties of this compound (H₃NO₂)

Property Value Source
Molecular Formula H₃NO₂ [1]
Molecular Weight 49.030 g/mol [1]
IUPAC Name This compound [1]
Synonyms hydroxyazane oxide, NH₂(O)(OH) [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 2 [1]
Topological Polar Surface Area 53.9 Ų [1]
Monoisotopic Mass 49.016378338 Da [1]

| XLogP3 (Computed) | -1.3 |[1] |

Note: The data presented in this table are computationally generated and have not been experimentally verified.

Discovery and Historical Context: A Notable Absence

A thorough search of the historical chemical literature reveals no specific discovery event for this compound. While the history of other nitrogen oxoacids is well-documented, this compound remains unmentioned.

  • Nitric Acid (HNO₃): The synthesis of nitric acid, historically known as aqua fortis, is traced back to the 9th-century alchemist Jabir ibn Hayyan.[6] More refined processes were developed in the 17th century by Johann Rudolf Glauber.[7][8] The industrial-scale Ostwald process, developed in 1902, enabled the mass production of nitric acid from ammonia, which was crucial for the fertilizer and explosives industries.[6]

  • Nitrous Acid (HNO₂): This is another well-known nitrogen oxoacid, though it is also unstable in its pure form and is typically prepared in aqueous solutions.

The lack of a historical record for this compound strongly suggests that it has never been a compound of significant interest or practical utility, likely due to its extreme instability. Its existence is primarily as a theoretical construct within the family of nitrogen oxoacids.

Experimental Protocols: A Void in the Literature

Consistent with the lack of historical discovery, there are no published experimental protocols for the synthesis of this compound (H₃NO₂). The inherent weakness of nitrogen-oxygen bonds likely makes the molecule highly prone to decomposition.[2] Any attempt at synthesis would probably result in the formation of more stable nitrogen compounds.

In contrast, the synthesis of nitronic acids (the organic azinic acids) is well-understood in the context of them being transient intermediates. They are typically generated in situ by the acidification of nitronate salts, which are formed by the deprotonation of nitroalkanes.[4] These nitronic acids are then immediately consumed in subsequent reaction steps, such as in the Nef reaction, which converts a nitroalkane to a carbonyl compound.[4]

Biological Activity and Signaling Pathways: No Known Role

There is no information in the scientific literature regarding any biological activity or signaling pathways associated with this compound. As a small, highly unstable inorganic molecule that has not been isolated, it is not a candidate for drug development and has not been studied in biological systems.

Visualizations

Given the lack of experimental workflows or biological pathways, the following diagrams illustrate the theoretical structure of this compound and its relationship to other nitrogen oxoacids, as well as the general concept of nitronic acid tautomerism.

G Chemical Structure of this compound (H3NO2) cluster_structure This compound cluster_relations Related Nitrogen Oxoacids cluster_legend Legend N N O1 O N->O1 O2 O N->O2 H1 H N->H1 H2 H N->H2 H3 H O2->H3 nitric Nitric Acid (HNO3) nitrous Nitrous Acid (HNO2) azinic This compound (H3NO2) A Central Atom: Nitrogen (N) B Attached Atoms: Oxygen (O), Hydrogen (H)

Caption: Molecular graph of this compound and its relation to other nitrogen oxoacids.

tautomerism Tautomerism of a Nitroalkane to a Nitronic Acid cluster_info nitro Nitroalkane C H N O O nitronic Nitronic Acid (Alkylidenethis compound) C N O O H nitro:c->nitronic:c info This equilibrium shows the formation of the organic class of 'azinic acids' (nitronic acids) from nitroalkanes. These are typically unstable intermediates.

Caption: Tautomerism between a nitroalkane and its corresponding nitronic acid.

Conclusion

References

The Natural Occurrence of Simple Nitrogen Oxoacids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of three simple nitrogen oxoacids: nitric acid (HNO₃), nitrous acid (HNO₂), and peroxynitrous acid (ONOOH). It details their formation in the environment and biological systems, presents quantitative data on their prevalence, outlines experimental protocols for their detection, and illustrates their involvement in key signaling pathways.

Introduction to Simple Nitrogen Oxoacids

Nitrogen oxoacids are a class of chemical compounds containing nitrogen, oxygen, and hydrogen. The simplest of these, nitric acid, nitrous acid, and their highly reactive isomer, peroxynitrous acid, play crucial roles in various atmospheric, geological, and biological processes. Their presence, though often transient, can have significant impacts on ecosystems and cellular functions. Understanding their natural occurrence and the mechanisms of their formation and action is of fundamental importance in fields ranging from environmental science to pharmacology.

Natural Occurrence and Formation

The natural production of these nitrogen oxoacids occurs through both abiotic and biotic pathways, spanning from high-energy atmospheric events to intricate cellular biochemistry.

Nitric Acid (HNO₃)

Nitric acid is a strong mineral acid that is found in trace amounts in the environment. Its natural formation is primarily an atmospheric phenomenon. During thunderstorms, the high temperature of lightning strikes provides the energy required to break the strong triple bond of atmospheric nitrogen (N₂), allowing it to react with oxygen (O₂) to form nitric oxide (NO) and nitrogen dioxide (NO₂)[1]. These nitrogen oxides then react with water in the atmosphere to form nitric acid, which is a component of acid rain[1][2][3][4].

Anthropogenic activities, such as the combustion of fossil fuels in vehicles and power plants, also release significant amounts of nitrogen oxides, contributing to the formation of nitric acid in the atmosphere[4][5].

Nitrous Acid (HNO₂)

Nitrous acid is a weaker acid than nitric acid and is less stable. It is a key intermediate in the global nitrogen cycle, with significant natural sources in soil ecosystems. Soil microbial activities, including nitrification and denitrification, are major contributors to nitrous acid emissions[6][7]. For instance, research has shown that denitrification is a major pathway for nitrous acid production in boreal agricultural soils. The application of nitrogen fertilizers can significantly stimulate these microbial processes, leading to increased emissions[8].

The concentration and impact of nitrous acid in soil are influenced by factors such as soil type, moisture, pH, and organic matter content[6][9]. Studies have shown that moderate levels of nitrous acid can enhance nitrogen availability and potentially increase crop yield, while excessive amounts can lead to soil acidification[9].

Peroxynitrous Acid (ONOOH) and Peroxynitrite (ONOO⁻)

Peroxynitrous acid is a highly reactive and short-lived isomer of nitric acid. It exists in equilibrium with its conjugate base, peroxynitrite (ONOO⁻), with a pKa of approximately 6.8. In biological systems, peroxynitrite is formed from the near diffusion-limited reaction of nitric oxide (•NO) and the superoxide (B77818) radical (O₂•⁻)[10]. This reaction is a key event in situations of oxidative and nitrosative stress.

Due to its high reactivity and short half-life, direct measurement of peroxynitrite in vivo is extremely challenging[4]. However, its formation is a critical aspect of the biological chemistry of nitric oxide. Basal formation rates in cells are estimated to be in the range of 0.1 to 0.5 µM s⁻¹, with a steady-state concentration of around 1 nM[11]. Under pathological conditions, these levels can increase significantly.

Quantitative Data on Natural Occurrence

The following tables summarize available quantitative data on the concentrations of simple nitrogen oxoacids in various natural environments. It is important to note that these values can vary significantly depending on location, time, and specific environmental conditions.

OxoacidEnvironmentLocation TypeConcentration RangeNotes
Nitric Acid (as Nitrate) RainwaterUrbanMean: higher than rural sitesThe highest recorded concentration in one study was 5.96 mg/L in an agricultural watershed, which can be considered a type of rural setting influenced by specific inputs.[12]
RuralMean: lower than urban sitesA mean nitrate (B79036) concentration of 0.09 mg/L has been reported for undeveloped stream basins in the Eastern U.S.[12]
Mixed Land UseIntermediate between urban and ruralIn a study comparing land uses, the mixed-use watershed had nitrate concentrations between the agricultural (higher) and urban (lower) sites.[12]
Ireland0.47 - 0.53 µg/mLSamples from Tullow and Tramore.[13]
Tasmania~0.1 µg/mLNitrate levels in Tasmanian rainwater were found to be five times lower than in Ireland in one comparative analysis.[13]

Table 1: Concentration of Nitric Acid (as Nitrate) in Rainwater

OxoacidSoil Type / ConditionEmission Flux Range (ng of N m⁻² s⁻¹)Notes
Nitrous Acid Agricultural Soils (Guangdong)7.9 - 275.1Peak emissions vary significantly across different soil types such as those for vegetables, paddy fields, orchards, peanuts, potatoes, sugar cane, and corn. Higher emissions are generally associated with higher nitric oxide emissions.[8]
Boreal AgriculturalDenitrification contributes 62-97% of total fluxMicrobial nitrate reduction (denitrification) was found to be the dominant source of nitrous acid emissions in these soils.

Table 2: Emission Fluxes of Nitrous Acid from Soil

OxoacidBiological SystemEstimated ConcentrationMethod of Estimation
Peroxynitrite In vivo (general)Steady-state: ~1 nMBasal formation rate: 0.1 - 0.5 µM s⁻¹Kinetic and mechanistic considerations based on the reactions of nitric oxide and superoxide, and the scavenging of peroxynitrite.[11]
Rat Brain (Ischemia)20.0 nM - 2.0 µM (linear detection range)Ratiometric electrochemical biosensor for real-time monitoring. The lower end of this range (20.0 nM) represents the detection limit, suggesting physiological concentrations could be at or below this level under non-pathological conditions.[4][14]
Mitochondria (Pathological)Subnanomolar steady-state (e.g., 200-500 pM)Estimated based on increased mitochondrial superoxide generation under pathological conditions.[15]

Table 3: Estimated In Vivo Concentrations of Peroxynitrite

Experimental Protocols

Accurate detection and quantification of these oxoacids are crucial for research. The following sections provide detailed methodologies for key experiments.

Determination of Nitrite (B80452) and Nitrate in Water Samples (Griess Assay with Cadmium Reduction)

This method is a widely used colorimetric technique for the quantification of nitrite and, by extension, nitrate.

Principle: The Griess reaction involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with an aromatic amine (e.g., sulfanilamide) to form a diazonium salt. This salt is then coupled with a second aromatic compound (e.g., N-(1-naphthyl)ethylenediamine) to produce a stable, colored azo dye. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm. To measure nitrate, it is first quantitatively reduced to nitrite by passing the sample through a cadmium-copper column[16][17].

Materials:

Procedure:

Part A: Nitrite Determination

  • Sample Preparation: If the sample contains suspended solids, filter it through a 0.45 µm filter.

  • Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations (e.g., 0, 10, 20, 40, 60, 100 µM) by diluting a stock solution.

  • Color Development:

    • Pipette a known volume of the sample and each standard into separate test tubes or wells of a 96-well plate.

    • Add the Griess Reagent to each tube/well and mix thoroughly.

    • Allow the reaction to proceed for a specified time (typically 10-30 minutes) at room temperature, protected from light[9][18].

  • Spectrophotometric Measurement: Measure the absorbance of the samples and standards at 540 nm against a reagent blank.

  • Calculation: Plot a standard curve of absorbance versus nitrite concentration. Determine the nitrite concentration in the samples from this curve.

Part B: Nitrate plus Nitrite Determination

  • Column Activation: Prepare and activate the cadmium-copper reduction column according to the manufacturer's instructions or standard protocols. This typically involves washing with acid, water, and a copper sulfate (B86663) solution.

  • Sample Reduction:

    • Pass a known volume of the sample or standard, mixed with the ammonium chloride-EDTA buffer, through the activated cadmium column at a controlled flow rate.

    • Collect the eluate.

  • Color Development and Measurement: Follow steps 3 and 4 from the Nitrite Determination protocol using the eluate from the reduction column.

  • Calculation: The concentration obtained is the total nitrite concentration (original nitrite + reduced nitrate). To find the nitrate concentration, subtract the nitrite concentration determined in Part A from this total value.

Detection of Peroxynitrite in Biological Samples using Fluorescent Probes

Fluorescent probes offer a highly sensitive and specific method for detecting the transient and highly reactive peroxynitrite in living cells.

Principle: A variety of fluorescent probes have been developed that react specifically with peroxynitrite. These reactions typically involve the oxidation of a non-fluorescent or weakly fluorescent molecule to a highly fluorescent product. Common reaction mechanisms include the oxidation of boronate esters, arylboronic acids, and other specific recognition moieties. The resulting increase in fluorescence intensity can be monitored using fluorescence microscopy or a plate reader.

Materials:

  • Fluorescent probe for peroxynitrite (e.g., boronate-based probes)

  • Anhydrous DMSO for dissolving the probe

  • Cell culture medium (phenol red-free for imaging)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader with appropriate filter sets

  • Cultured cells (e.g., macrophages like RAW 264.7)

  • Optional: Inducers of peroxynitrite production (e.g., lipopolysaccharide (LPS) and phorbol (B1677699) 12-myristate 13-acetate (PMA))

Procedure:

  • Cell Culture: Seed cells in a suitable format for imaging (e.g., glass-bottom dishes, 96-well plates) and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in anhydrous DMSO. The final working concentration should be optimized for the specific probe and cell type (typically in the 1-10 µM range).

  • Cell Staining:

    • Remove the cell culture medium and wash the cells with warm PBS.

    • Add fresh, serum-free medium containing the fluorescent probe at the optimized final concentration.

    • Incubate the cells for the recommended time (e.g., 30 minutes) at 37°C in a CO₂ incubator[19].

  • Induction of Peroxynitrite Production (Optional): To confirm the probe's responsiveness, cells can be stimulated to produce peroxynitrite. For example, macrophages can be treated with LPS and PMA to induce an inflammatory response and subsequent peroxynitrite generation[19].

  • Imaging/Measurement:

    • After incubation, wash the cells twice with warm PBS to remove any excess probe.

    • Add fresh imaging medium (e.g., PBS or phenol (B47542) red-free medium).

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen probe. Alternatively, measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Quantify the fluorescence intensity in the regions of interest (e.g., individual cells or entire wells) using appropriate image analysis software. Compare the fluorescence intensity between control and stimulated cells.

Signaling Pathways and Biological Roles

Simple nitrogen oxoacids, particularly nitric oxide and its derivative peroxynitrite, are important signaling molecules involved in a multitude of physiological and pathological processes.

The Nitric Oxide/cGMP Signaling Pathway

Nitric oxide is a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP)[3][20]. cGMP, in turn, acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets, leading to physiological responses such as vasodilation and neurotransmission[3][20].

NO_cGMP_Pathway cluster_extracellular Extracellular cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Signal e.g., Acetylcholine, Shear Stress eNOS eNOS Signal->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Caption: The Nitric Oxide/cGMP signaling pathway leading to vasodilation.

Peroxynitrite-Mediated Signaling

Peroxynitrite is a potent modulator of various cell signal transduction pathways[1][21][22]. Its effects are often concentration-dependent and can involve both the up- and downregulation of signaling cascades. One of the key mechanisms of peroxynitrite-mediated signaling is through the nitration of tyrosine residues on proteins. This post-translational modification can alter protein structure and function, thereby affecting cellular homeostasis.

Peroxynitrite can also influence signaling pathways by oxidizing critical cysteine residues in enzymes such as protein tyrosine phosphatases, leading to their inactivation and an enhancement of phosphotyrosine signaling. Furthermore, peroxynitrite has been shown to activate mitogen-activated protein kinase (MAPK) pathways, which are central to many cellular processes including proliferation, differentiation, and apoptosis[2].

Peroxynitrite_Signaling cluster_cellular_effects Cellular Effects NO Nitric Oxide (NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂•⁻) Superoxide->Peroxynitrite Protein_Nitration Protein Tyrosine Nitration Peroxynitrite->Protein_Nitration PTP_Inactivation Protein Tyrosine Phosphatase Inactivation Peroxynitrite->PTP_Inactivation MAPK_Activation MAPK Pathway Activation Peroxynitrite->MAPK_Activation Altered_Function Altered Protein Function & Cell Signaling Protein_Nitration->Altered_Function PTP_Inactivation->Altered_Function MAPK_Activation->Altered_Function

Caption: Peroxynitrite formation and its major downstream signaling effects.

Conclusion

The simple nitrogen oxoacids—nitric acid, nitrous acid, and peroxynitrous acid—are naturally occurring compounds with profound implications for environmental chemistry and cellular biology. While their formation and presence are often transient, their reactivity and signaling capabilities underscore their importance. Continued research into their quantitative occurrence, the refinement of detection methodologies, and the elucidation of their complex roles in signaling pathways will be crucial for advancing our understanding in diverse scientific and medical fields. This guide serves as a foundational resource for professionals engaged in this exciting area of research.

References

Spectroscopic Properties of Azinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azinic acid (H₃NO₂), also known as hydroxyazane oxide, is a nitrogen oxoacid. A comprehensive review of publicly available scientific literature and databases indicates a notable absence of experimentally determined or theoretically computed spectroscopic data (NMR, IR, UV-Vis) for this compound. This guide, therefore, serves as a technical overview of the methodologies that would be employed to characterize the spectroscopic properties of a compound such as this compound. It is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis and characterization of novel chemical entities.

While specific quantitative data for this compound is not available, this document provides detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, a logical workflow for the spectroscopic analysis of a novel compound is presented.

Data Presentation

As of the latest literature review, no experimental or computed spectroscopic data for this compound has been published. The following tables are provided as a template for the presentation of such data once it becomes available.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound

NucleusChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
¹HData not availableData not availableData not availableData not available
¹³CData not availableData not available

Table 2: Infrared (IR) Spectroscopic Data for this compound

Vibrational ModeWavenumber (cm⁻¹)IntensityFunctional Group
O-H stretchData not availableData not availableHydroxyl
N-H stretchData not availableData not availableAmine
N=O stretchData not availableData not availableNitroso/Nitro
N-O stretchData not availableData not availableN-Oxide

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

Solventλ_max_ [nm]Molar Absorptivity (ε) [M⁻¹cm⁻¹]Electronic Transition
Data not availableData not availableData not availableData not available

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[1]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[1]

  • The choice of solvent is crucial and should dissolve the compound without reacting with it.

  • Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[1]

2. ¹H NMR Acquisition:

  • This is typically the first experiment performed and provides information on the number, environment, and connectivity of protons.[2]

  • A standard 1D proton NMR experiment is run. Key parameters to set include the number of scans, pulse width, and relaxation delay.

3. ¹³C NMR Acquisition:

  • This experiment provides information about the carbon skeleton of the molecule.[2]

  • Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is usually required compared to ¹H NMR.[2]

  • Proton decoupling is commonly used to simplify the spectrum and enhance signal-to-noise.[2]

4. Data Processing and Analysis:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.[3]

  • The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is the common internal standard (0 ppm) for both ¹H and ¹³C NMR.[4]

  • Chemical shifts, integration (for ¹H), and multiplicities are analyzed to determine the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective tool for identifying the functional groups present in a molecule.[5][6]

1. Sample Preparation:

  • For Solids (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., ZnSe or diamond) and pressure is applied to ensure good contact.[5] This is a common and simple method for obtaining IR spectra of solids.[5]

  • For Liquids: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • For Solutions: The compound can be dissolved in a solvent that has minimal IR absorption in the region of interest (e.g., CCl₄).[7]

2. Data Acquisition:

  • A background spectrum (of the empty ATR crystal or the solvent) is collected first.

  • The sample spectrum is then recorded.

  • The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.[8]

3. Spectral Interpretation:

  • The positions (wavenumber, cm⁻¹), intensities, and shapes of the absorption bands are correlated with specific vibrational modes of functional groups (e.g., O-H, N-H, C=O).[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as conjugated systems.[9]

1. Sample Preparation:

  • The compound is dissolved in a suitable solvent that is transparent in the UV-Vis region of interest (e.g., water, ethanol, hexane).[10]

  • A series of dilutions of known concentration are typically prepared to determine the molar absorptivity and to check for adherence to the Beer-Lambert Law.[9]

2. Data Acquisition:

  • A UV-Vis spectrophotometer is used, which consists of a light source, a monochromator, a sample holder (cuvette), and a detector.[9]

  • A baseline is recorded using a cuvette filled with the pure solvent.

  • The absorbance of the sample solution is then measured over a specific wavelength range (e.g., 200-800 nm).

3. Data Analysis:

  • The wavelength of maximum absorbance (λ_max) is identified.[9]

  • If quantitative analysis is required, a calibration curve of absorbance versus concentration is plotted to determine the molar absorptivity (ε) according to the Beer-Lambert Law.[9]

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Assessment Purity Assessment (e.g., LC-MS, Elemental Analysis) Purification->Purity_Assessment IR IR Spectroscopy Purity_Assessment->IR Pure Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity_Assessment->NMR UV_Vis UV-Vis Spectroscopy Purity_Assessment->UV_Vis Mass_Spec Mass Spectrometry Purity_Assessment->Mass_Spec IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Fragment Assembly NMR->NMR_Data UV_Vis_Data Chromophore Analysis UV_Vis->UV_Vis_Data MS_Data Molecular Formula & Fragmentation Mass_Spec->MS_Data Structure_Proposal Propose Structure IR_Data->Structure_Proposal NMR_Data->Structure_Proposal UV_Vis_Data->Structure_Proposal MS_Data->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: A logical workflow for the spectroscopic characterization of a novel compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nicotinic Acid (Pyridine-3-carboxylic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Azinic Acid": The term "this compound" is not a standard, recognized chemical name in organic chemistry. It is likely a descriptor for a class of compounds known as azinecarboxylic acids , which are aromatic heterocyclic compounds containing a six-membered ring with at least one nitrogen atom, substituted with a carboxylic acid group. This document provides a detailed protocol for the synthesis of a prominent member of this class, nicotinic acid (pyridine-3-carboxylic acid) , also known as niacin or vitamin B3.

Nicotinic acid is a vital nutrient and a key precursor in the biosynthesis of NAD⁺, a crucial coenzyme in numerous metabolic pathways.[1][2] Its synthesis is a common objective in both academic and industrial laboratories. The following protocol details a laboratory-scale synthesis via the oxidation of 3-methylpyridine (B133936).

Synthesis Overview: Oxidation of 3-Methylpyridine

The most common and established methods for synthesizing nicotinic acid involve the oxidation of 3-methylpyridine (β-picoline).[3][4] While industrial production often favors gas-phase catalytic oxidation for its efficiency and selectivity[3][5][6], liquid-phase oxidation is more amenable to a standard laboratory setting. This protocol will focus on a liquid-phase oxidation method.

Various oxidizing agents can be employed, including nitric acid[7][8], potassium permanganate, and ammonium (B1175870) persulfate[9]. The choice of oxidant can influence reaction conditions, yield, and the purification process.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of nicotinic acid from 3-methylpyridine via different oxidation methods.

Table 1: Comparison of Liquid-Phase Oxidation Methods for Nicotinic Acid Synthesis

Oxidizing Agent/Catalyst SystemTemperature (°C)PressureTypical Yield (%)Reference
Nitric Acid / Sulfuric Acid140 - 330Atmospheric84 - 90[8]
Dioxygen / Co(OAc)₂ / Mn(OAc)₂ / Bromide170 - 1801.5 MPaup to 81.3[10]
Ammonium Persulfate / Sulfuric Acid110 - 120Atmospheric~63.2[9]
Hydrogen Peroxide / Ag-Mn₃O₄70Atmospheric~53 (at 55% conversion)[3]

Table 2: Physicochemical Properties of Nicotinic Acid

PropertyValueReference
Molecular FormulaC₆H₅NO₂[11]
Molecular Weight123.11 g/mol [11]
Melting Point236 - 237 °C[12]
AppearanceWhite crystalline powder[11][13]
SolubilitySoluble in water[13]

Experimental Protocol: Synthesis of Nicotinic Acid via Nitric Acid Oxidation

This protocol is based on the principles of liquid-phase oxidation of 3-methylpyridine.[8]

Materials and Equipment:

  • 3-methylpyridine (β-picoline)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 68%)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Hydrochloric Acid (HCl) solution (e.g., 6 M)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Protection of the Pyridine (B92270) Ring:

    • In a round-bottom flask equipped with a stirrer and placed in an ice bath, cautiously add 3-methylpyridine to concentrated sulfuric acid in a 1:2 molar ratio. The reaction is exothermic. This step forms the 3-methylpyridinium sulfate (B86663) salt, which protects the pyridine ring from nitration.[9]

  • Oxidation:

    • Attach a reflux condenser and a dropping funnel to the flask.

    • Heat the mixture to approximately 140-150 °C using a heating mantle.

    • Slowly add concentrated nitric acid dropwise from the dropping funnel over a period of 2-3 hours while maintaining the reaction temperature.

    • After the addition is complete, continue to heat the reaction mixture under reflux for several hours (typically 4-6 hours) to ensure the complete oxidation of the methyl group.[8]

  • Neutralization and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing crushed ice.

    • Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is approximately 3.1-3.5.[8] Nicotinic acid is least soluble at its isoelectric point.

    • A precipitate of crude nicotinic acid will form. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with small portions of cold water.

  • Purification:

    • The crude nicotinic acid can be purified by recrystallization from hot water.[14]

    • Dissolve the crude product in a minimum amount of boiling water.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

  • Characterization:

    • Determine the melting point of the purified product. Pure nicotinic acid has a melting point of 236-237 °C.[12]

    • Characterize the product using spectroscopic methods such as FT-IR and ¹H-NMR, and compare the spectra with known standards for nicotinic acid.[15][16]

Visualizations

Below are diagrams illustrating the chemical synthesis and the experimental workflow.

G Chemical Synthesis of Nicotinic Acid cluster_reactants Reactants cluster_product Product 3-Methylpyridine Nicotinic_Acid 3-Methylpyridine->Nicotinic_Acid Oxidation Nitric_Acid HNO₃ / H₂SO₄ Nitric_Acid->Nicotinic_Acid

Caption: Reaction scheme for the oxidation of 3-methylpyridine.

G Experimental Workflow for Nicotinic Acid Synthesis start Start protection Protection of Pyridine Ring (3-Methylpyridine + H₂SO₄) start->protection oxidation Oxidation (Add HNO₃, Reflux) protection->oxidation neutralization Neutralization & Precipitation (Cool, Adjust pH to 3.1-3.5) oxidation->neutralization filtration Filtration (Collect Crude Product) neutralization->filtration purification Purification (Recrystallization from Water) filtration->purification characterization Characterization (Melting Point, Spectroscopy) purification->characterization end End Product: Pure Nicotinic Acid characterization->end

References

Protocol for Azinic Acid Purification and Isolation: A Note on its Extreme Instability

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the request for a detailed protocol for the purification and isolation of Azinic acid (H₃NO₂). Following a comprehensive review of available scientific literature and chemical databases, it must be stated that no established or published protocols for the purification and isolation of this compound currently exist.

The primary reason for the absence of such protocols is the inherent and extreme instability of this compound. Reports indicate that the compound is highly unstable and potentially explosive, particularly when in solution. Due to these hazardous properties, this compound is not a compound that is typically synthesized, isolated, or purified in a laboratory setting, and it has no known practical applications.

Chemical Information for this compound

To confirm the identity of the compound researched, the following information is provided:

PropertyValue
Molecular Formula H₃NO₂
Molecular Weight 49.030 g/mol [1]
IUPAC Name This compound[1]
Synonyms hydroxyazane oxide, NH₂(O)(OH)[1][2]
PubChem CID 16020004[1]

General Safety Precautions for Handling Potentially Unstable and Explosive Compounds

While a specific protocol for this compound cannot be provided, the handling of any potentially explosive or unstable chemical compound requires stringent safety measures. The following are general guidelines recommended for working with such materials in a research environment. These are not instructions for handling this compound but are provided as a general reference for qualified researchers working with other hazardous materials.

  • Thorough Hazard Assessment: Before working with any potentially unstable compound, a comprehensive risk assessment must be conducted. This includes reviewing all available literature on its properties, reactivity, and decomposition pathways.

  • Personal Protective Equipment (PPE): Appropriate PPE is critical. This typically includes, but is not limited to, a full face shield, blast shield, heavy-duty gloves, and chemically resistant coveralls.[3][4]

  • Controlled Environment: Work should be conducted in a designated area, such as a fume hood with a lowered sash, and behind a blast shield.[4] The quantities of the substance should be kept to an absolute minimum.

  • Avoidance of Triggers: Heat, shock, friction, and exposure to light can trigger the decomposition of unstable compounds.[5][6] Metal spatulas and containers with metal caps (B75204) should be avoided, as picric acid, for example, can form explosive metal picrate (B76445) salts.[6]

  • Proper Storage: Potentially explosive chemicals should be stored in appropriate, tightly closed containers, away from heat, light, and incompatible materials.[3][7] The storage area should be well-ventilated.

  • Emergency Preparedness: An emergency plan must be in place, and all personnel must be trained on the procedures. This includes knowledge of the location and use of fire extinguishers, safety showers, and eyewash stations.

Logical Workflow for Handling Potentially Explosive Compounds

The following diagram illustrates a generalized logical workflow for approaching work with a potentially explosive compound, emphasizing the decision points and safety measures.

G cluster_0 Start Start Hazard_Assessment Thorough Hazard Assessment (Literature Review, SDS) Start->Hazard_Assessment Proceed_Decision Is it safe to proceed? Hazard_Assessment->Proceed_Decision Stop STOP: Do Not Proceed Proceed_Decision->Stop No Develop_SOP Develop Detailed Standard Operating Procedure (SOP) Proceed_Decision->Develop_SOP Yes Engineering_Controls Implement Engineering Controls (Fume Hood, Blast Shield) Develop_SOP->Engineering_Controls PPE_Selection Select and Use Appropriate PPE Engineering_Controls->PPE_Selection Experiment Conduct Experiment (Small Scale) PPE_Selection->Experiment Decontamination Decontamination and Waste Disposal Experiment->Decontamination End End Decontamination->End

Generalized Safety Workflow for Potentially Explosive Compounds.

Conclusion

Due to the extreme instability and explosive nature of this compound, and the resulting lack of any published synthesis, isolation, or purification procedures, it is not possible to provide the requested detailed application notes and protocols. The scientific community has not established methods for safely handling and purifying this compound in an isolated form. Researchers are strongly advised against attempting to synthesize or isolate this compound without extensive, specialized expertise and containment facilities for handling explosive materials. The information provided herein is for educational purposes regarding the nature of this compound and general safety principles for hazardous materials.

References

Application Notes and Protocols for the Quantification of Azelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid, a naturally occurring dicarboxylic acid, is a widely utilized active ingredient in pharmaceutical and cosmetic formulations due to its therapeutic effects in treating skin conditions such as acne vulgaris and rosacea. Accurate and reliable quantification of Azelaic acid in various matrices, including pharmaceutical preparations and biological samples, is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of Azelaic acid using various analytical techniques.

Analytical Methods Overview

Several analytical methods have been established for the quantification of Azelaic acid. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation. The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used method due to its robustness and accessibility.

  • Gas Chromatography (GC) often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), provides high sensitivity but typically requires a derivatization step to increase the volatility of Azelaic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it suitable for complex biological matrices.

  • UV-Vis Spectrophotometry is a simpler and more cost-effective method, suitable for the quantification of Azelaic acid in straightforward formulations.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for different analytical methods used for Azelaic acid quantification.

Analytical MethodSample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryCitation
RP-HPLC-UV Pharmaceutical Preparations5-400 µg/mL-->96%[1]
GC Biological Samples (Plasma, Liver)-1 nM50 nM95-97%[2]
GC-MS Cosmetic Creams-0.02%-98.27-100.72%[3]
UV-Vis Spectrophotometry Pure and Pharmaceutical Formulations10–50 µg/ml---[4]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of Azelaic acid in pharmaceutical creams and gels.

Instrumentation:

  • Waters HPLC system with a 2487 dual wavelength UV detector.[1]

  • Stationary Phase: Kromasil 100-5C18 column (250× 4.6 mm; 5 µm particle size).[1]

Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade.[1]

  • Sodium di-hydrogen orthophosphate.[1]

  • Orthophosphoric acid.

  • Milli-Q water.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 75 volumes of 50 mM sodium di-hydrogen orthophosphate (pH adjusted to 3.5 with phosphoric acid) and 25 volumes of acetonitrile.[1]

  • Standard Solution Preparation: Prepare a stock solution of Azelaic acid in the mobile phase. From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 400 µg/mL.[1]

  • Sample Preparation (for cream):

    • Accurately weigh 1 gram of the cream formulation.[1]

    • Dissolve it in 2 ml of acetonitrile and vortex for 5 minutes.[1]

    • Allow the solution to stand for 15 minutes and then centrifuge at 7000 rpm.[1]

    • Dilute the supernatant to a suitable concentration within the calibration range.[1]

  • Chromatographic Conditions:

    • Flow rate: 1.2 ml/min.[1]

    • Detection wavelength: 206 nm.[1]

    • Injection volume: 20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Azelaic acid in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for the quantification of Azelaic acid in biological samples like plasma and tissue homogenates. A derivatization step is necessary to convert Azelaic acid into a more volatile form.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

Reagents:

  • Methanol (B129727).

  • Ethyl acetate (B1210297).

  • 14% Boron trifluoride (BF3) in methanol.

  • Hexane.

  • Pyridine.

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

  • Nitrogen gas.

Procedure:

  • Sample Preparation and Extraction:

    • Acidify the sample (e.g., plasma, liver homogenate) with 12M HCl.[2]

    • Extract Azelaic acid with ethyl acetate.[2]

    • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.[2]

  • Derivatization (Methylation):

    • Add 1 ml of 14% BF3 in methanol to the dried residue and heat.[2]

    • Extract the methylated Azelaic acid with ether.[2]

    • Evaporate the ether phase and redissolve the residue in hexane.[2]

  • Alternative Derivatization (Silylation):

    • Dissolve the dried residue in 1 mL of pyridine.[5]

    • Add 1 mL of BSTFA/TMCS reagent.[5]

    • Heat at 70°C for 20 minutes.[5]

  • GC Conditions:

    • Injector temperature: 270 °C.[2]

    • Detector (FID) temperature: 300°C.[2]

    • Oven temperature program: Start at 140°C for 0.5 min, then ramp up to 225°C at a rate of 4°C per minute.[2]

    • Injection volume: 1 µL.[2]

  • Quantification: Use an internal standard for accurate quantification. Create a calibration curve by analyzing standard solutions of derivatized Azelaic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for determining low concentrations of Azelaic acid in complex biological matrices.

Instrumentation:

  • A 3200 Q TRAP LC/MS/MS system.[2]

Reagents:

  • Methanol.

  • Formic acid.

  • Water, LC-MS grade.

Procedure:

  • Sample Preparation:

    • Perform a protein precipitation of the plasma sample by adding methanol.

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • LC Conditions:

    • The specific column and mobile phase composition should be optimized for the best separation. A C18 column is often a good starting point.

  • MS/MS Conditions:

    • Ionization mode: Negative ion electrospray ionization (ESI).[2]

    • Scan type: Q1MS Q1 scan for ions between 100-300 m/z.[2]

    • Heat block temperature: 300°C.[2]

    • Ion Source gas 1 flow: 20 l/min.[2]

    • Detector voltage: 5500 eV.[2]

    • Monitor the transition of the deprotonated molecule [M-H]⁻ of Azelaic acid (m/z 187.1) to a specific product ion.[6]

  • Quantification: Use an isotopically labeled internal standard for the most accurate quantification. Generate a calibration curve by analyzing a series of standards.

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the determination of Azelaic acid in pharmaceutical formulations.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Phosphate buffer pH 6.8.[4]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Azelaic acid in Phosphate buffer pH 6.8. From this, prepare working standards in the concentration range of 10-50 µg/ml.[4]

  • Sample Preparation:

    • Accurately weigh a quantity of the formulation equivalent to a known amount of Azelaic acid.

    • Dissolve it in Phosphate buffer pH 6.8.

    • Filter the solution to remove any undissolved excipients.

    • Dilute the filtrate with the buffer to a concentration within the linear range.

  • Measurement:

    • Measure the absorbance of the standard and sample solutions at 204 nm against the Phosphate buffer as a blank.[4]

  • Quantification: Calculate the concentration of Azelaic acid in the sample using the Beer-Lambert law and a calibration curve constructed from the standard solutions.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Cream Sample dissolve Dissolve in Acetonitrile sample->dissolve vortex Vortex for 5 min dissolve->vortex stand Stand for 15 min vortex->stand centrifuge Centrifuge at 7000 rpm stand->centrifuge dilute Dilute Supernatant centrifuge->dilute inject Inject 20 µL into HPLC dilute->inject separate Separation on C18 Column Mobile Phase: ACN/Phosphate Buffer inject->separate detect UV Detection at 206 nm separate->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify Azelaic Acid calibrate->quantify

Caption: HPLC-UV analysis workflow for Azelaic acid.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing sample Biological Sample (Plasma/Tissue) acidify Acidify with HCl sample->acidify extract Extract with Ethyl Acetate acidify->extract dry Evaporate to Dryness extract->dry derivatize Derivatize (Methylation or Silylation) dry->derivatize inject Inject 1 µL into GC derivatize->inject separate Separation on GC Column inject->separate detect FID Detection separate->detect calibrate Calibration with Internal Standard detect->calibrate quantify Quantify Azelaic Acid calibrate->quantify

Caption: GC-FID analysis workflow for Azelaic acid.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample precipitate Protein Precipitation (Methanol) sample->precipitate centrifuge Centrifuge precipitate->centrifuge dry Evaporate Supernatant centrifuge->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate LC Separation inject->separate detect MS/MS Detection (ESI-) separate->detect calibrate Calibration with Labeled Standard detect->calibrate quantify Quantify Azelaic Acid calibrate->quantify

Caption: LC-MS/MS analysis workflow for Azelaic acid.

References

Unable to Fulfill Request: "Azinic Acid" is Not a Recognized Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of chemical literature and databases, it has been determined that "Azinic acid" is not a recognized or commonly used reagent in the field of organic synthesis. As a result, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and visualizations, cannot be generated.

The term "this compound" does not correspond to a known chemical compound with established applications as a reagent. It is possible that this name is a result of a typographical error, a misunderstanding of a chemical name, or refers to a very niche or proprietary compound not documented in publicly accessible scientific literature.

To receive the detailed information you require, please verify the name of the reagent and provide a more specific identifier, such as:

  • Correct IUPAC Name: The systematic name of the compound.

  • CAS Registry Number: A unique numerical identifier assigned to every chemical substance.

  • Chemical Structure: A diagram or a representation like a SMILES string.

Once a correct and identifiable compound is provided, a thorough search for its applications in organic synthesis can be conducted to generate the detailed content you have requested.

Azelaic Acid in Materials Science: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This document focuses on the applications of azelaic acid in materials science. Initial searches for "azinic acid" yielded limited results in this field. This compound (H3NO2) is a nitrogen oxoacid.[1][2][3] In contrast, azelaic acid (C9H16O4) is a naturally occurring, nine-carbon dicarboxylic acid with significant and well-documented applications in polymer chemistry, nanotechnology, and surface modification.[4][5][6] Given the detailed nature of the query regarding applications in materials science, it is presumed that the user's interest lies with the more widely utilized azelaic acid.

Applications in Polymer Chemistry

Azelaic acid serves as a valuable bio-based monomer for the synthesis of biodegradable and sustainable polymers, such as polyesters and polyamides.[4][5] Its incorporation into polymer chains can impart flexibility, elasticity, and hydrophobicity.[4] These properties make azelaic acid-based polymers suitable for a range of applications, including impact-resistant floor coverings and as plasticizers to enhance the low-temperature flexibility of polyvinyl chloride (PVC) products.[4]

High-Performance Aromatic Polyesters and Polyamides

While not aromatic itself, derivatives of acids with similar functionalities, such as p-anisic acid, are used to create high-performance aromatic polyesters and polyamides. The principles of polycondensation reactions described for these materials are analogous to how difunctional acids like azelaic acid would be used. The incorporation of such monomers can significantly influence the thermal and mechanical properties of the resulting polymers.[7]

Applications in Nanotechnology

Azelaic acid is utilized in nanotechnology, primarily in the development of drug delivery systems and nanoemulsions for dermatological and cosmetic applications.[][] The poor water solubility of azelaic acid presents formulation challenges, which can be overcome by encapsulation in nanocarriers like nanoparticles, liposomes, and microemulsions.[][10]

These nanotechnology-based formulations aim to:

  • Enhance solubility and bioavailability.[][10]

  • Control drug release.[10]

  • Increase persistence on the skin, potentially reducing the required dosage.[]

  • Improve stability and reduce irritation.[]

BOC Nano™ Azelaic Acid is a commercially available example that uses supramolecular encapsulation to improve the properties of azelaic acid for use in cosmetics and skincare.[] Characterization of such nanoformulations involves techniques like differential scanning calorimetry, Fourier transform infrared spectroscopy, and electron microscopy.[]

Applications in Surface Modification

The principles of using organic acids for surface modification can be applied to azelaic acid. For instance, studies on other organic acids like caffeic acid have demonstrated their use in modifying the surface of magnesium alloys for biomedical implants.[11] The acid functional groups can be used to coat surfaces, improving properties like corrosion resistance and biocompatibility.[11] While direct examples of azelaic acid for this specific application were not in the provided results, the chemical principles are transferable. Acidic surface modification can also be used to improve the surface area and micro-porosity of adsorbent materials.[12]

Quantitative Data Summary

PropertyValue/RangeApplication ContextSource
Azelaic Acid
Molecular FormulaC9H16O4General[6]
Molecular Weight188.22 g/mol General[6]
This compound
Molecular FormulaH3NO2General[2]
Molecular Weight49.03 g/mol General[1][2]
XLogP3-AA-1.3Solubility Prediction[1]
pKa1 (estimated)3-5Acid-Base Behavior[1]
pKa2 (estimated)8-10Acid-Base Behavior[1]

Experimental Protocols

Protocol 1: General Synthesis of Polyesters via Polycondensation

This protocol is a general representation of how a dicarboxylic acid like azelaic acid would be used in polyester (B1180765) synthesis, based on principles for similar monomers.[7]

Materials:

  • Azelaic acid (dicarboxylic acid monomer)

  • A diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)

  • Catalyst (e.g., antimony trioxide, titanium alkoxides)

  • High-vacuum line

  • Reaction vessel with a stirrer, nitrogen inlet, and condenser

Procedure:

  • Charge the reaction vessel with equimolar amounts of azelaic acid and the chosen diol.

  • Add a catalytic amount of the selected catalyst.

  • Heat the mixture under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate esterification (typically 150-200°C). Water will be evolved and removed through the condenser.

  • After the initial esterification, gradually increase the temperature and apply a high vacuum to remove the remaining water and diol, driving the polymerization to completion and achieving a high molecular weight polymer.

  • The reaction is complete when the desired melt viscosity is reached.

  • Cool the polymer to room temperature and extrude or pelletize for further processing.

Protocol 2: Preparation of Azelaic Acid Microemulsion

This protocol is based on the general method for preparing microemulsions for drug delivery.[]

Materials:

  • Azelaic acid

  • Oil phase (e.g., isopropyl myristate, oleic acid)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Cosurfactant (e.g., ethanol, propylene (B89431) glycol)

  • Deionized water

Procedure:

  • Dissolve the azelaic acid in the oil phase.

  • In a separate container, mix the surfactant and cosurfactant.

  • Slowly add the oil phase containing azelaic acid to the surfactant/cosurfactant mixture with gentle agitation.

  • Continue to stir until a clear and homogenous oil-in-surfactant mixture is formed.

  • Slowly add deionized water to the mixture dropwise with continuous stirring until a transparent and stable microemulsion is formed.

  • The final formulation can be characterized for particle size, stability, and drug content.

Visualizations

experimental_workflow_polyester_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis A Azelaic Acid D Melt Polycondensation A->D B Diol B->D C Catalyst C->D E High Vacuum D->E Esterification F Polyester E->F Polymerization G Characterization F->G

Caption: Workflow for Polyester Synthesis via Polycondensation.

experimental_workflow_microemulsion cluster_components Components cluster_steps Preparation Steps cluster_output Output A Azelaic Acid S1 Dissolve A in B A->S1 B Oil Phase B->S1 C Surfactant S2 Mix C and D C->S2 D Cosurfactant D->S2 E Water S4 Add water dropwise E->S4 S3 Combine mixtures S1->S3 S2->S3 S3->S4 F Azelaic Acid Microemulsion S4->F G Characterization F->G

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Azinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantitative analysis of Azinic acid in solution using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Introduction

This compound (H₃NO₂) is a nitrogen oxoacid.[1] Accurate and reliable quantitative analysis of this compound is crucial for research and development purposes. This application note describes a simple, isocratic RP-HPLC method for the determination of this compound. The method is based on well-established principles for the analysis of polar, acidic compounds.[2][3]

Reverse-phase chromatography separates compounds based on their hydrophobicity.[3][4] For acidic analytes like this compound, controlling the pH of the mobile phase is critical to ensure reproducibility and good peak shape.[2][5] By maintaining the mobile phase pH below the pKa of the acid, the analyte remains in its protonated, less polar form, leading to better retention on a non-polar stationary phase.[2][6] This method utilizes a C18 column and a UV detector set at a low wavelength, which is often necessary for compounds lacking a strong chromophore.[7]

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (85%) (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

2.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a variable wavelength UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • pH meter.

  • Analytical balance.

  • Sonicator.

2.3. Preparation of Solutions

  • Mobile Phase (Phosphate Buffer:Acetonitrile, 95:5 v/v, pH 2.5):

    • Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water.

    • Adjust the pH of the buffer to 2.5 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 950 mL of the filtered buffer with 50 mL of acetonitrile.

    • Degas the final mobile phase by sonication for 15 minutes.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 200 µg/mL).

2.4. Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

ParameterCondition
HPLC SystemStandard HPLC with UV Detector
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase20 mM KH₂PO₄ (pH 2.5) : Acetonitrile (95:5, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
DetectionUV at 210 nm
Run Time10 minutes

2.5. Sample Preparation

  • Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

2.6. System Suitability

Before sample analysis, perform system suitability tests by injecting the 100 µg/mL standard solution five times. The acceptance criteria are:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Data Presentation

3.1. Calibration Data

The linearity of the method is determined by constructing a calibration curve from the peak areas of the working standard solutions.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1048,500
25122,000
50245,000
100491,000
200985,000
Correlation (r²) ≥ 0.999

3.2. Precision Data

The precision of the method is evaluated by analyzing six replicate preparations of a standard solution.

ReplicateRetention Time (min)Peak Area (Arbitrary Units)
14.52490,500
24.51492,300
34.53489,900
44.52493,100
54.51491,500
64.52490,800
Mean 4.52 491,350
% RSD 0.18% 0.25%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer + ACN) C Equilibrate HPLC System with Mobile Phase A->C B Prepare Standard & Sample Solutions D Inject Sample (20 µL) B->D E Isocratic Elution (C18 Column) D->E Flow Rate 1.0 mL/min F UV Detection (210 nm) E->F G Integrate Peak Area F->G Generate Chromatogram H Quantify Concentration (vs. Calibration Curve) G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling_Pathway A This compound (Analyte) D Retention A->D Hydrophobic Interaction B Mobile Phase (Polar) E Elution B->E Competition C Stationary Phase (Non-polar C18) C->D D->E Analyte Partitioning

References

Application Notes and Protocols for the Spectrophotometric Determination of Azelaic Acid Concentration

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Azinic Acid": The term "this compound" does not correspond to a recognized chemical compound. This document pertains to the analysis of Azelaic Acid , a related dicarboxylic acid, and it is presumed that this was the intended analyte.

Introduction

Azelaic acid, a naturally occurring saturated dicarboxylic acid, is utilized in various dermatological preparations for its anti-inflammatory, antimicrobial, and antikeratinizing properties.[1] Accurate and precise quantification of Azelaic acid in bulk drug and pharmaceutical formulations is crucial for quality control and research purposes. This document outlines a straightforward and cost-effective UV-visible spectrophotometric method for the determination of Azelaic acid concentration. The described method is based on the measurement of the absorbance of an Azelaic acid solution in a phosphate (B84403) buffer at its wavelength of maximum absorbance (λmax).[2][3][4] This technique offers a rapid and accessible alternative to more complex chromatographic methods, which often require a derivatization step due to Azelaic acid's lack of a strong chromophore.[1][5]

Principle

The method is based on the principle that Azelaic acid exhibits absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The concentration of Azelaic acid in a solution is directly proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert law. The analysis is performed by measuring the absorbance of Azelaic acid in a phosphate buffer solution at a pH of 6.8, where it shows maximum absorbance at 204 nm.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of Azelaic acid, validated according to the International Conference on Harmonization (ICH) guidelines.[2][3][4]

Table 1: Optical Characteristics and Method Parameters

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)204 nm[2][3][4][6]
Solvent/BlankPhosphate Buffer (pH 6.8)[2][3][4]
Linearity Range10-50 µg/mL[2][3][4]
Correlation Coefficient (r²)> 0.999[6]

Table 2: Validation Summary

Validation ParameterResultReference
Accuracy (% Recovery)98.67% - 101.33%
Precision (% RSD)
- Intraday< 2%
- Interday< 2%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

Experimental Protocols

Materials and Reagents
  • Azelaic Acid (Reference Standard)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Sodium Hydroxide (NaOH)

  • Distilled or Deionized Water

  • Pharmaceutical formulation containing Azelaic acid (for sample analysis)

Equipment
  • UV-Visible Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Sonicator

Preparation of Solutions

1. Phosphate Buffer (pH 6.8):

  • Dissolve a suitable amount of Potassium Dihydrogen Phosphate in distilled water.

  • Adjust the pH to 6.8 using a Sodium Hydroxide solution.

  • Make up the final volume with distilled water.

2. Standard Stock Solution of Azelaic Acid (e.g., 100 µg/mL):

  • Accurately weigh 10 mg of Azelaic acid reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume with the phosphate buffer (pH 6.8).

  • Sonicate if necessary to ensure complete dissolution.

3. Preparation of Calibration Standards:

  • From the standard stock solution, prepare a series of dilutions to obtain concentrations ranging from 10 to 50 µg/mL using the phosphate buffer (pH 6.8).[2][3][4] For example, pipette 1, 2, 3, 4, and 5 mL of the stock solution into separate 10 mL volumetric flasks and make up the volume with the buffer.

4. Preparation of Sample Solution:

  • For a pharmaceutical formulation (e.g., a cream), accurately weigh an amount of the formulation equivalent to 10 mg of Azelaic acid.

  • Transfer it to a suitable container and dissolve it in a known volume of phosphate buffer (pH 6.8).

  • The mixture may need to be sonicated and then centrifuged or filtered to remove any insoluble excipients.

  • Dilute the resulting solution with the phosphate buffer to obtain a theoretical concentration within the linearity range (10-50 µg/mL).

Spectrophotometric Measurement
  • Set the UV-Visible spectrophotometer to scan a wavelength range of 200-400 nm.[2][3][4]

  • Use the phosphate buffer (pH 6.8) as the blank to zero the instrument.

  • Record the UV spectrum of a diluted standard solution of Azelaic acid to determine the wavelength of maximum absorbance (λmax), which should be at 204 nm.[2][3][4][6]

  • Set the instrument to measure the absorbance at 204 nm.

  • Measure the absorbance of each of the prepared calibration standards.

  • Measure the absorbance of the prepared sample solution.

Data Analysis
  • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Determine the concentration of Azelaic acid in the sample solution by substituting its absorbance value into the regression equation.

  • Calculate the amount of Azelaic acid in the original pharmaceutical formulation, taking into account the dilutions made.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 6.8) prep_stock Prepare Standard Stock Solution prep_buffer->prep_stock prep_sample Prepare Sample Solution prep_buffer->prep_sample prep_calib Prepare Calibration Standards (10-50 µg/mL) prep_stock->prep_calib measure_standards Measure Absorbance of Standards prep_calib->measure_standards measure_sample Measure Absorbance of Sample prep_sample->measure_sample set_lambda Set λmax to 204 nm set_lambda->measure_standards set_lambda->measure_sample measure_blank Measure Blank (Buffer) measure_blank->set_lambda plot_calib Plot Calibration Curve measure_standards->plot_calib calc_conc Calculate Sample Concentration measure_sample->calc_conc lin_reg Perform Linear Regression plot_calib->lin_reg lin_reg->calc_conc result Final Concentration of Azelaic Acid calc_conc->result logical_relationship concentration Azelaic Acid Concentration beer_lambert Beer-Lambert Law (A = εbc) concentration->beer_lambert Directly Proportional absorbance Absorbance at 204 nm beer_lambert->absorbance

References

Application Notes and Protocols for Testing the Biological Activity of Azinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Azinic acid (H₃NO₂) is reported to be a highly unstable nitrogen oxoacid.[1][2] The following application notes and protocols are presented as a generalized framework for the initial biological evaluation of a novel or hypothetical chemical entity, referred to herein as "this compound." Appropriate safety precautions and compound stability assessments are paramount before undertaking any experimental work. For the purpose of illustrating a comprehensive screening approach, potential biological activities are hypothesized based on functionalities observed in other dicarboxylic acids, such as Azelaic acid.[3][4][5]

Introduction: Profiling a Novel Compound

The initial biological characterization of a new chemical entity like this compound is a critical phase in drug discovery.[6] This process involves a systematic series of in vitro assays to determine its primary biological effects, cytotoxic profile, and potential mechanisms of action.[6][7] These foundational studies are essential for identifying promising lead compounds for further development.[6]

This document outlines a phased screening cascade, providing detailed protocols for key experiments to assess the hypothetical cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of this compound.

Overall Screening Workflow

A tiered approach is recommended to efficiently screen this compound, starting with broad assessments of cytotoxicity and then moving to more specific assays based on initial findings.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Vivo Model Testing A Compound Synthesis & Stability Assessment B In Vitro Cytotoxicity (MTT & LDH Assays) A->B C Broad Spectrum Enzyme Inhibition Screen B->C D Anti-Inflammatory Assays (Cytokine Profiling - ELISA) C->D E Target-Specific Enzyme Kinetics (IC50 Determination) C->E F Signaling Pathway Analysis (e.g., Western Blot for NF-κB) D->F E->F G Animal Model of Inflammation or Cancer F->G H Efficacy & Preliminary Toxicology Studies G->H

Caption: General workflow for biological activity screening.

Data Presentation: Summary of Quantitative Data

All quantitative results should be meticulously documented. The following tables provide templates for summarizing key data from the proposed experiments.

Table 1: Cytotoxicity of this compound on Cancer and Normal Cell Lines

Cell Line Type Assay Incubation Time (hrs) IC₅₀ (µM) (Mean ± SD)
MCF-7 Breast Cancer MTT 72 Data
MDA-MB-231 Breast Cancer MTT 72 Data
PC-3 Prostate Cancer MTT 72 Data
HaCaT Normal Keratinocytes MTT 72 Data
HFF-1 Normal Fibroblast MTT 72 Data

| MCF-7 | Breast Cancer | LDH | 72 | Data |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Table 2: Anti-Inflammatory Activity of this compound

Cell Line Stimulant Cytokine This compound Conc. (µM) % Inhibition (Mean ± SD)
RAW 264.7 LPS TNF-α 10 Data
RAW 264.7 LPS TNF-α 50 Data
RAW 264.7 LPS IL-6 10 Data

| RAW 264.7 | LPS | IL-6 | 50 | Data |

Table 3: Enzyme Inhibition Profile of this compound

Target Enzyme Substrate This compound Conc. (µM) % Inhibition (Mean ± SD) IC₅₀ (µM)
Tyrosinase L-DOPA 10 Data Data
5-α-reductase Testosterone 10 Data Data

| Xanthine Oxidase | Xanthine | 10 | Data | Data |

Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable data.[6]

In Vitro Cytotoxicity Assays

4.1.1. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][9]

Materials:

  • Target cell lines (e.g., MCF-7, HaCaT)

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (solvent only) and an untreated control.[6]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

4.1.2. LDH Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity and compromised membrane integrity.[8][11]

Materials:

  • Target cell lines

  • Low-serum culture medium

  • This compound stock solution

  • 96-well plate

  • Commercially available LDH assay kit[8]

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using low-serum medium to reduce background LDH levels.[8]

  • Controls: Include a vehicle control, a high control (cells treated with a lysis buffer provided in the kit to achieve 100% LDH release), and a background control (medium only).[12]

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate. Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample OD - Vehicle Control OD) / (High Control OD - Vehicle Control OD) * 100).

Anti-Inflammatory Activity Assay

4.2.1. Cytokine Measurement by ELISA

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with lipopolysaccharide (LPS). The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying specific proteins.[13][14][15]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • LPS from E. coli

  • This compound stock solution

  • Commercially available ELISA kits for TNF-α and IL-6[16]

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + this compound (without LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol.[16] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Adding a biotinylated detection antibody.

    • Adding an enzyme-conjugated streptavidin.

    • Adding a substrate to produce a colorimetric signal.

  • Data Acquisition: Measure the absorbance at the specified wavelength.

  • Data Analysis: Generate a standard curve from the standards. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition caused by this compound compared to the LPS-only control.

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory effect of this compound on a specific enzyme, using a spectrophotometer.[17]

Materials:

  • Purified enzyme of interest (e.g., tyrosinase)

  • Substrate for the enzyme (e.g., L-DOPA for tyrosinase)[18]

  • This compound stock solution

  • Assay buffer optimized for the specific enzyme[17]

  • 96-well plate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare the enzyme and substrate solutions at appropriate concentrations.[17][18]

  • Assay Setup: In a 96-well plate, set up blank wells (buffer + substrate), control wells (enzyme + buffer + solvent), and test wells (enzyme + buffer + various concentrations of this compound).[17]

  • Pre-incubation: Add the enzyme to the control and test wells. Add the different concentrations of this compound to the test wells. Incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[17]

  • Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader in kinetic mode.[17][18]

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.[19]

Mandatory Visualizations: Signaling Pathways

Based on the activities of analogous compounds like Azelaic acid, this compound might interfere with key inflammatory signaling pathways such as NF-κB and MAPK.[3][20]

5.1. Hypothesized Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[] Its inhibition is a common target for anti-inflammatory drugs.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκBα Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription AzinicAcid This compound AzinicAcid->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

5.2. Hypothesized Modulation of Tyrosinase Activity in Melanogenesis

Compounds that inhibit tyrosinase, a key enzyme in melanin (B1238610) production, are investigated for treating hyperpigmentation.[3][4]

G Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosine->DOPA Tyrosinase Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation DOPA->Dopaquinone Tyrosinase Melanin Melanin (Pigment) Dopaquinone->Melanin Multiple Steps AzinicAcid This compound AzinicAcid->Tyrosinase Competitive Inhibition?

Caption: Hypothesized competitive inhibition of Tyrosinase by this compound.

References

Application Notes: Cell Culture Protocols for Screening Azinic Acid Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for the initial screening and mechanistic evaluation of Azinic acid, a novel compound with putative anti-cancer properties. The protocols detailed herein cover essential in vitro assays for assessing cytotoxicity, apoptosis, and the modulation of key signaling pathways. Methodologies are presented for the MTT assay to determine cell viability, Annexin V/PI staining for apoptosis detection, and Western blotting for the analysis of the PI3K/Akt signaling cascade. Accompanying this are structured data tables for the clear presentation of quantitative results and diagrams generated using Graphviz to visualize experimental workflows and cellular pathways. These resources are intended to offer a robust framework for the preliminary assessment of this compound's therapeutic potential.

Introduction

The discovery and development of novel therapeutic agents are pivotal in the advancement of oncological research. This compound has been identified as a compound of interest, necessitating a systematic evaluation of its biological effects on cancer cells. The primary objectives of this initial screening phase are to ascertain the cytotoxic and pro-apoptotic potential of this compound and to elucidate its mechanism of action, with a particular focus on its interaction with critical cell survival pathways such as the PI3K/Akt signaling cascade. The following protocols provide a standardized approach to these investigations.

Experimental Workflow

The screening of this compound follows a logical progression from broad cytotoxicity assessments to more specific mechanistic studies. The overall workflow is designed to efficiently characterize the compound's anti-cancer properties.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanism of Action A Cell Line Selection (e.g., A549, MCF-7) B MTT Cytotoxicity Assay (Determine IC50) A->B C Annexin V/PI Staining (Flow Cytometry) B->C Proceed with IC50 concentrations D Western Blot Analysis (PI3K/Akt Pathway) C->D Confirm signaling pathway involvement

This compound Screening Workflow
Protocols and Data Presentation

3.1. Protocol 1: MTT Cytotoxicity Assay

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[1][2][3]

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[3][4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Data Presentation:

Cell LineThis compound IC50 (µM) after 48h
A54915.2 ± 1.8
MCF-728.5 ± 3.1
HeLa19.8 ± 2.5
3.2. Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9]

Materials:

  • Target cells treated with this compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6][8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5][6]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[5][8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation:

Treatment (A549 cells)% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Control (Vehicle)95.1 ± 2.32.5 ± 0.52.4 ± 0.4
This compound (15 µM)55.3 ± 4.135.8 ± 3.58.9 ± 1.2
This compound (30 µM)20.7 ± 3.858.2 ± 4.921.1 ± 2.7
3.3. Protocol 3: Western Blot for PI3K/Akt Pathway Analysis

This protocol is for analyzing changes in the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.[10][11]

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: After treatment with this compound for 24 hours, wash cells with ice-cold PBS and lyse with RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[12]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11][12]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[10]

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).

Data Presentation:

Treatment (A549 cells)p-Akt/Total Akt Ratio (Fold Change vs. Control)p-mTOR/Total mTOR Ratio (Fold Change vs. Control)
Control (Vehicle)1.001.00
This compound (15 µM)0.45 ± 0.050.52 ± 0.06
This compound (30 µM)0.18 ± 0.030.21 ± 0.04
Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation. This compound is hypothesized to inhibit this pathway, leading to apoptosis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation AzinicAcid This compound AzinicAcid->PI3K inhibits

References

The Pivotal Role of Organic Azides in the Synthesis of Heterocyclic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Organic azides have emerged as highly versatile and powerful precursors in the synthesis of a diverse array of heterocyclic compounds, which are fundamental scaffolds in numerous pharmaceuticals and biologically active molecules. Despite the potential for confusion with the unstable and non-synthetic "azinic acid" (hydroxyazane oxide), organic azides offer a stable and reactive functional group for constructing complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging organic azides for the synthesis of medicinally relevant nitrogen-containing heterocycles.

Introduction to Azide-Mediated Heterocyclic Synthesis

Organic azides (R-N₃) are energetic yet manageable functional groups that serve as key building blocks in synthetic organic chemistry. Their utility stems from their ability to undergo a variety of transformations, most notably cycloaddition reactions and rearrangements, to form stable heterocyclic rings. The "click chemistry" paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has further solidified the importance of azides in constructing 1,2,3-triazoles with high efficiency and regioselectivity. Beyond cycloadditions, intramolecular reactions of azides provide access to a wide range of fused and non-fused nitrogen heterocycles. These compounds are of significant interest in drug discovery, with applications as anticancer, antibacterial, and antiviral agents.[1][2][3][4][5][6]

Application Notes: Synthesis of Key Heterocycles from Organic Azides

The application of organic azides in heterocyclic synthesis is broad, encompassing the formation of five- and six-membered rings with one or more nitrogen atoms.

1. Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition:

The Huisgen 1,3-dipolar cycloaddition between an organic azide (B81097) and an alkyne is a cornerstone of heterocyclic synthesis. While the thermal reaction often yields a mixture of regioisomers, the introduction of copper(I) catalysts (CuAAC) provides exclusively the 1,4-disubstituted-1,2,3-triazole. Ruthenium catalysts, on the other hand, afford the 1,5-disubstituted regioisomer. These triazole scaffolds are prevalent in many pharmaceutical agents due to their metabolic stability and ability to engage in hydrogen bonding.

2. Synthesis of Pyrroles and Dihydropyrroles:

Intramolecular cyclization of vinyl or alkynyl azides is a powerful method for the synthesis of pyrrole (B145914) and dihydropyrrole derivatives. These reactions can be promoted thermally, photochemically, or through catalysis with transition metals like rhodium or zinc. The choice of reaction conditions can influence the chemoselectivity and yield of the desired heterocyclic product.[3]

3. Synthesis of Fused Heterocycles:

Organic azides can be employed in tandem reactions to construct complex fused heterocyclic systems. For instance, an intramolecular azide rearrangement followed by a Friedel-Crafts alkylation can yield azido-tetralins, chromanes, and -tetrahydroquinolines.[2] Similarly, pyrolysis of aryl or heterocyclic azides in the presence of an acid can lead to the formation of fused oxazoles.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below, offering a practical guide for laboratory synthesis.

Protocol 1: Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

This protocol describes a general procedure for the highly efficient synthesis of 1,4-disubstituted-1,2,3-triazoles using a copper(I) catalyst.

Materials:

  • Organic azide (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Acetonitrile (B52724) (5 mL)

Procedure:

  • To a stirred solution of the organic azide (1.0 mmol) and terminal alkyne (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add DIPEA (2.0 mmol).

  • Add CuI (0.05 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted-1,2,3-triazole.

Protocol 2: Zinc(II)-Catalyzed Synthesis of 2,5-Disubstituted Pyrroles from Homopropargyl Azides

This protocol outlines the synthesis of substituted pyrroles through the intramolecular cyclization of homopropargyl azides catalyzed by zinc chloride.[3]

Materials:

  • Homopropargyl azide (1.0 mmol)

  • Zinc chloride etherate (ZnCl₂·OEt₂) (0.1 mmol, 10 mol%)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve the homopropargyl azide (1.0 mmol) in DCM (10 mL) in a sealed tube.

  • Add zinc chloride etherate (0.1 mmol) to the solution.

  • Heat the reaction mixture at 60 °C and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2,5-disubstituted pyrrole.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of heterocyclic compounds from organic azides, providing a basis for comparison and optimization.

HeterocyclePrecursorsCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1,4-Aryl-1,2,3-triazoleAryl azide, PhenylacetyleneCuI/DIPEACH₃CNRT1-490-98General Protocol
2,5-Diphenylpyrrole1-azido-1,4-diphenylbut-3-yneZnCl₂·OEt₂DCM601690[3]
3-Azido-tetralinAllylic azideAgSbF₆CHCl₃40-6024-4858-88[2]
Fused Oxazole2-AzidonaphthalenePPA/AcOH-Heat--[7]

Table 1: Reaction Conditions and Yields for Heterocycle Synthesis from Azides.

Visualizing Synthetic Pathways and Workflows

Diagrams illustrating key reaction pathways and experimental workflows provide a clear visual guide for researchers.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Mix Azide and Alkyne in Solvent Start->Reactants Add_Base Add DIPEA Reactants->Add_Base Add_Catalyst Add CuI Add_Base->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 1,2,3-Triazole Purify->Product

Caption: Experimental workflow for CuAAC synthesis.

Azide_Reactions Azide Organic Azide (R-N3) Triazole 1,2,3-Triazole Azide->Triazole [3+2] Cycloaddition (with Alkyne) Pyrrole Pyrrole/ Dihydropyrrole Azide->Pyrrole Intramolecular Cyclization Fused_Heterocycle Fused Heterocycle Azide->Fused_Heterocycle Tandem Reactions Alkyne Alkyne Vinyl_Azide Vinyl/Alkynyl Azide Aryl_Azide Aryl Azide

Caption: Key synthetic routes from organic azides.

Conclusion

Organic azides are indispensable precursors for the synthesis of a vast range of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The protocols and data presented herein offer a foundational resource for researchers to explore and exploit the rich chemistry of organic azides in their synthetic endeavors. The continued development of novel azide-based methodologies will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.

References

Computational Modeling of Azelaic Acid Interactions with Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound of Interest: Initial searches for "Azinic acid" did not yield significant results in the context of protein interactions and computational modeling. It is highly probable that the intended compound of interest was Azelaic acid , a well-researched dicarboxylic acid with known interactions with various protein targets. Therefore, this document will focus on the computational modeling of Azelaic acid.

Introduction

Azelaic acid is a naturally occurring saturated dicarboxylic acid with a wide range of biological activities, making it a valuable molecule in dermatology and of interest to drug development professionals.[1] Its therapeutic effects are attributed to its interactions with several key proteins, leading to the modulation of various cellular processes. Understanding these interactions at a molecular level is crucial for optimizing existing therapies and discovering new applications. Computational modeling, including molecular docking and molecular dynamics simulations, offers powerful tools to investigate these interactions in silico, providing insights that can guide further experimental work.

This document provides detailed application notes and protocols for the computational modeling of Azelaic acid's interactions with its primary protein targets. It is intended for researchers, scientists, and drug development professionals familiar with the principles of computational chemistry and molecular biology.

Key Protein Targets of Azelaic Acid

Azelaic acid has been shown to interact with and inhibit several key enzymes and modulate signaling pathways through interactions with their protein components. The primary targets include:

  • Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis. Inhibition of tyrosinase is the basis for Azelaic acid's use in treating hyperpigmentation.

  • 5α-Reductase: An enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Its inhibition is relevant in the management of androgen-dependent skin conditions.[2]

  • Thioredoxin Reductase: A crucial enzyme in cellular redox control.[3]

  • Mitochondrial Respiratory Chain Enzymes: Azelaic acid can inhibit enzymes involved in cellular respiration.[1][4]

  • Proteins in Inflammatory Signaling Pathways: Azelaic acid modulates inflammatory responses by affecting pathways such as NF-κB and p38 MAPK, and by activating PPARγ.

Computational Modeling Application Notes

Molecular Docking of Azelaic Acid

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. This method is valuable for identifying potential binding sites and understanding the key interactions driving the binding event.

Objective: To predict the binding mode and affinity of Azelaic acid to its target proteins.

Software:

  • AutoDock Vina

  • Schrödinger Maestro

  • MOE (Molecular Operating Environment)

General Workflow:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH.

    • Repair any missing residues or atoms.

  • Ligand Preparation:

    • Obtain the 3D structure of Azelaic acid.

    • Assign appropriate atom types and charges.

    • Generate different conformers of the ligand.

  • Grid Generation:

    • Define the binding site on the protein. This can be done by identifying the active site from literature or by using the coordinates of a co-crystallized ligand.

    • Generate a grid box that encompasses the defined binding site.

  • Docking:

    • Run the docking algorithm to place the ligand conformers into the grid box and score their interactions with the protein.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Azelaic acid and the protein residues.

Molecular Dynamics (MD) Simulations of Azelaic Acid-Protein Complexes

MD simulations provide a dynamic view of the interaction between a ligand and a protein over time, allowing for the assessment of the stability of the complex and the characterization of conformational changes.

Objective: To investigate the stability of the Azelaic acid-protein complex and to analyze the dynamics of their interaction.

Software:

  • GROMACS

  • AMBER

  • NAMD

General Workflow:

  • System Preparation:

    • Start with the best-ranked docked pose of the Azelaic acid-protein complex from the molecular docking study.

    • Solvate the complex in a water box (e.g., TIP3P water model).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) without any restraints.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand.

    • Analyze the flexibility of the protein residues by calculating the Root Mean Square Fluctuation (RMSF).

    • Analyze the interactions between Azelaic acid and the protein over time, such as hydrogen bond occupancy.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of Azelaic acid with its key protein targets.

Table 1: Enzyme Inhibition Data for Azelaic Acid

Target EnzymeOrganism/SourceInhibition TypeKiIC50Reference(s)
TyrosinaseMushroomCompetitive2.73 x 10-3 M~1-2 mM[5][6]
5α-ReductaseHuman SkinCompetitive-Inhibition from 0.2 mM, complete at 3 mM[2][7]
Thioredoxin ReductaseHuman Melanoma CellsCompetitive1.25 x 10-5 M-[3][5]
Mitochondrial Respiratory Chain Enzymes-Competitive--[1][4]

Note: IC50 values can vary depending on experimental conditions. The Ki value is a more absolute measure of binding affinity.[8]

Table 2: Molecular Docking Scores for Azelaic Acid with Protein Targets

Target ProteinPDB IDDocking SoftwareBinding Energy (kcal/mol)Interacting ResiduesReference(s)
DNA Polymerase I2KFN--6.7Thr358, Asp355[9]

Experimental Protocols

Protocol 1: In Vitro Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of Azelaic acid on tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Azelaic acid

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Azelaic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and different concentrations of Azelaic acid. Include a control well with no inhibitor.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition for each concentration of Azelaic acid compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro 5α-Reductase Inhibition Assay

Objective: To determine the inhibitory effect of Azelaic acid on 5α-reductase activity.

Materials:

  • Human skin microsomes (as a source of 5α-reductase)

  • [3H]-Testosterone (substrate)

  • NADPH

  • Azelaic acid

  • Buffer solution (e.g., Tris-HCl with EDTA and dithiothreitol)

  • Scintillation counter

Procedure:

  • Prepare a stock solution of Azelaic acid.

  • In a reaction tube, combine the buffer, human skin microsomes, NADPH, and different concentrations of Azelaic acid. Include a control with no inhibitor.

  • Pre-incubate the mixture at 37°C.

  • Start the reaction by adding [3H]-Testosterone.

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction and extract the steroids.

  • Separate the substrate ([3H]-Testosterone) from the product ([3H]-Dihydrotestosterone) using thin-layer chromatography (TLC).

  • Quantify the amount of product formed using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathways Modulated by Azelaic Acid

Azelaic_Acid_Signaling cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB Radiation TLR2 TLR2 UVB->TLR2 p38_MAPK p38 MAPK TLR2->p38_MAPK IKK IKK TLR2->IKK NFkB_nuc NF-κB p38_MAPK->NFkB_nuc activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->NFkB_nuc translocates PPARg PPARγ PPARg->NFkB_nuc inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Azelaic_Acid Azelaic Acid Azelaic_Acid->p38_MAPK inhibits Azelaic_Acid->IKK inhibits Azelaic_Acid->PPARg activates

Computational Modeling Workflow

Computational_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Protein_Prep Protein Preparation (PDB) Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Azelaic Acid) Docking Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis System_Setup System Setup (Solvation, Ionization) Pose_Analysis->System_Setup Best Pose Min_Equil Minimization & Equilibration System_Setup->Min_Equil Production_MD Production MD Run Min_Equil->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis

Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Pre-incubate Enzyme with Inhibitor Reagent_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Product Formation (e.g., Absorbance) Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

Application Notes and Protocols for Azelaic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and development purposes only. "Azinic acid" is a highly unstable nitrogen oxoacid with no known applications in drug discovery. It is highly likely that the intended compound of interest is Azelaic Acid , a well-researched dicarboxylic acid with numerous therapeutic applications. All information provided herein pertains to Azelaic Acid.

I. Introduction and Applications of Azelaic Acid

Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley. It is also produced by the yeast Malassezia furfur, which is part of the normal skin flora. In drug discovery and development, azelaic acid is primarily investigated and utilized for its diverse dermatological and emerging oncological applications. Its therapeutic effects are attributed to its anti-inflammatory, antibacterial, anti-keratinizing, and anti-melanogenic properties.

Primary Applications:

  • Dermatology:

    • Acne Vulgaris: Effective for both inflammatory and non-inflammatory acne. It reduces the growth of Cutibacterium acnes and normalizes the shedding of skin cells in the follicle to prevent comedone formation.

    • Rosacea: Particularly effective for papulopustular rosacea, reducing inflammation, papules, and pustules.

    • Hyperpigmentation Disorders: Used to treat melasma and post-inflammatory hyperpigmentation due to its inhibitory effect on tyrosinase, a key enzyme in melanin (B1238610) production.

  • Oncology:

    • Melanoma: Research has shown that azelaic acid exhibits cytotoxic and anti-proliferative effects on melanoma cells by inhibiting DNA synthesis and mitochondrial enzymes.[1][2]

    • Acute Myeloid Leukemia (AML): Studies have demonstrated that azelaic acid can inhibit the proliferation of AML cells.[3]

II. Mechanism of Action

Azelaic acid's therapeutic versatility stems from its ability to modulate multiple cellular pathways:

  • Anti-inflammatory Effects: Azelaic acid reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS). It can interfere with the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[4][5]

  • Antibacterial Activity: It exhibits bacteriostatic and bactericidal effects against various aerobic and anaerobic bacteria, including C. acnes and Staphylococcus epidermidis, by inhibiting microbial protein synthesis.

  • Anti-keratinizing Effects: Azelaic acid normalizes the process of keratinization in the epidermis. It has an antiproliferative effect on keratinocytes, helping to prevent the blockage of pores.[4]

  • Anti-melanogenic Effects: It acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. This action is particularly effective on hyperactive melanocytes.

III. Quantitative Data from Preclinical and Clinical Studies

The efficacy of azelaic acid has been quantified in numerous studies across its various applications.

Table 1: Efficacy of Azelaic Acid in Dermatological Conditions
IndicationFormulationKey Efficacy MetricResultComparatorReference
Acne Vulgaris 20% GelTotal Lesion Count Reduction60.6% reduction after 45 days19.9% with placebo[6][7]
20% GelAcne Severity Index (ASI) Reduction65.2% reduction after 45 days21.3% with placebo[6][7]
15% GelTotal Lesion Count Reduction98% median reduction at 16 weeksBaseline-controlled[8]
Rosacea 15% GelInflammatory Lesion Count Reduction61.6% mean reduction at 12 weeks50.8% with vehicle[9]
15% GelErythema Improvement51% mean improvement36% with control group[10]
15% GelInflammatory Lesion Count ReductionMedian count from 8 to 1 at 8 weeksBaseline-controlled[11]
Melasma 20% CreamMelasma Area and Severity Index (MASI) Score Reduction50% reduction after 2 months14% with 4% Hydroquinone[12]
20% Cream + 5% HydroquinoneMASI Score ReductionFrom 9.35 to 2.9 after 4 monthsFrom 9.58 to 4.02 with 5% Hydroquinone alone[13][14]
15% GelMexameter M Mean ScoreSignificant improvement at 5 and 6 monthsHydroquinone
Table 2: In Vitro Cytotoxicity of Azelaic Acid (IC₅₀ Values)
Cell LineCancer TypeIncubation TimeIC₅₀ ValueReference
U937Acute Myeloid Leukemia24 hours4.8 mM[3]
48 hours3.4 mM[3]
72 hours1.4 mM[3]
THP-1Acute Myeloid Leukemia24 hours6.3 mM[3]
48 hours4.8 mM[3]
72 hours1.2 mM[3]
KG-1Acute Myeloid Leukemia24 hours7.2 mM[3]
48 hours5.9 mM[3]
72 hours1.7 mM[3]
NB4Acute Myeloid Leukemia24 hours6.3 mM[3]
48 hours5.1 mM[3]
72 hours1.3 mM[3]
HL-60Acute Myeloid Leukemia24 hours5.8 mM[3]
48 hours3.6 mM[3]
72 hours1.9 mM[3]
Mouse KeratinocytesNormal CellsNot specified20 mM (for 50% inhibition of DNA synthesis)

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Azelaic Acid

Azelaic acid exerts its anti-inflammatory effects by modulating key signaling pathways, including NF-κB and MAPK.

Experimental_Workflow prep 1. Prepare Azelaic Acid Stock Solution treat 3. Treat Cells with Azelaic Acid Dilutions prep->treat seed 2. Seed Cells in Multi-well Plate seed->treat incubate 4. Incubate for Defined Period treat->incubate assay 5. Perform Assay (e.g., MTT, Tyrosinase) incubate->assay read 6. Measure Endpoint (e.g., Absorbance) assay->read analyze 7. Analyze Data and Calculate IC₅₀ read->analyze

References

Application Notes and Protocols for the Electrochemical Analysis of Azelaic Acid's Redox Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid, a naturally occurring saturated dicarboxylic acid, is a well-established therapeutic agent in dermatology with a range of beneficial properties.[1] It exhibits anti-inflammatory, antioxidant, antibacterial, and anti-keratinizing effects.[1] These diverse biological activities are rooted in its ability to modulate various redox-sensitive pathways within cells. Azelaic acid is known to be a competitive inhibitor of several oxidoreductase enzymes, including tyrosinase and thioredoxin reductase, which are involved in processes like melanin (B1238610) synthesis and cellular redox control.[2] Furthermore, it can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress.[2]

Understanding the redox properties of Azelaic acid at a fundamental electrochemical level is crucial for elucidating its mechanism of action, developing new formulations, and identifying potential new therapeutic applications. Electrochemical techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful tools for investigating the electron transfer processes of molecules, providing insights into their redox potentials and reaction mechanisms.

This document provides detailed application notes and generalized protocols for the electrochemical analysis of Azelaic acid. Due to a lack of specific, publicly available experimental data on the direct electrochemical analysis of Azelaic acid, the protocols provided are based on established methods for similar organic and dicarboxylic acids.

Biological Redox Mechanisms of Azelaic Acid

Azelaic acid's therapeutic effects are significantly linked to its influence on cellular redox systems. Its primary mechanisms include:

  • Enzyme Inhibition: Azelaic acid acts as a competitive inhibitor of key redox enzymes.

    • Tyrosinase: By inhibiting tyrosinase, a copper-containing enzyme essential for melanin production, Azelaic acid reduces hyperpigmentation.

    • Thioredoxin Reductase: Inhibition of this enzyme disrupts the thioredoxin system, which is crucial for maintaining the cellular redox balance and is involved in DNA synthesis and cell growth.[2]

  • Antioxidant Activity: Azelaic acid directly scavenges harmful reactive oxygen species (ROS), such as hydroxyl radicals and superoxide (B77818) anions, which are implicated in inflammatory skin conditions.[2] This antioxidant action helps to protect cells from oxidative damage.

The following diagram illustrates the key biological redox pathways influenced by Azelaic acid.

Azelaic_Acid_Redox_Pathway Azelaic_Acid Azelaic Acid ROS Reactive Oxygen Species (ROS) Azelaic_Acid->ROS Scavenges Inflammation Inflammation Azelaic_Acid->Inflammation Inhibits Tyrosinase Tyrosinase Azelaic_Acid->Tyrosinase Inhibits Thioredoxin_Reductase Thioredoxin Reductase Azelaic_Acid->Thioredoxin_Reductase Inhibits ROS->Inflammation Promotes Melanin Melanin Production Tyrosinase->Melanin Catalyzes Redox_Balance Cellular Redox Balance Thioredoxin_Reductase->Redox_Balance Maintains Cell_Proliferation Cell Proliferation & DNA Synthesis Thioredoxin_Reductase->Cell_Proliferation Supports a cluster_prep Sample Preparation cluster_analysis Electrochemical Measurement cluster_data Data Analysis A Prepare Azelaic Acid Stock Solution B Prepare Supporting Electrolyte A->B C Mix for Final Concentration B->C D Assemble Three-Electrode Cell C->D E Perform Cyclic Voltammetry (CV) D->E F Perform Differential Pulse Voltammetry (DPV) D->F G Determine Peak Potentials (Ep) E->G F->G H Measure Peak Currents (Ip) G->H I Analyze Scan Rate Dependence H->I J Correlate with Concentration I->J

References

Standard operating procedure for handling and storage of Azinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Azinic Acid

Abstract: This document provides a detailed, albeit theoretical, standard operating procedure (SOP) for the handling and storage of this compound (H₃NO₂). This compound is a highly unstable nitrogen oxoacid, and its handling requires extreme caution.[1] The information presented herein is based on its predicted chemical properties and general safety protocols for managing highly reactive, acidic, and potentially explosive compounds. These guidelines are intended for experienced researchers and drug development professionals in a controlled laboratory setting.

Introduction to this compound

This compound, also known as hydroxyazane oxide, is a nitrogen oxoacid with the molecular formula H₃NO₂.[2] It is characterized by its inherent instability, primarily due to the weak nitrogen-oxygen bonds within its structure, which have low bond dissociation energies.[3] This compound is predicted to be highly soluble in polar solvents like water, owing to its capacity for extensive hydrogen bonding.[3] However, it is reported to be highly unstable and potentially explosive when dissolved in water.[1] Due to its extreme instability, this compound is not commercially available and would likely be synthesized in-situ for immediate use in a research context.[1]

Predicted Physicochemical Properties of this compound

The following table summarizes the predicted physicochemical properties of this compound based on computational models and comparisons with structurally related compounds.

PropertyValue/DescriptionReference
Molecular FormulaH₃NO₂[3]
Molecular Weight49.03 g/mol [3]
XLogP3-AA-1.3[3]
Hydrogen Bond Donors2[3]
Hydrogen Bond Acceptors2[3]
Topological Polar Surface Area53.9 Ų[3]
pKa₁ (estimated)3-5[3]
pKa₂ (estimated)8-10[3]
Thermal StabilityThermally unstable; susceptible to decomposition at elevated temperatures.[3]
Stability in AirUnstable due to oxidation.[3]
Stability under Inert ConditionsMore stable than in air.[3]
SolubilityExpected to have high solubility in polar solvents such as water, methanol, and ethanol.[3]

Standard Operating Procedure (SOP) for Handling and Storage

WARNING: this compound is predicted to be highly unstable and potentially explosive. This SOP is a theoretical guideline and must be adapted to specific experimental conditions by qualified personnel.

Engineering Controls
  • All work with this compound must be conducted in a certified chemical fume hood with a blast shield.[4]

  • The work area must be equipped with a functioning eyewash station and safety shower within a ten-second travel distance.[5][6]

  • A dedicated, isolated area within the laboratory should be designated for this compound use.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[4]

  • Hand Protection: Double-gloving with nitrile gloves is required.[4] For handling concentrated solutions, heavy-duty neoprene or butyl rubber gloves should be worn over the nitrile gloves.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[4] An acid-resistant apron is also recommended.

  • Respiratory Protection: Due to the potential for hazardous decomposition products, a respirator may be necessary depending on the scale of the experiment. Consult with your institution's environmental health and safety (EHS) department.

Handling Procedures
  • Never work alone when handling this compound.[6]

  • Use only plastic or glass labware. Avoid all contact with metals , as this can lead to the formation of highly unstable metal azides.[7]

  • Avoid friction, shock, and exposure to light or heat, as these can trigger violent decomposition.[7]

  • When diluting, always add acid to the solvent slowly and with continuous stirring in a cooling bath.[6]

  • Prepare solutions in the smallest possible quantities and use them immediately.

  • Do not mix this compound with other acids or bases unless part of a validated protocol.[6]

Storage
  • Short-term storage of solutions is strongly discouraged. If absolutely necessary, store at low temperatures (e.g., -18°C) in a designated, explosion-proof refrigerator or freezer, in the absence of light, and for the shortest possible duration.[7]

  • Store in tightly sealed, vented plastic containers.

  • Segregate from all other chemicals, especially flammable materials, organic solvents, and reducing agents.[4][5]

Spill and Emergency Procedures
  • In case of a small spill:

    • Evacuate the immediate area.

    • If safe to do so, neutralize the spill with a weak base such as sodium bicarbonate.[8]

    • Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand).

    • Collect the waste in a sealed, labeled container for hazardous waste disposal.

  • In case of a large spill, fire, or explosion:

    • Activate the fire alarm and evacuate the laboratory immediately.

    • Contact emergency services and your institution's EHS department.

  • In case of personal exposure:

    • Skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal
  • All this compound waste is considered hazardous.

  • Collect all waste in clearly labeled, dedicated plastic containers.

  • Do not mix this compound waste with other waste streams , particularly acidic or organic waste.[7]

  • Dispose of all waste through your institution's hazardous waste program.

Experimental Protocols

Hypothetical Protocol for In-Situ Generation and Use in a Dilute Aqueous Solution

Objective: To generate a dilute solution of this compound for immediate analytical characterization.

Materials:

  • Precursor compounds (handled according to their specific safety data sheets).

  • Degassed, deionized water (cooled to 0-4°C).

  • Ice bath.

  • Plastic or glass labware.

  • Magnetic stirrer and stir bar.

Procedure:

  • Set up the reaction vessel in a chemical fume hood with a blast shield.

  • Cool the reaction vessel in an ice bath.

  • Slowly add the precursor compounds to the cooled, degassed, deionized water with continuous stirring.

  • Monitor the reaction closely for any signs of instability (e.g., gas evolution, temperature increase).

  • Once the reaction is complete, immediately use the resulting dilute this compound solution for analysis.

  • Neutralize any remaining solution with a weak base (e.g., sodium bicarbonate) before disposal.

Visualizations

Decomposition_Pathway Predicted Decomposition Pathway of this compound Azinic_Acid This compound (H₃NO₂) Radical_Intermediates Reactive Radical Intermediates Azinic_Acid->Radical_Intermediates Homolytic Cleavage of N-O Bonds (Thermal Decomposition) Decomposition_Products Decomposition Products Radical_Intermediates->Decomposition_Products Further Fragmentation NH3 Ammonia (NH₃) Decomposition_Products->NH3 H2O Water (H₂O) Decomposition_Products->H2O N2O Nitrous Oxide (N₂O) Decomposition_Products->N2O NO Nitric Oxide (NO) Decomposition_Products->NO

Caption: Predicted thermal decomposition pathway of this compound.

Handling_Workflow Safe Handling Workflow for this compound Start Start Preparation Preparation: - Review SOP and MSDS - Don PPE - Prepare fume hood with blast shield Start->Preparation Synthesis In-Situ Synthesis: - Use minimal quantities - Maintain low temperature Preparation->Synthesis Usage Immediate Use: - Perform experiment without delay Synthesis->Usage Neutralization Neutralization: - Quench excess reagent with weak base Usage->Neutralization Waste_Disposal Waste Disposal: - Collect in labeled hazardous waste container Neutralization->Waste_Disposal Decontamination Decontamination: - Clean work area and equipment Waste_Disposal->Decontamination End End Decontamination->End

Caption: A workflow for the safe handling of this compound.

References

Application Note: Development and Optimization of a Cellular Assay for the Novel MEK1 Inhibitor, Azinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the development and optimization of a robust, high-throughput cellular assay to quantify the inhibitory activity of a novel compound, "Azinic Acid," on the MEK1 kinase. The assay described is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures the phosphorylation of ERK1/2, a direct downstream target of MEK1. This application note covers the assay principle, detailed experimental procedures, key optimization steps, and data analysis, providing a comprehensive guide for researchers characterizing novel MEK1 inhibitors.

Introduction to this compound and the MEK/ERK Pathway

The Ras-Raf-MEK-ERK cascade is a critical signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many human cancers, making its components, particularly MEK1 and MEK2, attractive targets for therapeutic intervention.

This compound is a novel, potent, and selective small molecule inhibitor of MEK1. To characterize its cellular potency and mechanism of action, a reliable and quantitative assay is essential. This protocol describes the development of a cell-based TR-FRET assay to measure the IC50 value of this compound by quantifying the inhibition of ERK1/2 phosphorylation in response to growth factor stimulation.

Assay Principle

The assay quantifies the phosphorylation of ERK1/2 at Thr202/Tyr204 using a sandwich immunoassay format in a 384-well plate. In this homogeneous assay, cells are stimulated to activate the MEK/ERK pathway in the presence of a dilution series of this compound. Following cell lysis, a europium (Eu)-labeled anti-phospho-ERK1/2 antibody (donor) and an Alexa Fluor 647-labeled anti-total-ERK1/2 antibody (acceptor) are added.

When both antibodies bind to the same phosphorylated ERK1/2 protein complex, the donor (Eu) and acceptor (Alexa Fluor 647) fluorophores are brought into close proximity. Excitation of the europium donor at 340 nm results in fluorescence resonance energy transfer to the acceptor, which then emits a signal at 665 nm. The TR-FRET signal is directly proportional to the amount of phosphorylated ERK1/2. The inhibitory effect of this compound is measured as a decrease in the 665 nm/615 nm emission ratio.

Signaling Pathway Diagram

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK1 MEK1 Raf->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Promotes AzinicAcid This compound AzinicAcid->MEK1 Inhibits

Caption: The MEK/ERK signaling cascade and the inhibitory action of this compound.

Materials and Reagents

ReagentSupplierCatalog Number
HeLa CellsATCCCCL-2
DMEM, high glucose, GlutaMAX™Thermo Fisher10569010
Fetal Bovine Serum (FBS), qualifiedThermo Fisher26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher15140122
0.25% Trypsin-EDTA (1X)Thermo Fisher25200056
Human EGF (Epidermal Growth Factor)R&D Systems236-EG
DMSO, Biotechnology GradeSigma-AldrichD2650
384-Well Solid White Plates, TC-treatedCorning3570
Lysis Buffer (20X)CisbioC101-100
Detection BufferCisbioC102-100
p-ERK1/2 (Thr202/Tyr204) Eu-AbCisbioC201-010
ERK1/2 (Total) AF647-AbCisbioC202-010
This compoundIn-houseN/A
U0126 (Positive Control MEK Inhibitor)Cell Signaling9903

Experimental Workflow Diagram

Assay_Workflow start Start step1 1. Seed Cells (e.g., 8,000 cells/well in 384-well plate) start->step1 step2 2. Incubate Overnight (37°C, 5% CO2) step1->step2 step3 3. Starve Cells (Serum-free media, 4-6 hours) step2->step3 step4 4. Add Compound (this compound dilution series) step3->step4 step5 5. Incubate with Compound (1 hour, 37°C) step4->step5 step6 6. Stimulate with EGF (Final concentration 100 ng/mL) step5->step6 step7 7. Incubate with Stimulant (10 minutes, 37°C) step6->step7 step8 8. Lyse Cells (Add 4X Lysis Buffer) step7->step8 step9 9. Add Detection Antibodies (Eu-pERK + AF647-Total ERK) step8->step9 step10 10. Incubate for Detection (2 hours, Room Temperature) step9->step10 step11 11. Read Plate (TR-FRET reader, Ex: 340 nm, Em: 615/665 nm) step10->step11 end End step11->end

Caption: Step-by-step experimental workflow for the this compound TR-FRET assay.

Detailed Experimental Protocols

Cell Culture and Plating
  • Culture HeLa cells in T-75 flasks using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Resuspend cells in complete media and perform a cell count.

  • Dilute cells to the optimized density (e.g., 400,000 cells/mL for 8,000 cells in 20 µL) in assay medium (DMEM + 0.5% FBS).

  • Dispense 20 µL of the cell suspension into each well of a 384-well white plate.

  • Incubate the plate overnight at 37°C, 5% CO2.

Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution series of this compound (e.g., 11 points, 1:3 dilution) in DMSO. Start with a 1 mM concentration for the highest dose.

  • Dilute each concentration from the DMSO plate 1:100 into serum-free DMEM to create a 4X working solution plate. The final DMSO concentration in the well will be 0.5%.

  • After the overnight incubation, remove the media from the cell plate and replace it with 20 µL of serum-free DMEM. Incubate for 4-6 hours to starve the cells.

  • Add 10 µL of the 4X compound working solution to the appropriate wells. Add 10 µL of serum-free DMEM with 1% DMSO to control wells.

  • Incubate for 1 hour at 37°C, 5% CO2.

Stimulation, Lysis, and Detection
  • Prepare a 4X EGF stock (e.g., 400 ng/mL) in serum-free DMEM.

  • Add 10 µL of 4X EGF to all wells except the unstimulated (negative control) wells. Add 10 µL of serum-free DMEM to the negative control wells. The final volume is now 40 µL.

  • Incubate for 10 minutes at 37°C.

  • Prepare the detection mix by diluting the Eu-pERK and AF647-Total ERK antibodies in detection buffer according to the manufacturer's protocol.

  • Add 10 µL of 5X Lysis Buffer to each well.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Add 10 µL of the antibody detection mix to each well.

  • Seal the plate and incubate for 2 hours at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, recording emission at 615 nm and 665 nm.

Assay Optimization

Cell Density Optimization

Optimizing cell number is critical to ensure a sufficient assay window (signal-to-background ratio).

Cells / WellUnstimulated Signal (665/615 Ratio)Stimulated Signal (665/615 Ratio)S/B RatioZ'-Factor
2,00085021002.50.15
4,00091045505.00.48
8,000 950 8550 9.0 0.78
12,000110091008.30.75
16,000135095007.00.69
EGF Titration

The concentration of the stimulant (EGF) was optimized to achieve a maximal response (EC100).

EGF (ng/mL)665/615 Ratio% Max Response
09500%
1210015%
10650073%
50810094%
100 8550 100%
2008600101%
DMSO Tolerance

The assay's tolerance to the compound solvent (DMSO) was evaluated to ensure it does not interfere with performance.

Final DMSO %Stimulated Signal (665/615 Ratio)% InhibitionZ'-Factor
0.1%85700%0.79
0.5% 8550 0.2% 0.78
1.0%82104.0%0.71
2.0%754011.8%0.55

Data Analysis

  • Calculate the TR-FRET Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Normalize the Data: Express the results as percent inhibition using the stimulated (max signal) and unstimulated (min signal) controls. % Inhibition = 100 * [1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)]

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine IC50: Fit the data to a four-parameter logistic equation (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition.

Assay Optimization Logic Diagram

Optimization_Logic start Start Optimization cell_density Optimize Cell Density start->cell_density check_sb S/B Ratio > 5? cell_density->check_sb stim_conc Optimize Stimulant (EGF) Concentration check_sb->stim_conc Yes re_eval_cells Re-evaluate Cell Line or Lysis Conditions check_sb->re_eval_cells No check_ec100 EC100 Achieved? stim_conc->check_ec100 dmso_tol Test DMSO Tolerance check_ec100->dmso_tol Yes re_eval_stim Check Stimulant Activity or Incubation Time check_ec100->re_eval_stim No check_z Z'-Factor > 0.5? dmso_tol->check_z check_z->cell_density No, Re-optimize assay_ready Assay Protocol Finalized check_z->assay_ready Yes

Caption: Logical workflow for the sequential optimization of key assay parameters.

Troubleshooting & Optimization

Technical Support Center: Overcoming Azinic Acid Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the inherent instability of Azinic Acid (AZA-123) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AZA-123) and what are its common applications?

This compound (AZA-123) is a potent, selective small molecule inhibitor of the DNA Damage Response (DDR) pathway, specifically targeting a critical kinase involved in cell cycle checkpoint control. Its primary application is in preclinical cancer research, where it is investigated for its potential to induce cell death in cancer cells with specific DNA repair defects, often in combination with other chemotherapeutic agents.

Q2: What are the common signs of AZA-123 instability in my experiments?

Researchers may encounter several indicators of AZA-123 instability, which can compromise experimental results:

  • Visible Precipitation : The most common sign is the formation of a fine precipitate or cloudiness in the culture medium after the addition of AZA-123, particularly at higher concentrations.[1]

  • Reduced Potency : A noticeable decrease in the expected biological effect, such as a smaller-than-anticipated reduction in cell viability or target phosphorylation.[1]

  • Inconsistent Results : High variability in data between replicate wells, different experiments, or over the course of a long-term assay can point to inconsistent compound concentration due to degradation.[1]

Q3: What are the primary factors contributing to AZA-123 degradation?

The stability of AZA-123 in aqueous solutions is influenced by several factors:

  • pH : AZA-123 is highly susceptible to acid-catalyzed hydrolysis. Its stability decreases significantly in acidic conditions (pH < 7).[2][3] Stability has been shown to improve tenfold for each unit increase in pH from 1.0 to 4.1.[2]

  • Temperature : Elevated temperatures, such as the 37°C used for cell culture incubation, can accelerate the degradation process over extended periods.[1][4]

  • Aqueous Media Components : Components within cell culture media, including serum proteins, can potentially bind to AZA-123, affecting its availability and stability.[1]

  • Light Exposure : Some compounds are light-sensitive and can degrade when exposed to light.[1][5] It is a good practice to protect AZA-123 solutions from light.

Q4: How should I prepare and store AZA-123 stock solutions to ensure maximum stability?

Proper preparation and storage are critical for maintaining the integrity of AZA-123.

  • Solvent Selection : Use a high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).[1]

  • Storage Conditions : Store the stock solution in small, single-use aliquots at -80°C to prevent repeated freeze-thaw cycles.[6]

  • Protection from Light : Use amber vials or wrap vials in foil to protect the stock solution from light degradation.[1]

Troubleshooting Guide

Issue 1: Precipitate forms in my cell culture medium after adding AZA-123.

This common issue often stems from poor solubility at the final working concentration.

Troubleshooting Steps:

  • Verify Solvent Concentration : Ensure the final concentration of DMSO (or other solvent) in the culture medium is low, typically ≤ 0.5%, to avoid solvent-induced precipitation.[1]

  • Pre-warm the Medium : Always ensure your cell culture medium is at 37°C before adding the diluted AZA-123 solution. Adding a cold solution to warm media can cause the compound to crash out of solution.[1]

  • Sonication : Briefly sonicate the final diluted solution before adding it to your cells to help dissolve any microscopic precipitates.[1]

  • Perform a Solubility Test : Prepare your highest working concentration of AZA-123 in cell-free medium and incubate it under experimental conditions. Visually inspect for precipitation over time.[1]

Troubleshooting Workflow: Precipitation

G start Precipitate Observed in Media q1 Is final solvent conc. <= 0.5%? start->q1 s1 Lower solvent concentration q1->s1 No q2 Was media pre-warmed to 37°C? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Pre-warm media before adding compound q2->s2 No q3 Try brief sonication of final diluted solution q2->q3 Yes a2_yes Yes a2_no No s2->q2 q4 Perform solubility test in cell-free media q3->q4 end Precipitation Resolved q4->end G AZA Active AZA-123 (Core-O-Sugar) H + H⁺ (Acidic Conditions) Degraded Inactive Core + Sugar Moiety AZA->Degraded Hydrolysis G cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_analysis Analysis prep Prepare AZA-123 in cell-free media incubate Incubate at 37°C, 5% CO₂ prep->incubate sample Collect aliquots at T = 0, 2, 4, 8, 24h incubate->sample freeze Snap-freeze samples at -80°C sample->freeze hplc Analyze samples via HPLC freeze->hplc quant Quantify vs. Standard Curve hplc->quant plot Plot % Remaining vs. Time quant->plot

References

Technical Support Center: Optimizing Azinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azinic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the derivatization of azinic acids for analysis, typically by chromatography (GC, LC) coupled with mass spectrometry (MS).

Due to the inherent instability of the N-O bond in azinic acids, derivatization can be challenging.[1] This guide provides strategies and protocols adapted from related compounds like hydroxylamines and nitronic acids to help you achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of azinic acids necessary for analysis?

A1: Azinic acids, like many other small polar molecules with active hydrogens, are often not suitable for direct analysis by techniques like gas chromatography-mass spectrometry (GC-MS) because they are typically non-volatile.[2] Derivatization converts them into more volatile and thermally stable derivatives.[2][3] For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, leading to increased sensitivity.[4]

Q2: What are the main challenges in derivatizing azinic acids?

A2: The primary challenge is the inherent instability of the this compound structure, particularly the weak N-O bonds, which have low bond dissociation energies.[1] This makes them susceptible to thermal decomposition and degradation under harsh reaction conditions, such as extreme pH or high temperatures.[1][5] Side reactions and incomplete derivatization are also common issues.[6][7]

Q3: What are the most common derivatization strategies for compounds with similar functional groups to azinic acids?

A3: Based on experience with related compounds like hydroxylamines and oximes, the most common strategies are:

  • Silylation: This is a very common technique for GC analysis, where active hydrogens on the hydroxyl and amino groups are replaced with a trimethylsilyl (B98337) (TMS) group.[2][3]

  • Acylation: This involves introducing an acyl group to improve chromatographic properties and stability.[2][8]

  • Alkylation: This method adds an alkyl group to enhance volatility and stability.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Derivative Peak in the Chromatogram

  • Question: I am not seeing a peak for my derivatized this compound, or the peak is very small. What could be the problem?

  • Answer: This is a common issue that can arise from several factors:

    • Incomplete Derivatization: The reaction may not have gone to completion. Azinic acids may be poor nucleophiles, or the reaction conditions may not be optimal.

    • Analyte Degradation: The inherent instability of the this compound may lead to its decomposition during the derivatization process, especially if harsh conditions are used.[1]

    • Reagent Degradation: Many derivatizing agents, particularly silylating agents, are sensitive to moisture and can degrade over time.[6]

Possible Cause Solution
Incomplete Derivatization Increase the molar excess of the derivatizing agent (e.g., 5-10 fold).[7] Optimize reaction time and temperature; for thermally sensitive compounds, start with lower temperatures for a longer duration.[9][10] Ensure the pH of the reaction is optimal for the chosen reagent.[6][11]
Analyte Degradation Use milder reaction conditions. For example, conduct the reaction at room temperature instead of heating.[9] Ensure the pH of the sample and reaction mixture is near neutral, as strongly acidic or basic conditions can promote degradation.[12] Consider using a derivatizing agent that reacts under milder conditions.
Reagent Degradation Use fresh derivatizing reagents and store them under an inert atmosphere, protected from moisture.[6] Use anhydrous solvents for the reaction.[6]

Issue 2: Multiple or Broad Peaks for a Single Analyte

  • Question: My chromatogram shows multiple peaks or a single broad, tailing peak for my derivatized this compound. What is happening?

  • Answer: This can be indicative of several issues:

    • Incomplete Reaction: The presence of both the derivatized and underivatized analyte can result in multiple or broad peaks.[7]

    • Side Reactions: The derivatizing agent may react with other functional groups if present, or impurities in the sample could lead to side products.[6]

    • Formation of Isomers: If the this compound or the derivative can exist as isomers (e.g., E/Z isomers for oxime-like derivatives), multiple peaks may be observed.

Possible Cause Solution
Incomplete Reaction Re-optimize the reaction conditions as described in "Issue 1". Ensure thorough mixing of reactants.
Side Reactions Purify the sample before derivatization to remove interfering substances.[7] Choose a more selective derivatizing agent if possible.
Formation of Isomers This can be inherent to the chemistry. Optimize chromatographic conditions (e.g., temperature gradient, mobile phase composition) to either separate or co-elute the isomers into a single sharp peak.

Experimental Protocols (Adapted for Azinic Acids)

Disclaimer: These protocols are adapted from established methods for structurally related compounds like hydroxylamines and oximes. Optimization will be necessary for your specific this compound derivative.

Protocol 1: Silylation for GC-MS Analysis (General Procedure)

This protocol is based on the common silylation of hydroxyl- and amine-containing compounds.[2][3]

Materials:

  • Dried this compound sample

  • Anhydrous pyridine (B92270) or other aprotic solvent (e.g., acetonitrile)

  • Silylating agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1]

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Ensure the this compound sample is completely dry. Lyophilization is recommended.

  • Dissolve the dried sample in a small volume of anhydrous pyridine (e.g., 50 µL).

  • Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).[1]

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 60-80°C for 30-60 minutes. Note: Due to the potential instability of azinic acids, start with lower temperatures and shorter times (e.g., 60°C for 30 min) and optimize from there.

  • Cool the vial to room temperature.

  • Analyze by GC-MS.

Protocol 2: Acylation for LC-MS or GC-MS Analysis (General Procedure)

This protocol is based on the acylation of hydroxylamines.[8]

Materials:

  • This compound sample

  • Anhydrous aprotic solvent (e.g., dioxane, acetonitrile)

  • Acylating agent (e.g., acetic anhydride, or an acyl chloride)

  • Base (e.g., pyridine, triethylamine)

  • LC-MS or GC-MS vials

Procedure:

  • Dissolve the this compound sample in the anhydrous solvent.

  • Add a base (e.g., pyridine) to act as a catalyst and acid scavenger.

  • Add the acylating agent dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or with gentle heating (e.g., 40-50°C) if necessary. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Quench the reaction by adding a small amount of water or a dilute acid.

  • Extract the derivative with a suitable organic solvent if necessary.

  • Dry the organic extract and reconstitute in a suitable solvent for analysis.

Data Presentation: Optimization of Derivatization Conditions

The following table provides a starting point for optimizing your derivatization reaction, with typical ranges for key parameters based on derivatization of analogous compounds.

Parameter Silylation (e.g., BSTFA) Acylation (e.g., Acetic Anhydride) Alkylation (e.g., Alkyl Halide)
Temperature 60 - 90 °C[1]Room Temp - 60 °CRoom Temp - 80 °C
Time 30 - 90 min[1][9]30 - 120 min60 - 240 min
Solvent Pyridine, AcetonitrileDioxane, THF, AcetonitrileDMF, DMSO, Acetone
Catalyst/Base TMCS (often included)Pyridine, TriethylamineK₂CO₃, NaH
Reagent Excess 5-20 fold molar excess2-10 fold molar excess1.5-5 fold molar excess

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with this compound Sample dry Dry Sample (Lyophilize) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Derivatizing Agent & Catalyst dissolve->add_reagent react Incubate (Heat/Time) add_reagent->react quench Quench Reaction react->quench cleanup Sample Cleanup (optional) quench->cleanup analysis GC/LC-MS Analysis cleanup->analysis troubleshooting_logic node_sol Optimize Time/Temp Increase Reagent Excess Check pH start Low/No Product Peak? incomplete Incomplete Reaction? start->incomplete incomplete->node_sol Yes degradation Analyte Degradation? incomplete->degradation No reagent_issue Reagent Issue? degradation->reagent_issue No node_sol2 Use Milder Conditions (Lower Temp, Neutral pH) degradation->node_sol2 Yes node_sol3 Use Fresh Reagent Use Anhydrous Solvents reagent_issue->node_sol3 Yes

References

Technical Support Center: Resolving Poor Solubility of Acidic Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below pertains to strategies for improving the aqueous solubility of poorly soluble organic acids. The term "Azinic acid" can refer to an unstable inorganic compound (H₃NO₂), which is reported to be explosive in water. Please verify the chemical identity and safety data sheet (SDS) of your compound before proceeding with any experimental work. The following guidance is intended for researchers working with stable, poorly soluble organic acidic compounds.

Frequently Asked Questions (FAQs)

Q1: My acidic compound is not dissolving in my aqueous buffer. What is the first step I should take?

The initial and often most effective step is to adjust the pH of your solution. Most acidic compounds become significantly more soluble in their deprotonated (salt) form. Increasing the pH of the aqueous solution above the pKa of the acidic compound will facilitate its conversion to the more soluble salt form.[1][2][]

Q2: I have adjusted the pH, but the solubility is still insufficient for my experimental needs. What other common techniques can I try?

If pH adjustment alone is not sufficient, you can explore the following widely used techniques:

  • Co-solvency: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous solution. This reduces the overall polarity of the solvent system, which can enhance the solubility of a less polar compound.[4][5][6][7][8]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules or parts of molecules within their hydrophobic core, thereby increasing their apparent solubility in water.[9][10][11][12]

  • Surfactants/Micellar Solubilization: Above their critical micelle concentration (CMC), surfactants form micelles that can entrap hydrophobic drug molecules, increasing their solubility.[13]

Q3: Are there any potential downsides to using co-solvents?

Yes, while effective, the use of co-solvents can have drawbacks. High concentrations of some organic solvents can be toxic to cells in biological assays or may alter the conformation and activity of proteins.[4] It is crucial to determine the tolerance of your experimental system to the chosen co-solvent.

Q4: How do I choose the right cyclodextrin (B1172386) for my compound?

The choice of cyclodextrin (e.g., α-CD, β-CD, γ-CD, or modified versions like HP-β-CD) depends on the size and shape of the guest molecule (your acidic compound).[9] It is often necessary to screen a panel of cyclodextrins to find the one that provides the best solubility enhancement.

Troubleshooting Guides

Issue: Precipitation Occurs After Initially Dissolving the Compound
  • Possible Cause: The solution is supersaturated and thermodynamically unstable.

  • Troubleshooting Steps:

    • Ensure the pH of the solution is stable and has not drifted.

    • If using a co-solvent, ensure it is present at a sufficient concentration to maintain solubility.

    • Consider that the compound may have a slow precipitation rate. Allow solutions to stand and observe for precipitation over time before use in critical experiments.

    • For crystalline compounds, consider the possibility of polymorphism, where different crystal forms have different solubilities.

Issue: Inconsistent Solubility Results Between Experiments
  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Temperature: Control the temperature during solution preparation, as solubility is temperature-dependent.

    • pH Measurement: Use a calibrated pH meter for accurate pH adjustments.

    • Mixing/Agitation: Standardize the method and duration of mixing to ensure equilibrium is reached.

    • Purity of Compound: Verify the purity of your acidic compound, as impurities can affect solubility.

Quantitative Data Summary

The following tables provide example solubility data for a model poorly soluble acidic compound, Azelaic Acid, under different conditions.

Table 1: Solubility of Azelaic Acid in Water at Different pH Values

pHTemperature (°C)Solubility ( g/100 mL)
5.025~0.24
7.425Significantly Increased

Note: Qualitative data indicates a significant increase in solubility at physiological pH due to deprotonation.[14][15]

Table 2: Effect of Co-solvents on the Solubility of Poorly Soluble Acids (General Data)

Co-solventTypical Concentration Range (% v/v)Fold Increase in Solubility (Example)
Ethanol (B145695)10 - 4010 - 100
Propylene Glycol10 - 5050 - 500
Polyethylene Glycol 400 (PEG-400)20 - 60100 - 1000

This table presents generalized data for poorly soluble drugs; specific values will vary depending on the compound.[6][8]

Table 3: Enhancement of Mefenamic Acid Solubility with β-Cyclodextrin

SystemApparent Stability Constant (K_c)Solubility Enhancement
Mefenamic Acid:β-CD (1:1 complex)Varies with conditionsSignificant

Complexation with β-cyclodextrin has been shown to improve the solubility of the poorly soluble mefenamic acid.[16]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Addition of Compound: Add an excess amount of the acidic compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • pH Verification: Measure the final pH of each solution to ensure it has not changed significantly.

Protocol 2: Determining the Effect of a Co-solvent
  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 0%, 10%, 20%, 30%, 40% v/v ethanol in water).

  • Addition of Compound: Add an excess amount of the acidic compound to each co-solvent mixture.

  • Equilibration and Quantification: Follow steps 3-5 from Protocol 1.

Protocol 3: Phase Solubility Study with Cyclodextrins
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0 to 15 mM HP-β-CD).

  • Addition of Compound: Add an excess amount of the acidic compound to each cyclodextrin solution.

  • Equilibration and Quantification: Follow steps 3-5 from Protocol 1.

  • Data Analysis: Plot the concentration of the dissolved acidic compound against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the complexation stoichiometry and the stability constant of the inclusion complex.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis start Poorly Soluble Acidic Compound ph_adjust pH Adjustment (Protocol 1) start->ph_adjust Add Excess cosolvency Co-solvency (Protocol 2) start->cosolvency Add Excess complexation Complexation (Protocol 3) start->complexation Add Excess buffer Aqueous Buffer buffer->ph_adjust cosolvent Co-solvent Stock cosolvent->cosolvency cyclodextrin Cyclodextrin Stock cyclodextrin->complexation equilibration Equilibration (24-48h) ph_adjust->equilibration cosolvency->equilibration complexation->equilibration centrifugation Centrifugation equilibration->centrifugation quantification Quantification (e.g., HPLC) centrifugation->quantification end Solubility Determined quantification->end

Caption: Experimental workflow for determining the solubility of an acidic compound.

logical_relationship compound Poorly Soluble Acid (HA) dissolved Dissolved Acid (HA_aq) compound->dissolved Dissolution ionized Soluble Anion (A⁻) dissolved->ionized Ionization (pH > pKa)

Caption: Relationship between dissolution and ionization of a weak acid in water.

References

Technical Support Center: Preventing Degradation of Acidic Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My acidic compound is precipitating out of solution. What should I do?

A1: Precipitation of an acidic compound can be due to several factors:

  • pH: The solubility of acidic compounds is often pH-dependent. Ensure the pH of your solution is sufficiently above the pKa of your compound to maintain its ionized, more soluble form.

  • Solvent: If you are using a mixed solvent system, the ratio of aqueous to organic solvent can significantly impact solubility. You may need to optimize this ratio.

  • Temperature: Lower temperatures can decrease solubility. Check if the precipitation occurs upon cooling or refrigeration.

  • Concentration: You may be exceeding the solubility limit of your compound in the chosen solvent system. Try preparing a more dilute solution.

Q2: I'm observing a rapid loss of potency of my compound in solution. What are the likely causes?

A2: Rapid potency loss is typically due to chemical degradation. The most common culprits are:

  • Hydrolysis: Many acidic compounds are susceptible to hydrolysis, especially at non-optimal pH values. For example, azithromycin's degradation is pH-dependent, with maximum stability observed around pH 6.3.[1][2]

  • Oxidation: Exposure to oxygen can lead to oxidative degradation. Consider preparing your solutions using de-gassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[3] It is recommended to store solutions in amber vials or protect them from light.

  • Temperature: Elevated temperatures accelerate most degradation reactions.[1] Store your solutions at the lowest temperature that doesn't cause precipitation, typically 2-8°C or -20°C for longer-term storage.

Q3: The color of my solution is changing over time. What does this indicate?

A3: A change in color often signifies the formation of degradation products that absorb light in the visible spectrum. This is a clear indicator of instability. You should investigate the cause immediately, focusing on oxidation and photodegradation as primary suspects.

Q4: What are some common stabilizers I can use for my acidic compound in solution?

A4: The choice of stabilizer is highly dependent on the degradation pathway. Some common strategies include:

  • Buffers: To control pH and prevent acid or base-catalyzed hydrolysis. Phosphate (B84403), acetate (B1210297), and citrate (B86180) buffers are commonly used.[1]

  • Antioxidants: To prevent oxidative degradation. Examples include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.

  • Chelating Agents: To bind metal ions that can catalyze degradation. Ethylenediaminetetraacetic acid (EDTA) is a common example.

  • Excipients: Certain excipients like polyethylene (B3416737) glycol (PEG), sorbitol, and povidone have been shown to decrease the hydrolysis rate of some compounds, such as acetylsalicylic acid.[4][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Peak in HPLC/UPLC Formation of a degradation product.1. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the new peak corresponds to one of them. 2. Analyze the solution using LC-MS to identify the mass of the unknown peak and elucidate its structure.
Decreased Biological Activity Loss of the active form of the compound.1. Quantify the concentration of the parent compound using a stability-indicating analytical method (e.g., HPLC). 2. Review storage conditions (temperature, light exposure, pH) and compare them to recommended conditions.
pH Shift in Solution Degradation to acidic or basic byproducts.1. Increase the buffering capacity of your solution. 2. Investigate the degradation pathway to understand the nature of the byproducts.

Data on Factors Affecting Stability (Using Azithromycin (B1666446) as an Example)

Note: This data is for illustrative purposes to demonstrate how environmental factors can influence stability. Similar studies would be required for Azinic acid.

Condition Observation for Azithromycin General Implication for Acidic Compounds
Acidic pH (e.g., pH < 4) Increased degradation via hydrolysis of the cladinose (B132029) sugar.[2][6]Many acidic compounds are susceptible to acid-catalyzed hydrolysis.
Neutral to Slightly Acidic pH (6.0-7.2) pH-dependent degradation, with maximum stability around pH 6.3.[1]An optimal pH for stability often exists and needs to be determined experimentally.
Basic pH (e.g., pH > 8) Susceptible to degradation.[3]Base-catalyzed hydrolysis can be a significant degradation pathway.
Elevated Temperature Degradation rate increases with temperature, following the Arrhenius equation.[1]Higher temperatures accelerate degradation kinetics.
Light Exposure (UV, Solar) Subject to photodegradation.[3]Protection from light is crucial for light-sensitive compounds.
Oxidizing Agents (e.g., H₂O₂) Degradation occurs in the presence of oxidizing agents.[3]Susceptibility to oxidation should be evaluated.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This study is designed to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To intentionally degrade the acidic compound under various stress conditions.

Materials:

  • Acidic compound of interest

  • Solvents (e.g., water, methanol, acetonitrile)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Oven

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a specified period, protected from light.

  • Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Photodegradation: Expose a solid sample and a solution sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable chromatographic method (e.g., HPLC). The method should be able to separate the parent compound from all degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can accurately quantify the acidic compound in the presence of its degradation products.

Methodology:

  • Column Selection: Start with a common reverse-phase column (e.g., C18).

  • Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and retention of the acidic compound.

  • Gradient Optimization: Develop a gradient elution method to ensure separation of the parent peak from all degradation product peaks generated during the forced degradation study.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and select the wavelength of maximum absorbance for the parent compound.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

G Troubleshooting Workflow for Solution Instability start Instability Observed (Precipitation, Potency Loss, Color Change) check_pH Is the solution pH appropriate for solubility and stability? start->check_pH check_storage Are storage conditions optimal? (Temperature, Light) check_pH->check_storage Yes adjust_pH Adjust pH with buffer check_pH->adjust_pH No check_oxidation Is oxidation a possibility? check_storage->check_oxidation Yes optimize_storage Store at lower temperature Protect from light (amber vials) check_storage->optimize_storage No add_antioxidant Use de-gassed solvents Add antioxidant/inert gas check_oxidation->add_antioxidant Yes re_evaluate Re-evaluate Stability check_oxidation->re_evaluate No adjust_pH->re_evaluate optimize_storage->re_evaluate add_antioxidant->re_evaluate

Caption: A decision-making workflow for troubleshooting common issues with solution stability.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl) analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base Base Hydrolysis (0.1M NaOH) base->analysis oxidation Oxidation (3% H2O2) oxidation->analysis thermal Thermal (60°C) thermal->analysis photo Photolytic (ICH Q1B) photo->analysis stock Prepare Stock Solution of Acidic Compound stock->acid stock->base stock->oxidation stock->thermal stock->photo G Hypothetical Degradation Pathways of an Acidic Compound (AC-H) parent AC-H (Parent Compound) hydrolysis Hydrolysis Product parent->hydrolysis H₂O, pH oxidation Oxidation Product parent->oxidation O₂, Metal Ions photolysis Photodegradation Product parent->photolysis Light (hν)

References

Technical Support Center: Managing Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide addresses biochemical assay interference caused by sodium azide (B81097) (NaN₃) . The term "Azinic acid" did not correspond to a commonly recognized interfering agent in biochemical literature. Sodium azide is a widely used preservative with a similar name that is well-documented to interfere with numerous assays. We have proceeded assuming the query pertained to this compound.

Frequently Asked Questions (FAQs)

Q1: What is sodium azide and why is it in my reagents?

Sodium azide (NaN₃) is a chemical preservative commonly added to antibody solutions and biological buffers at concentrations between 0.02% and 0.1% to prevent microbial contamination.[1] It is particularly effective against gram-negative bacteria. While useful for extending the shelf life of reagents, it can significantly interfere with various downstream applications.[2][3]

Q2: Which biochemical assays are most susceptible to sodium azide interference?

Sodium azide is known to interfere with a range of assays, most notably:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Specifically, those using Horseradish Peroxidase (HRP) conjugates, as azide is a potent inhibitor of HRP.[1][2][3]

  • Cell-Based Assays: Sodium azide is cytotoxic and interferes with cellular respiration by inhibiting cytochrome oxidase, making it unsuitable for experiments involving live cells.[1][2][4]

  • Clinical Chemistry Assays: It can lead to falsely low readings in the quantification of serum components like bilirubin (B190676) and cholesterol.[5][6]

  • Nitrate (B79036) Quantification: It has been shown to interfere with nitrate measurement, leading to progressively lower readings with increasing azide concentrations.[7][8][9]

  • Antibody Conjugation: Its presence can interfere with the chemical reactions used to label antibodies.[1][2]

Q3: How does sodium azide inhibit Horseradish Peroxidase (HRP)?

Sodium azide acts as a mechanism-based inactivator of HRP. In the presence of HRP and its substrate (hydrogen peroxide), sodium azide is converted into an azidyl radical.[10][11] This highly reactive radical then attacks and modifies the heme prosthetic group of the HRP enzyme, leading to irreversible inactivation.[10][11][12][13]

Q4: At what concentration does sodium azide become problematic?

Interference is concentration-dependent. Even at the low concentrations used for preservation (e.g., 0.02% to 0.1%), it can inhibit HRP if the antibody is not diluted sufficiently before use.[3] For other assays, specific inhibitory concentrations have been reported. For instance, concentrations of 0.1% (13.6 mM) or more can reduce bilirubin and cholesterol measurements by 60-100% and 30-85%, respectively.[5][6]

Troubleshooting Guides

Problem 1: My HRP-based ELISA is showing weak or no signal.

If your primary or secondary antibody contains sodium azide, it is likely inhibiting the HRP enzyme.

Logical Flow for Troubleshooting ELISA Signal Loss

G cluster_0 Start Weak or No ELISA Signal Check_Azide Check antibody datasheet for sodium azide (NaN3)? Start->Check_Azide Azide_Present Azide is Present Check_Azide->Azide_Present  Yes No_Azide Azide Not Present Check_Azide->No_Azide  No Dilution Is antibody diluted >1:1000 in azide-free buffer? Azide_Present->Dilution Other_Issues Troubleshoot other causes: - Substrate issues - Wash steps - Antibody concentration No_Azide->Other_Issues Dilution_Yes Yes Dilution->Dilution_Yes Yes Dilution_No No Dilution->Dilution_No No Dilution_Yes->Other_Issues Remove_Azide Action: Remove azide from antibody stock Dilution_No->Remove_Azide Success Problem Resolved Remove_Azide->Success

Caption: Troubleshooting workflow for low signal in HRP-based ELISAs.

Solution:

  • Check the Datasheet: Confirm if your antibody solution contains sodium azide.

  • Dilute the Antibody: If the final dilution of your antibody in an azide-free buffer is high (e.g., >1:1000), the azide concentration may be too low to cause significant inhibition.

  • Remove Sodium Azide: If dilution is insufficient or you are using the antibody at a high concentration, you must remove the azide from the stock solution before use. Refer to the experimental protocols below for detailed methods.[1][2][4]

Problem 2: My cells are dying or showing abnormal results in a culture-based assay.

Sodium azide is cytotoxic and should not be introduced into live cell cultures.[1][2][4]

Solution: Any antibody or reagent added to a live cell culture must be free of sodium azide. Use one of the removal protocols below to prepare your reagents. Alternatively, purchase azide-free formulations of your antibodies, which many suppliers offer.

Quantitative Data on Sodium Azide Interference

The following tables summarize the concentrations at which sodium azide has been observed to interfere with specific enzymes and assays.

Table 1: Enzyme Inhibition by Sodium Azide

Enzyme IC50 / Kᵢ Notes Source
Horseradish Peroxidase (HRP) Kᵢ = 1.47 mM Inactivation requires the presence of H₂O₂. [10][11]
Catalase (from K. lactis) IC50 = 32 µM Potent inhibitor. [14]

| Catalase (from P. pastoris) | IC50 = 129 µM | Potent inhibitor. |[14] |

Table 2: Interference in Clinical Chemistry Assays

Analyte Azide Concentration Observed Effect Source
Total & Direct Bilirubin ≥ 0.1% (13.6 mM) 60-100% reduction in measured value. [5][6][15]
Serum Cholesterol ≥ 0.05% (6.8 mM) Significant decrease in measured value. [5][6]

| Serum Cholesterol | ≥ 0.1% (13.6 mM) | 30-85% reduction in measured value. |[5][6] |

Experimental Protocols

Protocol 1: Sodium Azide Removal by Dialysis

This method is ideal for larger sample volumes (0.1 mL to 70 mL) and relies on the significant size difference between an antibody (e.g., IgG at ~150 kDa) and sodium azide (65 Da).[2][4]

Methodology:

  • Select Membrane: Use a dialysis membrane with a molecular weight cut-off (MWCO) of 10-14 kDa.[2][3][4] This retains the antibody while allowing the small sodium azide molecules to diffuse out.

  • Prepare Tubing: Cut the dialysis tubing to the appropriate length and pre-hydrate it in your dialysis buffer (e.g., PBS, pH 7.2) for at least 2 minutes.[2][4]

  • Load Sample: Secure one end of the tubing with a clip and load the antibody solution into the tubing. Secure the other end.

  • Dialyze: Place the sealed tubing into a large beaker containing at least 1 liter of cold (4°C) dialysis buffer. Stir the buffer gently with a magnetic stirrer.[1][4]

  • Buffer Exchange: Dialyze for at least 6 hours.[3] For efficient removal, perform at least three buffer changes. Change the buffer every few hours or leave stirring overnight after the first change.[3][4]

  • Storage: After dialysis, the antibody is in an azide-free buffer and is no longer protected from microbial growth. Store it appropriately (e.g., aliquot and freeze or add an alternative preservative).

Protocol 2: Sodium Azide Removal by Desalting/Size Exclusion Chromatography

This method is suitable for smaller sample volumes (typically 1-3 mL) and is faster than dialysis.[1][2] Pre-packed spin columns (e.g., Sephadex G-25) are widely available.[4]

Methodology:

  • Prepare Column: Remove the storage buffer from a pre-packed spin column by centrifugation (e.g., 1,000 x g for 2 minutes), as per the manufacturer's instructions.[2][4]

  • Equilibrate: Equilibrate the column by adding your desired azide-free buffer and centrifuging again. Repeat this step 3-4 times to ensure the complete exchange of the storage solution with your buffer.[2][4]

  • Load Sample: Place the column into a clean collection tube. Slowly apply your antibody sample to the center of the packed resin bed.[2][4]

  • Elute Antibody: Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).[2][4] The eluate in the collection tube is your purified, azide-free antibody. The smaller sodium azide molecules are retained in the column matrix and elute later.

Signaling Pathways & Visualizations

Mechanism of HRP Inactivation by Sodium Azide

G HRP HRP (Fe³⁺-Heme) CompoundI Compound I (O=Fe⁴⁺-Heme Por-•) HRP->CompoundI + H₂O₂ H2O2 H₂O₂ (Substrate) Azidyl_Radical Azidyl Radical (N₃•) CompoundI->Azidyl_Radical + N₃⁻ (1e⁻ oxidation) Azide Sodium Azide (N₃⁻) Modified_Heme Modified Heme (meso-Azidoheme) Azidyl_Radical->Modified_Heme Attacks Heme Ring Inactive_HRP Inactive HRP Modified_Heme->Inactive_HRP

Caption: Mechanism of horseradish peroxidase (HRP) inactivation by sodium azide.

Alternatives to Sodium Azide

If removing azide is not feasible, consider using reagents with alternative preservatives. Note that some alternatives may have their own interference profiles or safety concerns.

  • ProClin™: A mixture of isothiazolones that acts as a biocide by inhibiting the Krebs cycle.[16]

  • 2-Chloroacetamide: Can be used at 1-2% but is a skin sensitizer (B1316253) and reproductive hazard.[16][17]

  • Thimerosal: An effective preservative containing mercury, which presents significant handling and disposal concerns.[18]

References

Technical Support Center: Improving the Purity of Synthesized Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Azinic Acid is not a standard chemical term found in scientific literature. This guide provides a general framework for improving the purity of a synthesized organic acid, hereafter referred to as Synthesized Organic Acid (SOA). The principles and techniques described are broadly applicable to a wide range of organic acids encountered in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in a synthesized organic acid?

A1: Impurities in a synthesized organic acid can be broadly categorized as organic or inorganic.

  • Organic Impurities: These can include unreacted starting materials, by-products from side reactions, intermediates, and degradation products.[1][2] Residual solvents used in the synthesis or workup are also common organic impurities.[2]

  • Inorganic Impurities: These often originate from reagents, catalysts, or inorganic salts used in the manufacturing process.[2][3] Heavy metals from reactors or water can also be present.[3]

Q2: How do I choose the best purification method for my SOA?

A2: The choice of purification method depends on the physical and chemical properties of your SOA and its impurities.[4]

  • For solid SOAs: Recrystallization is often the most effective method.

  • For liquid or oily SOAs: Distillation (if the compound is volatile and thermally stable) or column chromatography are suitable options.[4][5]

  • To remove acidic or basic impurities: Acid-base extraction is a powerful technique.[6][7]

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in an NMR spectrum often correspond to impurities. Common culprits include residual solvents from the reaction or purification steps, unreacted starting materials, or by-products. It is helpful to consult tables of common NMR solvent and impurity shifts.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your Synthesized Organic Acid (SOA).

Problem 1: My SOA is an oil and will not crystallize.

  • Possible Cause: The presence of impurities can disrupt the crystal lattice formation. The boiling point of the recrystallization solvent may also be higher than the melting point of your SOA.[4]

  • Solution:

    • Increase Purity: First, try to remove impurities using another method, such as column chromatography or an acid-base extraction.

    • Induce Crystallization: If the oil is relatively pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus, or by adding a "seed crystal" of the pure compound.[9]

    • Solvent Choice: Ensure you are using a solvent with a boiling point lower than your compound's melting point.[10]

Problem 2: After purification, my product still shows multiple spots on a TLC plate.

  • Possible Cause: The chosen purification method was not effective for the types of impurities present. For example, if impurities have similar polarity to your product, they will be difficult to separate by column chromatography.

  • Solution:

    • Optimize Chromatography: If using column chromatography, try a different solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) can improve separation.[11] For acidic compounds that streak on the TLC plate, adding a small amount of acetic acid to the eluent can help.[4]

    • Use a Different Technique: Consider a different purification method. If chromatography fails, recrystallization or acid-base extraction might be more successful.

Problem 3: How do I remove colored impurities from my SOA?

  • Possible Cause: Highly conjugated by-products are often the source of color.

  • Solution:

    • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution.[12] The charcoal will adsorb the colored impurities, and can then be removed by hot filtration.

    • Column Chromatography: Column chromatography is also very effective at separating colored compounds.

Data Presentation

Summarizing your purity data before and after each purification step is crucial for evaluating the effectiveness of the method.

Table 1: Example Purity Analysis of SOA Before and After Recrystallization

SamplePurity by HPLC (%)Appearance
Crude SOA85.2%Brownish Solid
Recrystallized SOA99.5%White Crystalline Solid

Table 2: Common Solvents for Recrystallization of Organic Acids

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar organic acids.[13]
Ethanol78MediumA versatile solvent for a range of polarities.
Ethyl Acetate77MediumGood for moderately polar compounds.[14]
Toluene111LowSuitable for less polar organic acids.
Heptane98LowOften used as a co-solvent with a more polar solvent.

Experimental Protocols

Protocol 1: Recrystallization of a Solid SOA

  • Solvent Selection: Choose a solvent in which the SOA is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[10]

  • Dissolution: In an Erlenmeyer flask, add the crude SOA and a boiling chip. Add the minimum amount of hot solvent to completely dissolve the solid.[14]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[13]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can further increase the yield.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[15]

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Acid-Base Extraction to Purify an SOA

This technique is excellent for separating an acidic product from neutral or basic impurities.[6][16]

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[17]

  • Base Wash: Add a dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[18] The SOA will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate and then drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base to ensure all the SOA has been transferred to the aqueous phase.

  • Acidification: Cool the combined aqueous layers in an ice bath and re-acidify by slowly adding a strong acid (e.g., HCl) until the solution is acidic (test with pH paper). The SOA will precipitate out as a solid.[16]

  • Isolation: Collect the purified SOA by vacuum filtration, wash with cold water, and dry.

Protocol 3: Column Chromatography for an SOA

Column chromatography separates compounds based on their differential adsorption onto a stationary phase.[19][20]

  • Stationary Phase: For organic acids, silica (B1680970) gel is a common stationary phase.[19] If the acid is sensitive, acidic alumina (B75360) can be used.[21]

  • Mobile Phase (Eluent): Select a solvent system (eluent) that provides good separation of your SOA from its impurities on a TLC plate. A common eluent for organic acids is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate), often with a small percentage of acetic acid to improve peak shape.

  • Packing the Column: Prepare a slurry of the silica gel in the non-polar solvent and pour it into the column. Allow it to pack evenly without any air bubbles or cracks.[22]

  • Loading the Sample: Dissolve the crude SOA in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.[19] Collect fractions as the solvent comes off the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure SOA.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified SOA.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude SOA Choice Choose Method Crude->Choice Recrystallization Recrystallization Choice->Recrystallization Solid Chromatography Column Chromatography Choice->Chromatography Liquid/Oil Extraction Acid-Base Extraction Choice->Extraction Acidic/Basic Impurities Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Extraction->Analysis Pure Pure SOA Analysis->Pure >99% Pure

Caption: General workflow for the purification of a Synthesized Organic Acid (SOA).

troubleshooting_tlc Start Impure Product on TLC after Initial Purification Q1 Are spots well-separated? Start->Q1 A1_Yes Optimize fraction collection in chromatography OR cool recrystallization slower. Q1->A1_Yes Yes Q2 Are spots overlapping or streaking? Q1->Q2 No A2_Yes Change solvent system in chromatography. Add acetic acid for acidic SOA. Q2->A2_Yes Yes A2_No Consider a different purification technique (e.g., switch from chromatography to recrystallization). Q2->A2_No No

Caption: Troubleshooting guide for interpreting TLC results after purification.

References

Technical Support Center: Troubleshooting Azelaic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with azelaic acid. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: Why is my azelaic acid not dissolving in aqueous buffer?

A1: Azelaic acid has low solubility in water, approximately 2.1 g/L.[1] Its solubility is also dependent on pH. To improve dissolution, consider the following strategies:

  • pH Adjustment: The solubility of azelaic acid increases significantly at a higher pH due to the formation of its more soluble mono- and disodium (B8443419) salts.[1]

  • Co-solvents: Organic solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide can be used to prepare a concentrated stock solution.[1] Ensure the final concentration of the organic solvent in your experimental setup is low enough to not affect the cells (typically under 0.5% for DMSO).[1]

  • Microemulsions: For certain applications, particularly topical or in vivo studies, formulating a microemulsion can enhance solubility and improve skin penetration.[1]

Q2: I am observing high levels of cytotoxicity in my cell-based assays. What are the potential causes?

A2: Several factors can contribute to unexpected cytotoxicity in your experiments:

  • High Concentration: Azelaic acid can be toxic to cells at high concentrations. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For instance, in U937 AML cells, the IC50 was reported to be 4.8 mM for a 24-hour treatment and 1.4 mM for a 72-hour treatment.[1]

  • Solvent Toxicity: The solvent used to dissolve the azelaic acid, such as DMSO or ethanol, can be toxic to cells at higher concentrations. It is essential to include a vehicle control (the solvent without azelaic acid) in your experiments to assess the solvent's effect alone.[1]

  • Medium pH: The addition of acidic azelaic acid can lower the pH of your cell culture medium, which can negatively impact cell viability. Always verify that the final pH of the medium is within the optimal range for your specific cells.[1]

Q3: My experimental results with azelaic acid are inconsistent from one experiment to the next. What should I investigate?

A3: Inconsistent results are a common challenge in experimental biology and can stem from various sources. Consider the following troubleshooting steps:

  • Compound Stability: Prepare fresh solutions of azelaic acid for each experiment. Aqueous solutions are not recommended for storage for more than a day.[1] Consider the stability of azelaic acid under your specific experimental conditions, such as temperature and light exposure.[1]

  • Cell Culture Conditions: Ensure consistency in cell culture practices, including cell passage number, confluency, and media composition, as these can all contribute to variability.[2]

  • Experimental Protocol: Adhere strictly to the experimental protocol. Any deviations, such as incubation times or reagent concentrations, can lead to inconsistent outcomes.[2]

  • Reagent Quality: Use high-purity azelaic acid and ensure all other reagents are of high quality and not expired.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no biological activity observed Insufficient concentration or incubation time.The effects of azelaic acid are both dose- and time-dependent.[1] Increase the concentration or extend the incubation period based on initial dose-response experiments.
Poor bioavailability in the experimental system.Due to its limited solubility, the amount of active compound reaching the cells may be insufficient.[1] Re-evaluate your dissolution method and consider using a formulation that enhances bioavailability.[1]
Inappropriate cell model.Confirm that the chosen cell line is a suitable model for the biological pathway you are investigating.
Insensitive assay.Ensure your experimental assay has the sensitivity required to detect the expected biological changes.
Batch-to-batch variability of azelaic acid Impurities from synthesis.Minor variations in the synthesis and purification process can lead to different impurity profiles that may interfere with biological assays.[4]
Inconsistent purity.Perform analytical characterization (e.g., HPLC, MS, NMR) on each new batch to confirm purity and structure.[4]
Difficulty reproducing published findings Differences in experimental conditions.The bioactivity of a compound can be highly sensitive to experimental parameters.[4] Carefully compare your protocol with the published method, paying close attention to details such as cell line source, serum concentration, and specific reagents used.
Variations in laboratory practices.Differences in routine lab procedures, such as pipetting techniques, can introduce variability.[2]

Experimental Protocols

Protocol 1: Preparation of Azelaic Acid Stock Solution for In Vitro Assays

  • Weighing: Accurately weigh the desired amount of high-purity (>99%) azelaic acid powder.

  • Dissolution: Dissolve the powder in a suitable organic solvent, such as DMSO or ethanol, to create a concentrated stock solution (e.g., 100 mM).

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

  • Aliquoting and Storage: Store the stock solution in small, single-use aliquots at -20°C to prevent repeated freeze-thaw cycles.[1]

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot and dilute it with sterile cell culture medium to the desired final concentration. Ensure the final solvent concentration is below the toxic level for your cells (typically <0.5% for DMSO).[1]

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of azelaic acid (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Workflows

Azelaic Acid's Anti-inflammatory Signaling Pathway

Azelaic acid exerts its anti-inflammatory effects by modulating key signaling pathways, particularly in response to inflammatory stimuli. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which in turn can inhibit the transactivation of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines.[5] Additionally, azelaic acid can inhibit the phosphorylation of p38 MAPK and impair the translocation of NF-κB to the nucleus.[5]

G Inflammatory Stimulus Inflammatory Stimulus p38 MAPK p38 MAPK Inflammatory Stimulus->p38 MAPK NF-κB NF-κB Inflammatory Stimulus->NF-κB Azelaic Acid Azelaic Acid PPARγ PPARγ Azelaic Acid->PPARγ activates Azelaic Acid->p38 MAPK inhibits PPARγ->NF-κB inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38 MAPK->Pro-inflammatory Cytokines promotes NF-κB->Pro-inflammatory Cytokines promotes

Caption: Azelaic Acid's Anti-inflammatory Signaling Pathway.

Azelaic Acid's Effect on the Notch Signaling Pathway in Acute Myeloid Leukemia (AML)

In the context of AML, azelaic acid has been shown to act as a Notch agonist.[6] It can induce the expression of Notch1 and Notch2, leading to the upregulation of downstream target genes such as HES1 and HEY1, which can influence cell proliferation and apoptosis.[7][8]

G Azelaic Acid Azelaic Acid Notch1/Notch2 Notch1/Notch2 Azelaic Acid->Notch1/Notch2 upregulates HES1/HEY1 HES1/HEY1 Notch1/Notch2->HES1/HEY1 upregulates AML Cell Proliferation AML Cell Proliferation HES1/HEY1->AML Cell Proliferation inhibits Apoptosis Apoptosis HES1/HEY1->Apoptosis promotes

Caption: Azelaic Acid's Activation of the Notch Signaling Pathway in AML.

Troubleshooting Workflow for Inconsistent Experimental Results

When faced with inconsistent data, a systematic approach to troubleshooting is essential. The following workflow can help identify the source of the variability.

G A Inconsistent Results Observed B Review Experimental Protocol for Deviations A->B C Check Reagent Quality and Preparation B->C D Verify Cell Culture Consistency C->D E Assess Equipment Calibration and Function D->E F Isolate and Test Individual Variables E->F G Consult Literature for Similar Issues F->G H Problem Identified and Resolved F->H G->F

Caption: A logical workflow for troubleshooting inconsistent experimental data.

References

Technical Support Center: Azelaic Acid Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for enzymatic assays involving azelaic acid.

Troubleshooting Guides

High background signal is a common issue in enzymatic assays that can mask the true signal and lead to inaccurate results. This guide provides solutions to specific problems you might encounter during your experiments with azelaic acid, particularly in enzyme inhibition assays.

Problem 1: High Background Signal in the Tyrosinase Inhibition Assay

The tyrosinase inhibition assay often uses L-DOPA as a substrate, which is prone to auto-oxidation, leading to a high background signal.

Potential Causes and Solutions

Potential CauseRecommended Solution(s)
Auto-oxidation of L-DOPA Prepare L-DOPA solution fresh just before use and protect it from light.[1] Consider including a blank control (without the enzyme) to measure the rate of non-enzymatic L-DOPA oxidation and subtract this from all readings.[1]
Contamination of Reagents or Plate Use high-purity reagents and ensure all labware is thoroughly cleaned.[1]
Incorrect pH or Temperature Enzymes are sensitive to pH and temperature. Strictly control these parameters to maintain consistency.[1][2]
Enzyme Concentration Too High An excessive enzyme concentration can lead to a very rapid reaction, making it difficult to accurately measure the initial velocity and potentially increasing background. Optimize the enzyme concentration to ensure the reaction rate is linear over the measurement period.[2]
Problem 2: High Background in the Thioredoxin Reductase (TrxR) Inhibition Assay

The TrxR assay, which often uses DTNB, can be affected by other enzymes present in crude biological samples that also reduce DTNB.

Potential Causes and Solutions

Potential CauseRecommended Solution(s)
Non-specific DTNB Reduction Crude biological samples may contain other enzymes like glutathione (B108866) reductase that can reduce DTNB, contributing to a high background.[3][4][5] To determine the TrxR-specific activity, perform a parallel assay in the presence of a specific TrxR inhibitor. The difference between the total DTNB reduction and the reduction in the presence of the inhibitor will give the TrxR-specific activity.[4][5][6]
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and free from contaminants.[4][6]
Instability of NADPH Prepare NADPH solutions fresh and keep them on ice during the assay.[4][6]
Problem 3: General Issues in Azelaic Acid Enzymatic Assays

Several general factors can contribute to high background signals and variability in results.

Potential Causes and Solutions

Potential CauseRecommended Solution(s)
Poor Solubility of Azelaic Acid Azelaic acid has limited solubility in aqueous solutions. It is often dissolved in a small amount of an organic solvent like DMSO.[2] Ensure the final concentration of the solvent in the assay does not exceed a level that inhibits the enzyme (typically <1-5%).[7] Always run a vehicle control with the same final solvent concentration to account for any solvent effects.[7]
Non-specific Binding The inhibitor or other assay components may bind non-specifically to the enzyme or the plate.[8] Ensure adequate blocking steps are included if applicable (more common in ELISA-type assays but can be a factor). The use of detergents like Tween-20 in wash buffers can help reduce non-specific binding.[8]
Pipetting Inaccuracies Small volumes of concentrated solutions can be difficult to pipette accurately. Ensure pipettes are properly calibrated and use appropriate pipetting techniques.[1]

Frequently Asked Questions (FAQs)

Q1: What is considered a high background signal in an azelaic acid enzymatic assay?

A high background signal is characterized by high absorbance or fluorescence readings in your negative control or blank wells, which should ideally have very low or no signal. This elevated "noise" can reduce the sensitivity and dynamic range of your assay.

Q2: How can I identify the source of the high background in my assay?

To pinpoint the source of a high background, it is crucial to run a series of controls. For instance:

  • No-Enzyme Control: This will help determine if the substrate is auto-oxidizing or if there is non-enzymatic signal generation.[1]

  • No-Substrate Control: This can help identify if the enzyme preparation or other reagents are contaminated with a signal-producing substance.

  • Vehicle Control: If using a solvent like DMSO to dissolve azelaic acid, this control (containing the same concentration of solvent but no inhibitor) is essential to assess the effect of the solvent on the enzyme's activity.[7]

Q3: Can the solvent used to dissolve azelaic acid affect the assay?

Yes, organic solvents like DMSO can impact enzyme activity. High concentrations of DMSO can cause conformational changes in the enzyme, leading to reduced activity.[7] It is crucial to determine the enzyme's tolerance to the solvent by performing a dose-response experiment.[7] The final concentration of DMSO in the assay should ideally be kept below 1% (v/v), though some enzymes can tolerate up to 5%.[7]

Q4: My results are inconsistent between experiments. What could be the cause?

Inconsistency can arise from several factors:

  • Reagent Instability: Prepare fresh solutions of unstable reagents like L-DOPA and NADPH for each experiment.[1][6]

  • Enzyme Variability: Use the same lot of enzyme for a series of experiments to minimize lot-to-lot variation.[1]

  • Variations in Assay Conditions: Minor fluctuations in pH, temperature, or incubation times can significantly affect enzyme kinetics.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing enzyme or compound stock solutions can lead to degradation or precipitation.[7] It is recommended to store reagents in single-use aliquots.

Quantitative Data Summary

Azelaic acid acts as a competitive inhibitor for several enzymes. The following table summarizes key quantitative data from in vitro studies.

EnzymeInhibition TypeSubstrateK_i_ Value (M)IC_50_ ValueReference(s)
TyrosinaseCompetitiveL-Tyrosine2.73 x 10⁻³Not specified[2]
Thioredoxin ReductaseCompetitiveNot specified1.25 x 10⁻⁵Not specified[2]
5-α-ReductaseNot specifiedTestosteroneNot specifiedInhibition at 0.2 mmol/l, complete at 3 mmol/l[9][10]

Experimental Protocols

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This assay measures the ability of azelaic acid to inhibit the activity of mushroom tyrosinase using L-DOPA as a substrate.[2]

Reagents:

  • 50 mM Sodium Phosphate (B84403) Buffer (pH 6.8)

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824), 1000 units/mL stock solution in cold phosphate buffer.

  • 10 mM L-DOPA solution in phosphate buffer (prepare fresh and protect from light).

  • Azelaic acid stock solution in a suitable solvent (e.g., DMSO), with serial dilutions.

Procedure:

  • In a 96-well microplate, add 20 µL of various concentrations of the azelaic acid solution.

  • For the control, add 20 µL of the solvent.

  • Add 140 µL of 10 mM L-DOPA solution to each well.

  • Add 20 µL of phosphate buffer to the blank wells and 20 µL of mushroom tyrosinase solution to the sample and control wells.

  • Incubate the plate at 25°C for 10 minutes.

  • Measure the absorbance at 475 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol 2: In Vitro Thioredoxin Reductase (TrxR) Inhibition Assay

This colorimetric assay is based on the reduction of 5,5'-dithiobis (2-nitrobenzoic) acid (DTNB) by TrxR with NADPH.[4][6]

Reagents:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM EDTA)

  • Purified Thioredoxin Reductase 1 (TrxR1)

  • NADPH solution

  • DTNB solution

  • Azelaic acid stock solution in a suitable solvent (e.g., DMSO), with serial dilutions.

  • (Optional) TrxR specific inhibitor for background determination.

Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add the desired concentrations of azelaic acid or vehicle control.

  • Add TrxR1 enzyme and incubate for a pre-determined time.

  • Initiate the reaction by adding NADPH and DTNB.

  • Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • To determine TrxR-specific activity, run a parallel set of reactions with a specific TrxR inhibitor and subtract this background rate from the total rate.

  • Calculate the rate of reaction and the percentage of inhibition.

Visualizations

Troubleshooting_High_Background start High Background Signal Observed check_controls Analyze Controls: - No-Enzyme Control - Vehicle Control - No-Substrate Control start->check_controls substrate_issue High Signal in No-Enzyme Control? check_controls->substrate_issue solvent_issue High Signal in Vehicle Control? substrate_issue->solvent_issue No sol_substrate Potential Substrate Auto-oxidation (e.g., L-DOPA) - Prepare Substrate Fresh - Protect from Light - Subtract Blank Reading substrate_issue->sol_substrate Yes reagent_issue High Signal in No-Substrate Control? solvent_issue->reagent_issue No sol_solvent Solvent Effect (e.g., DMSO) - Lower Final Solvent % - Determine Enzyme Tolerance solvent_issue->sol_solvent Yes sol_reagent Reagent Contamination - Use High-Purity Reagents - Prepare Buffers Fresh reagent_issue->sol_reagent Yes other_causes If Controls are Normal, Consider Other Causes reagent_issue->other_causes No sol_other - Optimize Enzyme Concentration - Check for Non-Specific Binding - Verify Assay Conditions (pH, Temp) - Review Pipetting Technique other_causes->sol_other Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prepare Reagents Prepare: - Phosphate Buffer - Tyrosinase Solution - Fresh L-DOPA Solution - Azelaic Acid Dilutions Add Components 1. Add Azelaic Acid / Vehicle 2. Add L-DOPA Prepare Reagents->Add Components Initiate Reaction 3. Add Tyrosinase (to sample & control wells) Add Buffer (to blank wells) Add Components->Initiate Reaction Incubate 4. Incubate at 25°C for 10 min Initiate Reaction->Incubate Measure Absorbance 5. Read Absorbance at 475 nm Incubate->Measure Absorbance Calculate Inhibition 6. Calculate % Inhibition Measure Absorbance->Calculate Inhibition Azelaic_Acid_MOA cluster_enzymes Direct Enzyme Inhibition cluster_effects Cellular Effects AzA Azelaic Acid Tyrosinase Tyrosinase AzA->Tyrosinase inhibits TrxR Thioredoxin Reductase AzA->TrxR inhibits FiveAR 5-α-Reductase AzA->FiveAR inhibits Melanin Reduced Melanin Production Tyrosinase->Melanin leads to DNASynthesis Inhibition of DNA Synthesis TrxR->DNASynthesis leads to Androgen Reduced Androgen Effect FiveAR->Androgen leads to

References

Technical Support Center: Azelaic Acid In Vitro Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The following information pertains to Azelaic Acid. While the initial query referenced "Azinic acid," it is possible this was a typographical error or a less common synonym for Azelaic Acid, a well-researched dicarboxylic acid known to present cell permeability challenges in vitro.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell permeability issues with Azelaic Acid in their in vitro experiments.

Troubleshooting Guides

Issue: Low intracellular concentration of Azelaic Acid in cell-based assays.

Possible Cause 1: Physicochemical Properties of Azelaic Acid

At physiological pH (around 7.4), the dicarboxylic acid nature of Azelaic Acid results in a deprotonated, negatively charged molecule. This increased polarity can hinder its passive diffusion across the lipophilic cell membrane.

Solutions:

  • pH Modification of Culture Medium: Temporarily lowering the pH of the cell culture medium can increase the proportion of the non-ionized, more permeable form of Azelaic Acid. However, this must be done cautiously to avoid cellular toxicity. It is crucial to determine the tolerance of your specific cell line to lower pH conditions.

  • Formulation Strategies: Utilizing a vehicle that enhances permeability can be effective.[1]

    • Microemulsions: O/W microemulsions can be used as carriers to improve the solubility and skin permeability of Azelaic Acid.[1]

    • Nanostructured Lipid Carriers (NLCs): NLCs can improve skin targeting, retention, and provide prolonged release of Azelaic Acid, potentially reducing drug-related side effects.[1]

Possible Cause 2: Active Efflux by Transmembrane Transporters

The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, leading to low intracellular accumulation.[2]

Solutions:

  • Co-administration with an Efflux Pump Inhibitor: Perform your cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporine A for P-gp).[2] If the intracellular concentration of Azelaic Acid increases significantly, it is likely a substrate for that efflux pump.[2]

Issue: High variability in experimental results.

Possible Cause 1: Inconsistent Cell Monolayer Integrity

For permeability assays using cell monolayers (e.g., Caco-2), variations in the integrity of the cell layer can lead to inconsistent results.

Solutions:

  • Monitor Transepithelial Electrical Resistance (TEER): Before and during the experiment, measure the TEER of the monolayer. A stable and high TEER value indicates a well-formed, confluent monolayer. TEER values should generally be >250 Ω·cm² for Caco-2 cells.[2]

  • Use of Paracellular Markers: Assess the permeability of a low-permeability marker like Lucifer yellow to confirm monolayer tightness.[2]

Possible Cause 2: Solubility Issues

Poor aqueous solubility of Azelaic Acid formulations can lead to inconsistent concentrations available for cellular uptake.

Solutions:

  • Solubility Assessment: Determine the solubility of your Azelaic Acid formulation in your experimental buffer.

  • Use of Solubilizing Excipients: Consider the use of pharmaceutically acceptable co-solvents or excipients to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Azelaic Acid?

A1: Azelaic Acid has a multifaceted mechanism of action, including antibacterial, anti-inflammatory, anti-keratinizing, and antimelanogenic properties.[3][4][5]

  • Antibacterial: It inhibits protein and DNA synthesis in aerobic and anaerobic bacteria.[1][3]

  • Anti-inflammatory: It can modulate the NF-κB and MAPK inflammatory signaling pathways and activate PPARγ.[3][6]

  • Anti-keratinizing: It has antiproliferative effects on keratinocytes.[7]

  • Antimelanogenic: It competitively inhibits tyrosinase, a key enzyme in melanin (B1238610) production.[3]

Q2: Why is the cell permeability of Azelaic Acid often poor?

A2: As a dicarboxylic acid, Azelaic Acid is typically ionized and negatively charged at physiological pH, which limits its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane.[2]

Q3: How can I experimentally measure the cell permeability of Azelaic Acid?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[8] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a higher-throughput, non-cell-based method to assess passive diffusion.[9]

Q4: What are some chemical modification strategies to improve Azelaic Acid permeability?

A4: A prodrug approach is a common strategy. This involves masking the polar carboxylic acid groups by converting them into more lipophilic esters.[2] These ester prodrugs can more readily cross the cell membrane, and once inside, cellular esterases can cleave the ester bond to release the active Azelaic Acid.[2]

Q5: Can permeation enhancers be used?

A5: Yes, certain excipients can be included in the formulation to transiently increase membrane permeability.[9] However, their use must be carefully evaluated for potential cytotoxicity in your specific cell model.

Data Presentation

Table 1: Enzyme Inhibition Data for Azelaic Acid
EnzymeInhibition TypeIC50 / Ki ValueTarget Cell/OrganismReference
TyrosinaseCompetitiveNot specifiedMelanocytes[3]
Mitochondrial OxidoreductasesCompetitiveNot specifiedVarious[7]
5α-reductaseCompetitiveNot specifiedVarious[7]
Thioredoxin ReductaseNot specifiedNot specifiedBacteria[3]
Table 2: Antimicrobial Activity of Azelaic Acid
MicroorganismActivityConcentration for EffectConditionsReference
Propionibacterium acnes P37Bactericidal500 mMpH 6.0 in phosphate (B84403) buffer[10]
Propionibacterium acnes P37Growth Inhibition100 µMSimple defined medium[10]
Aerobic & Anaerobic BacteriaBacteriostaticNot specifiedIn vitro[7]

Experimental Protocols

Caco-2 Permeability Assay

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.[2]

2. Monolayer Integrity Test:

  • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. Ensure TEER values are >250 Ω·cm².[2]

  • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

3. Transport Experiment (Apical to Basolateral - A to B):

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test compound solution (e.g., 10 µM Azelaic Acid in HBSS) to the apical (A) compartment.

  • Add fresh HBSS to the basolateral (B) compartment.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh HBSS.

  • Analyze the concentration of Azelaic Acid in the samples using a validated analytical method (e.g., LC-MS/MS).

4. Calculation of Apparent Permeability Coefficient (Papp):

  • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration in the apical compartment (µmol/cm³)

Mandatory Visualizations

Azelaic_Acid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPARg PPARγ NFkB NF-κB PPARg->NFkB inhibits transactivation Azelaic_Acid Azelaic Acid Azelaic_Acid->PPARg activates p38_MAPK p38 MAPK Azelaic_Acid->p38_MAPK inhibits phosphorylation IKK IKK IkB IκB IKK->IkB phosphorylates IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-1β, IL-6, TNFα) NFkB_n->Gene_Expression induces Permeability_Troubleshooting_Workflow start Start: Low Intracellular Concentration of Azelaic Acid check_properties Possible Cause: Physicochemical Properties? start->check_properties check_efflux Possible Cause: Active Efflux? check_properties->check_efflux No solution_ph Solution: Modify Medium pH (with caution) check_properties->solution_ph Yes solution_formulation Solution: Use Permeation Enhancing Formulation (e.g., NLCs) check_properties->solution_formulation Yes solution_inhibitor Solution: Co-administer with Efflux Pump Inhibitor check_efflux->solution_inhibitor Yes end_unresolved Issue Persists: Consider Prodrug Strategy check_efflux->end_unresolved No end_resolved Issue Resolved solution_ph->end_resolved solution_formulation->end_resolved solution_inhibitor->end_resolved Caco2_Assay_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days for differentiation A->B C Measure TEER to confirm monolayer integrity (>250 Ω·cm²) B->C C->A Fail D Wash monolayer with pre-warmed HBSS C->D Pass E Add Azelaic Acid to Apical (A) compartment D->E F Sample from Basolateral (B) compartment over time E->F G Analyze sample concentration (e.g., LC-MS/MS) F->G H Calculate Papp value G->H

References

Technical Support Center: Optimizing HPLC Parameters for Azinic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the high-performance liquid chromatography (HPLC) separation of Azinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the method development and routine analysis of this compound.

Q1: What is a recommended starting point for an HPLC method for this compound?

A1: A good starting point for separating this compound, an acidic compound, is reversed-phase chromatography. Begin with a C18 column and a simple gradient elution. A typical starting method would be a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B).[1] A scouting gradient, such as 5% to 95% B over 15 minutes, can help determine the approximate elution time.[2]

Q2: How do I select the appropriate HPLC column for this compound separation?

A2: The choice of column is critical for achieving good peak shape and resolution.

  • C18 and C8 Columns : These are the most common and versatile columns for reversed-phase HPLC and are a suitable first choice for this compound.[3]

  • Polar-Embedded Columns : If this compound is highly polar and shows poor retention, a polar-embedded column can provide enhanced retention and is compatible with highly aqueous mobile phases.[2]

  • High-Purity Silica (B1680970) Columns : Modern, high-purity silica columns with end-capping minimize silanol (B1196071) interactions, which is crucial for preventing peak tailing with acidic compounds.

Q3: My this compound peak is showing significant tailing. What are the causes and solutions?

A3: Peak tailing is a common issue, especially with acidic or basic compounds, and it can compromise resolution and integration.[4][5] The primary causes include:

  • Secondary Silanol Interactions : Residual silanol groups on the silica-based column packing can interact with this compound, causing tailing.[4][6]

    • Solution : Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA).[7] This keeps this compound in its neutral, protonated form, minimizing ionic interactions with silanols. The mobile phase pH should ideally be 1-2 units below the pKa of this compound.[7][8]

  • Column Overload : Injecting too much sample can saturate the column inlet, leading to peak distortion.[4][9]

    • Solution : Reduce the sample concentration or the injection volume.[7][10]

  • Column Contamination or Voids : Accumulation of contaminants at the column inlet or the formation of a void in the packing bed can distort peak shape.[4][9]

    • Solution : Use a guard column to protect the analytical column.[4][10] If contamination is suspected, flush the column with a strong solvent. If a void is present, the column may need to be replaced.[9]

Q4: My retention times for this compound are inconsistent and drifting. What should I check?

A4: Retention time variability can be caused by several factors related to the HPLC system or the mobile phase.[11][12]

  • Column Temperature : Fluctuations in ambient or column temperature can significantly affect retention times.[11][13]

    • Solution : Use a column oven to maintain a stable and consistent temperature.[13]

  • Mobile Phase Composition : Small changes in the mobile phase, such as the evaporation of the more volatile organic solvent, can cause retention times to drift, typically increasing over a sequence.[12][13]

    • Solution : Prepare fresh mobile phase daily, keep reservoirs covered, and ensure proper degassing.[4][14] Using an online mixer can also improve consistency.[15]

  • Column Equilibration : Insufficient equilibration time between injections, especially after a gradient, will lead to drifting retention times.[14]

    • Solution : Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 10-20 column volumes.[14]

  • System Leaks or Pump Issues : Unstable flow rates due to pump malfunctions or small, undetected leaks will cause variable retention times.[11][15]

    • Solution : Regularly inspect the system for leaks, check pump pressure for stability, and perform routine maintenance on pump seals.[13]

Q5: I am not seeing any peak for this compound. What are the possible reasons?

A5: The absence of a peak can be frustrating, but it is often due to a simple issue.

  • Incorrect Wavelength : Ensure the detector wavelength is set to a value where this compound has strong UV absorbance.

  • Sample Degradation : this compound may be unstable in the sample solvent or mobile phase.

  • No Elution or Very High Retention : The mobile phase may be too weak (too much aqueous content) to elute the compound.

    • Solution : Increase the percentage of the organic solvent in your mobile phase or run a very long gradient to confirm if the peak is highly retained.

  • System Issues : Check for blockages in the system, ensure the sample injection is occurring correctly, and verify that the detector lamp is on.[10]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for this compound

This protocol describes a general-purpose method for the separation and quantification of this compound.

  • Scope : This method is intended for the analysis of this compound in solution using reversed-phase HPLC with UV detection.

  • Materials & Reagents :

    • This compound Reference Standard

    • HPLC-grade Acetonitrile

    • HPLC-grade Water

    • Formic Acid (≥98% purity)

    • HPLC System with UV Detector, Pump, Autosampler, and Column Oven

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase Preparation :

    • Mobile Phase A (Aqueous) : 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B (Organic) : 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation :

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Perform serial dilutions to create working standards at desired concentrations (e.g., 1-100 µg/mL).

  • HPLC Instrument Parameters :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30°C

    • Injection Volume : 10 µL

    • UV Detection Wavelength : Determined from this compound UV spectrum (e.g., 254 nm)

    • Gradient Program :

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      17.0 5 95
      17.1 95 5

      | 20.0 | 95 | 5 |

  • Analysis Sequence :

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject a blank (diluent) to ensure the baseline is clean.

    • Inject the standard solutions to generate a calibration curve.

    • Inject unknown samples.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Retention and Peak Shape

Assumptions: this compound pKa ≈ 4.5; Column: C18 (4.6 x 150 mm, 5 µm); Mobile Phase: 50:50 Acetonitrile:Water with buffer; Flow Rate: 1.0 mL/min.

Mobile Phase pHBuffer SystemRetention Time (min)Tailing FactorObservation
7.020 mM Phosphate2.12.5Poor retention, severe tailing. This compound is ionized and interacts with silanols.
5.520 mM Acetate3.51.8Increased retention, moderate tailing. This compound is partially ionized.
4.520 mM Acetate5.21.4Good retention, slight tailing. This compound is 50% ionized (at its pKa).
3.520 mM Formate7.81.1Strong retention, good peak symmetry. This compound is mostly protonated.
2.50.1% Formic Acid8.11.0Strong retention, excellent peak symmetry. Ionization is fully suppressed.
Table 2: Comparison of Column Chemistries for this compound Separation

Assumptions: Mobile Phase: 40:60 Acetonitrile:Water with 0.1% Formic Acid; Flow Rate: 1.0 mL/min.

Column TypeDimensionsParticle SizeRetention Time (min)Tailing FactorResolution (from Impurity)
Standard C184.6 x 150 mm5 µm6.51.51.6
High-Purity End-capped C184.6 x 150 mm5 µm6.71.12.1
C84.6 x 150 mm5 µm5.21.21.9
Polar-Embedded C184.6 x 150 mm5 µm7.91.12.3

Visualizations

The following diagrams illustrate common workflows and principles in HPLC troubleshooting for this compound.

G start Problem Identified: Poor Peak Shape sub_tailing Peak Tailing? start->sub_tailing sub_fronting Peak Fronting? start->sub_fronting sub_split Split Peak? start->sub_split cause_tailing1 Secondary Interactions (Silanols) sub_tailing->cause_tailing1 Causes cause_tailing2 Column Overload sub_tailing->cause_tailing2 Causes cause_fronting1 Sample Solvent Too Strong sub_fronting->cause_fronting1 Causes cause_fronting2 Column Overload sub_fronting->cause_fronting2 Causes cause_split1 Column Void / Contamination sub_split->cause_split1 Causes cause_split2 Sample Partially Dissolved sub_split->cause_split2 Causes sol_tailing1 Lower Mobile Phase pH (e.g., add 0.1% HCOOH) cause_tailing1->sol_tailing1 Solution sol_tailing2 Dilute Sample or Reduce Injection Volume cause_tailing2->sol_tailing2 Solution sol_fronting1 Dissolve Sample in Mobile Phase cause_fronting1->sol_fronting1 Solution cause_fronting2->sol_tailing2 Solution sol_split1 Backflush Column or Replace cause_split1->sol_split1 Solution sol_split2 Ensure Complete Sample Dissolution cause_split2->sol_split2 Solution

Caption: Troubleshooting workflow for common HPLC peak shape problems.

G cluster_0 cluster_1 ph_high High Mobile Phase pH (pH > pKa) state_ionized This compound is Ionized (Anionic: A-) ph_high->state_ionized Leads to ph_low Low Mobile Phase pH (pH < pKa) state_neutral This compound is Neutral (Protonated: AH) ph_low->state_neutral Leads to interaction_weak More Polar Weak Interaction with C18 Stationary Phase state_ionized->interaction_weak interaction_strong Less Polar Strong Interaction with C18 Stationary Phase state_neutral->interaction_strong result_short_rt Result: Short Retention Time & Potential Tailing interaction_weak->result_short_rt result_long_rt Result: Long Retention Time & Good Peak Shape interaction_strong->result_long_rt

References

Technical Support Center: Troubleshooting Unexpected Side Reactions of Azinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Azinic acid" (H₃NO₂) is a nitrogen oxoacid, also known as hydroxyazane oxide.[1][2] It is a highly unstable and potentially explosive compound, particularly when dissolved in water, and has no known large-scale applications.[1] This guide is intended for trained researchers in controlled laboratory settings and is based on the theoretical chemical properties of this compound and general principles of handling reactive nitrogen compounds. Extreme caution must be exercised.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are its high instability and potential for explosive decomposition.[1] The weakness of the nitrogen-oxygen bonds in its structure makes it susceptible to thermal decomposition, which can be initiated by heat, shock, or contact with incompatible materials.[3]

Q2: What are the expected decomposition products of this compound?

A2: Thermal decomposition is likely to produce ammonia (B1221849) (NH₃), water (H₂O), nitrous oxide (N₂O), and nitric oxide (NO).[3] The reaction is accelerated by exposure to air due to oxidative degradation.[3]

Q3: How does the pH of the solution affect the stability of this compound?

A3: this compound is amphoteric, meaning it can act as both a weak acid and a weak base.[3] It is expected to be most stable in a narrow pH range. In strongly acidic or basic conditions, its decomposition is likely accelerated. The first acid dissociation constant (pKa₁) is estimated to be between 3 and 5, and the second (pKa₂) is estimated to be between 8 and 10.[3]

Q4: Can I store solutions of this compound?

A4: Due to its high instability, storing solutions of this compound is not recommended.[1] It should be synthesized immediately before use in a dilute, cold solution.

Q5: What are the signs of this compound decomposition?

A5: Signs of decomposition include gas evolution (bubbling), a change in color, a noticeable change in temperature, or the formation of precipitates. If any of these are observed, the reaction should be treated as potentially hazardous and appropriate safety measures should be taken immediately.

Troubleshooting Guide for Unexpected Side Reactions

This guide addresses common issues that may arise during the synthesis or use of this compound.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Violent, Uncontrolled Reaction or Explosion - High concentration of this compound.- Presence of catalysts or incompatible materials (e.g., metal salts, strong oxidizing or reducing agents).- Elevated temperature.- Immediate Action: Evacuate the area and follow all laboratory emergency procedures.- Prevention: Always work with highly dilute solutions. Ensure all glassware is scrupulously clean.[4] Conduct reactions at low temperatures (e.g., in an ice bath). Perform a thorough literature search for material compatibility.
Low Yield of Desired Product - Decomposition of this compound before it can react.- Incorrect stoichiometry or reaction conditions.- Impure starting materials.- Synthesize and use this compound in situ if possible.- Carefully control the temperature and pH of the reaction mixture.- Ensure the purity of all reagents and solvents.[4] - Optimize the rate of addition of reagents.[4]
Formation of Unexpected Byproducts - Side reactions due to the high reactivity of this compound.- Reaction with atmospheric oxygen.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] - Use a radical scavenger if a radical decomposition pathway is suspected.[3] - Analyze byproducts to understand the side reaction pathways.
Inconsistent Results Between Batches - Variation in the purity of reagents or solvents.- Lack of precise control over reaction parameters (temperature, pH, addition rate).- Use reagents from the same lot number for a series of experiments.- Calibrate all monitoring equipment (thermometers, pH meters).- Maintain a detailed and consistent experimental protocol.

Key Experimental Protocols

Protocol 1: General Guidelines for In Situ Generation and Use of Dilute this compound

  • Objective: To provide a general framework for the safe generation and immediate use of this compound in a reaction mixture.

  • Materials:

    • Precursor for this compound synthesis (e.g., a salt of a related nitrogen-oxygen compound).

    • High-purity, degassed solvents.

    • Reaction vessel equipped with a stirrer, thermometer, and inlet for inert gas.

    • Cooling bath (e.g., ice-salt or dry ice-acetone).

  • Methodology:

    • Assemble the reaction apparatus and ensure it is clean and dry.[4]

    • Purge the apparatus with an inert gas (e.g., nitrogen or argon).

    • Add the solvent and the substrate for the main reaction to the vessel.

    • Cool the reaction vessel to the desired temperature (typically 0°C or below).

    • In a separate, clean, and cooled vessel, prepare a dilute solution of the this compound precursor.

    • Slowly add the precursor solution to the main reaction vessel with vigorous stirring. The rate of addition should be carefully controlled to prevent a buildup of this compound concentration.

    • Monitor the reaction closely for any signs of decomposition or uncontrolled reaction.[4]

    • Once the reaction is complete, quench any remaining this compound by adding a suitable reagent (e.g., a mild reducing agent).

Visualizations

experimental_workflow start Start: Prepare Reaction Setup prepare_reagents Prepare & Cool Reagents/ Solvents start->prepare_reagents purge Purge System with Inert Gas prepare_reagents->purge add_substrate Add Substrate to Reactor purge->add_substrate cool Cool Reactor to ≤ 0°C add_substrate->cool generate In Situ Generation of This compound (Slow Addition) cool->generate monitor Monitor Reaction (Temp, Color, Gas) generate->monitor complete Reaction Complete? monitor->complete complete->monitor No quench Quench Reaction complete->quench Yes workup Workup & Isolation quench->workup end End: Product Analysis workup->end

Caption: Experimental workflow for reactions involving this compound.

logical_relationship instability High Instability of This compound decomposition Uncontrolled Decomposition instability->decomposition concentration [this compound] concentration->decomposition Increases Rate temperature Temperature temperature->decomposition Increases Rate impurities Impurities/ Catalysts impurities->decomposition Catalyzes low_yield Low Product Yield decomposition->low_yield byproducts Byproduct Formation decomposition->byproducts

Caption: Factors influencing this compound decomposition.

References

Technical Support Center: Enhancing the Stability of Azinic Acid Analogs for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pure Azinic acid (NH₂(O)(OH)) is a highly unstable and potentially explosive compound with no known practical applications, making its long-term storage unfeasible.[1] This technical support guide is intended for researchers working with hypothetical, stabilized derivatives or analogs of this compound, hereafter referred to as "Compound AZ," for research and development purposes. The principles and methodologies described are based on general chemical stabilization techniques and should be adapted and validated for the specific analog in use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of Compound AZ?

A1: The stability of Compound AZ is primarily compromised by its inherent molecular structure, particularly the weak nitrogen-oxygen (N-O) bonds.[2] Key factors that accelerate its degradation include exposure to elevated temperatures, light, oxygen, and non-optimal pH conditions.[2][3]

Q2: What are the visible signs of Compound AZ degradation?

A2: Degradation of Compound AZ may be indicated by a change in color or odor of the sample, the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC), a decrease in the concentration of the active compound over time in quality control samples, and inconsistent results in biological or chemical assays.[3]

Q3: What are the recommended storage conditions for Compound AZ to ensure long-term stability?

A3: To maximize the shelf-life of Compound AZ, it is recommended to store it at low temperatures, preferably at -20°C or -80°C, under an inert atmosphere such as argon or nitrogen to minimize exposure to oxygen.[3][4] The compound should also be protected from light by using amber vials or other opaque containers.[5]

Q4: How does pH affect the stability of Compound AZ in solution?

A4: Aqueous solutions of nitrogen-containing compounds can be susceptible to pH-dependent degradation.[4] For instance, some compounds exhibit significantly decreased stability in acidic conditions.[4] The optimal pH for Compound AZ solutions should be determined experimentally, but starting with a neutral pH (around 7.0) is a reasonable approach.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of potency in Compound AZ samples. Exposure to high temperatures.Store samples at recommended low temperatures (-20°C or -80°C).[3] Use temperature-controlled environments for transport and handling.[5]
Exposure to oxygen.Store under an inert atmosphere (argon or nitrogen).[2][3] Use tightly sealed containers.
Inconsistent experimental results. Degradation of stock solutions.Prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions and store at -80°C for no longer than one month.[4] Avoid repeated freeze-thaw cycles.[4]
Incomplete solubilization.Ensure the chosen solvent is appropriate and the concentration is not above the solubility limit. Sonication may aid in dissolution.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Review storage and handling procedures. Characterize the degradation products to understand the degradation pathway. Implement preventative measures based on the identified pathway (e.g., addition of antioxidants if oxidation is occurring).[6]

Quantitative Data Summary

The following tables summarize hypothetical stability data for Compound AZ under various conditions. These values are for illustrative purposes and should be experimentally determined for the specific analog in use.

Table 1: Effect of Temperature on Compound AZ Stability

Storage Temperature (°C)Half-life (t½)Degradation Rate Constant (k) (day⁻¹)
255 days0.1386
430 days0.0231
-20180 days0.0039
-80> 1 year< 0.0019

Table 2: Influence of Atmosphere on Compound AZ Stability at 4°C

AtmosphereHalf-life (t½)Degradation Rate Constant (k) (day⁻¹)
Air30 days0.0231
Nitrogen90 days0.0077
Argon95 days0.0073

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Compound AZ

This protocol outlines a general method for developing a stability-indicating HPLC assay to separate and quantify Compound AZ from its potential degradation products.

  • Column Selection: Utilize a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Employ a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.[3]

  • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic compounds. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: Maintain a constant flow rate of 1.0 mL/min.[3]

  • Column Temperature: Set the column temperature to 35°C.[3]

  • Detection: Use a UV detector at a wavelength determined by the maximum absorbance of Compound AZ, or an Evaporative Light Scattering Detector (ELSD).[3]

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, subject Compound AZ to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[7] The method should demonstrate the ability to resolve the parent peak from all degradation product peaks.

Protocol 2: Long-Term Storage Stability Study
  • Sample Preparation: Prepare multiple aliquots of Compound AZ in the desired formulation or as a pure compound in tightly sealed, opaque containers.

  • Storage Conditions: Store the aliquots under a range of conditions, including the recommended storage condition (-80°C under nitrogen) and accelerated conditions (e.g., 25°C/60% RH, 40°C/75% RH).[8]

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method (Protocol 1) to determine the concentration of Compound AZ and the presence of any degradation products.

  • Data Evaluation: Plot the concentration of Compound AZ versus time for each storage condition to determine the degradation kinetics and estimate the shelf-life.

Visualizations

degradation_pathway Compound_AZ Compound_AZ Degradation_Product_A Degradation_Product_A Compound_AZ->Degradation_Product_A Oxidation Degradation_Product_B Degradation_Product_B Compound_AZ->Degradation_Product_B Thermolysis Degradation_Product_C Degradation_Product_C Compound_AZ->Degradation_Product_C Hydrolysis Oxidative_Stress Oxidative_Stress Oxidative_Stress->Degradation_Product_A Thermal_Stress Thermal_Stress Thermal_Stress->Degradation_Product_B Hydrolytic_Stress Hydrolytic_Stress Hydrolytic_Stress->Degradation_Product_C

Caption: Potential degradation pathways of Compound AZ.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare_Aliquots Prepare_Aliquots Condition_A -80°C / N2 Prepare_Aliquots->Condition_A Condition_B 25°C / 60% RH Prepare_Aliquots->Condition_B Condition_C 40°C / 75% RH Prepare_Aliquots->Condition_C Time_Points Pull samples at 0, 1, 3, 6, 12 months Condition_A->Time_Points Condition_B->Time_Points Condition_C->Time_Points HPLC_Analysis Stability-Indicating HPLC Time_Points->HPLC_Analysis Data_Evaluation Determine Degradation Kinetics & Shelf-life HPLC_Analysis->Data_Evaluation

Caption: Workflow for a long-term stability study.

References

Minimizing Azinic acid precipitation in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azinic acid. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent issues related to the precipitation of this compound in buffer solutions, ensuring the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my buffer solution?

This compound is a weak acid, and its solubility is highly dependent on the pH of the solution.[1][2] Precipitation typically occurs when the pH of the buffer is too low (acidic), causing the this compound to be in its less soluble, non-ionized form.[2] Other factors can include the concentration of this compound, the type and concentration of the buffer, the presence of organic co-solvents (like DMSO), and the temperature.[3][4]

Q2: How does pH affect the solubility of this compound?

The solubility of an ionizable compound like this compound is dictated by its pKa. The pKa is the pH at which 50% of the compound is in its ionized (more soluble) form and 50% is in its non-ionized (less soluble) form.[5][6] For an acidic compound like this compound, solubility increases as the pH rises above the pKa.[1]

Q3: I'm dissolving my this compound stock (in DMSO) into an aqueous buffer and seeing immediate precipitation. What's happening?

This is a common issue known as "kinetic" solubility failure.[7] When a concentrated DMSO stock of a poorly soluble compound is diluted into an aqueous buffer, the compound can rapidly precipitate because it is no longer soluble in the new, predominantly aqueous environment.[8][9] This is especially problematic if the final concentration in the buffer is above its thermodynamic solubility limit under those conditions.

Q4: Can the type of buffer I use make a difference?

Yes, the components of the buffer system can interact with your compound. While pH is the primary factor, the concentration of buffer salts can influence the ionic strength of the solution, which can also affect solubility.[3] It's important to choose a buffer that has a pKa close to the desired experimental pH to ensure good buffering capacity.[10][11]

Troubleshooting Guide

If you are experiencing precipitation, follow this step-by-step guide to diagnose and resolve the issue.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Solutions A Precipitation Observed in Assay Buffer B Check Individual Components: 1. This compound Stock (DMSO) 2. Buffer Solution A->B C Is Stock Solution Clear? B->C D Precipitation upon adding stock to buffer? C->D Yes E Re-dissolve Stock. Consider gentle warming or vortexing. C->E No F Optimize Buffer System: - Increase pH - Lower Buffer Concentration - Add Co-solvent D->F Yes E->D G Lower Final Concentration of this compound F->G If precipitation persists H Issue Resolved F->H If precipitation resolves G->H

A general workflow for troubleshooting this compound precipitation.

Data Presentation: this compound Properties

Understanding the physicochemical properties of this compound is the first step in preventing precipitation.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance
pKa 4.8Indicates this compound is a weak acid. Solubility will significantly increase at pH > 5.8.[11]
LogP 3.5Indicates a relatively lipophilic compound, suggesting low intrinsic aqueous solubility.
Molecular Weight 312.4 g/mol Standard for small molecule drugs.
Solubility in DMSO >100 mMHigh solubility in organic solvents is common for compounds that have low aqueous solubility.[9]

Table 2: Kinetic Solubility of this compound in Common Buffers

This table summarizes the maximum soluble concentration of this compound when a 10 mM DMSO stock is diluted 1:100 into the buffer at room temperature.

Buffer System (50 mM)pHMaximum Soluble Conc. (µM)Observation
Citrate Buffer4.0< 5 µMHeavy Precipitation
Acetate Buffer4.8~25 µMModerate Precipitation
Phosphate (PBS)6.585 µMSlight Haze
Phosphate (PBS)7.4> 100 µMClear Solution
HEPES7.4> 100 µMClear Solution
Tris Buffer8.0> 100 µMClear Solution

Understanding the Role of pH and pKa

The relationship between pH, pKa, and the ionization state of this compound is critical to understanding its solubility. As an acidic compound, this compound exists in two forms: a non-ionized (protonated) form that is less soluble, and an ionized (deprotonated) form that is more soluble in aqueous solutions.

G cluster_pH_Scale pH Scale cluster_Solubility This compound State & Solubility cluster_Form Dominant Form pH_Low Low pH (Acidic) pKa_point pH = pKa (4.8) pH_Low->pKa_point Form_NonIonized Non-Ionized (HA) pH_Low->Form_NonIonized pH_High High pH (Basic) pKa_point->pH_High pKa_point->Form_NonIonized 50% Form_Ionized Ionized (A⁻) pKa_point->Form_Ionized 50% pH_High->Form_Ionized Sol_Low Low Solubility Sol_High High Solubility Form_NonIonized->Sol_Low Form_Ionized->Sol_High

Relationship between pH, pKa, and this compound solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in a buffer of interest.[3][12]

1. Purpose: To rapidly assess the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer.

2. Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO).

  • Aqueous buffer of choice (e.g., 50 mM PBS, pH 7.4).

  • 100% DMSO.

  • Clear, flat-bottom 96-well or 384-well microplates.

  • Nephelometer or plate reader capable of measuring light scattering or turbidity (absorbance at ~600 nm).

3. Procedure:

  • Prepare Serial Dilutions: In a separate 96-well plate (the "source plate"), prepare a serial dilution of the this compound stock solution in DMSO. For example, a 2-fold dilution series starting from 10 mM.

  • Dispense into Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO source plate into the corresponding wells of a new "assay plate".

  • Add Buffer: Rapidly add a fixed volume of the aqueous buffer (e.g., 198 µL for a 1:100 dilution) to all wells of the assay plate containing the compound.

  • Mix and Incubate: Mix the plate thoroughly on a plate shaker for 1-2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[12]

  • Measure Precipitation: Measure the light scattering (nephelometry) or turbidity (absorbance at 600 nm) of each well using a plate reader.

4. Data Analysis:

  • Plot the light scattering signal against the final concentration of this compound.

  • The kinetic solubility limit is defined as the concentration at which the signal begins to sharply increase, indicating the formation of a precipitate.

This technical support guide provides a framework for understanding and mitigating solubility issues with this compound. For further assistance, please consult relevant literature on compound solubility and buffer selection.[13][14][15]

References

Calibration curve issues in Azinic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific analytical literature for azinic acid, this guide has been constructed based on the well-established principles and common challenges associated with the quantification of structurally related organic acids, primarily azelaic acid. The troubleshooting steps and protocols provided are intended to serve as a robust starting point for developing and troubleshooting methods for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear with a poor coefficient of determination (R² < 0.99). What are the common causes?

A1: Non-linearity in calibration curves is a frequent issue in the analysis of organic acids. Several factors can contribute to this problem:

  • Inappropriate Calibration Range: The concentration of your standards may extend beyond the linear dynamic range of the analytical instrument.[1]

  • Detector Saturation: At high concentrations, the detector's response can become non-linear as it reaches its saturation point.[1]

  • Inaccurate Standard Preparation: Errors during the serial dilution of stock solutions are a primary source of variability and non-linearity.

  • Matrix Effects: In complex biological samples, co-eluting endogenous substances can interfere with the ionization of this compound in LC-MS/MS analysis, leading to ion suppression or enhancement and a non-linear response.[2][3][4]

  • Chemical Interactions: this compound, being a polar compound, may interact with active sites in the chromatographic system, leading to poor peak shape and non-linearity.

Q2: I'm observing a significant intercept in my calibration curve. What does this indicate?

A2: A significant intercept in a calibration curve can be either positive or negative and points to different underlying issues:

  • Positive Intercept: This often suggests the presence of contamination in the blank or solvents used to prepare the standards.[1] It could also indicate interference from the sample matrix that is also present in the blank.

  • Negative Intercept: This may arise if the blank response is higher than some of the low-concentration standards, which can be caused by improper blank subtraction or issues with peak integration.[1]

Q3: My results are not reproducible between analytical runs. How can I improve the precision of my this compound quantification?

A3: Poor reproducibility is a common challenge that can be addressed by carefully controlling several experimental parameters:

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in sample preparation, injection volume, and instrument response.[5]

  • Sample Preparation: Inconsistent extraction efficiency or protein precipitation can lead to variable results. Ensure your sample preparation method is robust and consistently applied.

  • Mobile Phase pH: For acidic compounds like this compound, the pH of the mobile phase can significantly impact retention time and peak shape.[6][7][8][9] It is crucial to use a buffered mobile phase to ensure a stable pH throughout the analysis.

  • Column Equilibration: Insufficient column equilibration between injections can lead to shifts in retention time and inconsistent peak areas.

Q4: What are the key considerations for choosing an internal standard for this compound quantification?

A4: An ideal internal standard should have physicochemical properties very similar to the analyte.[10] For LC-MS/MS analysis, a stable isotope-labeled (SIL) version of this compound would be the gold standard.[5] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[11] If a SIL internal standard is not available, a structural analog with similar chromatographic behavior and ionization efficiency should be chosen.

Troubleshooting Guides

Issue 1: Non-Linearity of the Calibration Curve

Question: My calibration curve for this compound is consistently showing a quadratic or non-linear trend, especially at higher concentrations. How can I troubleshoot this?

Answer: A non-linear calibration curve can often be rectified by systematically investigating the following potential causes:

  • Action 1: Evaluate the Calibration Range.

    • Troubleshooting Step: Narrow the concentration range of your calibration standards. If a wide dynamic range is necessary, consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic curve fit. However, be aware that a non-linear response might indicate other underlying issues that should be addressed.[1]

  • Action 2: Check for Detector Saturation.

    • Troubleshooting Step: Dilute the highest concentration standards and re-inject them. If the diluted standards fall on the linear portion of the curve, this indicates detector saturation at higher concentrations.

  • Action 3: Verify Standard Preparation.

    • Troubleshooting Step: Prepare fresh stock and working standard solutions, paying close attention to accurate weighing and dilutions. Use calibrated pipettes and high-purity solvents.

  • Action 4: Investigate Matrix Effects (for LC-MS/MS).

    • Troubleshooting Step: If analyzing samples in a complex matrix, prepare calibration standards in the same matrix to account for matrix effects. If non-linearity persists, a more effective sample clean-up procedure may be required to remove interfering components.

Issue 2: Matrix Effects in LC-MS/MS Analysis

Question: I suspect matrix effects are impacting my this compound quantification in plasma samples. How can I confirm and mitigate this?

Answer: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[4] Here’s how to address them:

  • Step 1: Identification of Matrix Effects.

    • Qualitative Assessment (Post-Column Infusion): Infuse a constant flow of an this compound solution into the mass spectrometer post-column. Inject a blank, extracted matrix sample. A dip or rise in the signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[11]

    • Quantitative Assessment (Post-Extraction Spike): Compare the peak area of this compound in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates a matrix effect.[11]

  • Step 2: Mitigation Strategies.

    • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix components, such as phospholipids, that are known to cause matrix effects.

    • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. Adjusting the mobile phase gradient or changing the stationary phase can be effective.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte, allowing for an accurate ratio-based quantification.[11]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Question: The chromatographic peaks for this compound are showing significant tailing. What are the likely causes and solutions?

Answer: Poor peak shape can compromise the accuracy and precision of quantification. Here are common causes and their solutions:

  • Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: this compound, with its polar functional groups, can interact with active sites on the silica-based stationary phase. Lowering the mobile phase pH (e.g., by adding 0.1% formic acid) can suppress the ionization of the acid, reducing these interactions and improving peak shape.[12]

  • Cause 2: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may be degraded and require replacement.

  • Cause 3: Extra-Column Volume.

    • Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of azelaic acid, which can serve as a reference for developing a method for this compound.

Table 1: Performance of Azelaic Acid Analysis by HPLC-UV

ParameterHPLC-UV PerformanceReference(s)
Linearity Range 5-400 µg/mL[7]
Correlation Coefficient (r²) 0.998[7]
Limit of Detection (LOD) 1.08 µg/mL[7]
Limit of Quantification (LOQ) 3.28 µg/mL[7]
Accuracy (% Recovery) >96%[7]
Precision (%RSD) ≤2%[7]

Table 2: Performance of Azelaic Acid Analysis by GC-MS and LC-MS/MS

ParameterGC-MS PerformanceLC-MS/MS PerformanceReference(s)
Limit of Detection (LOD) 1 nMNot specified[2]
Limit of Quantification (LOQ) 50 nMNot specified[2]
Recovery 95-97%~90%[2][11]
Precision (%CV) 8-18.9%Not specified[2]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification

This protocol is adapted from a validated method for azelaic acid and can be used as a starting point.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of a suitable buffer (e.g., 50 mM sodium phosphate, pH adjusted to 3.5) and acetonitrile (B52724) (e.g., 75:25 v/v).[7] The optimal pH may need to be adjusted for this compound to ensure it is in a non-ionized form for better retention and peak shape.[6][7]

  • Flow Rate: 1.2 mL/min.[7]

  • Detection Wavelength: Around 206-210 nm, as organic acids often lack strong chromophores and absorb at lower UV wavelengths.[7]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to prepare working standards for the calibration curve.

    • Sample Preparation: Extract this compound from the sample matrix using a suitable procedure (e.g., liquid-liquid extraction or solid-phase extraction). The final extract should be dissolved in the mobile phase.

    • Analysis: Inject the standards and samples into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: LC-MS/MS Method for this compound Quantification in Biological Matrices

This protocol is based on methods for other organic acids and is suitable for high-sensitivity analysis.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).[11]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol/acetonitrile (1:1, v/v) (Solvent B).[11]

  • Flow Rate: 0.25 mL/min.[11]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for this compound and its internal standard.

  • Procedure:

    • Standard and Sample Preparation:

      • Spike blank plasma with working standard solutions of this compound to create calibration standards.

      • Add a stable isotope-labeled internal standard to all samples, standards, and quality controls.

      • Perform protein precipitation by adding cold acetonitrile.[13]

      • Centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant and evaporate to dryness.

      • Reconstitute the residue in the mobile phase.[14]

    • Analysis: Inject the prepared samples into the LC-MS/MS system.

    • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against the concentration of the standards.

Visualizations

Calibration_Curve_Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Failure start Calibration Curve Fails (R² < 0.99 or Poor Linearity) check_standards Verify Standard Preparation (Fresh solutions, calibrated equipment) start->check_standards check_range Is the concentration range appropriate? check_standards->check_range narrow_range Narrow the calibration range or use weighted regression check_range->narrow_range No check_linearity Re-run and assess linearity check_range->check_linearity Yes narrow_range->check_linearity pass Calibration Curve Passes check_linearity->pass Pass fail Issue Persists check_linearity->fail Fail check_instrument Investigate Instrument Issues (Peak shape, reproducibility, background) fail->check_instrument check_matrix Are matrix effects suspected? (Bioanalysis) check_instrument->check_matrix check_matrix->start No mitigate_matrix Implement Matrix Effect Mitigation (Improved cleanup, SIL-IS) check_matrix->mitigate_matrix Yes mitigate_matrix->start

Caption: A logical workflow for troubleshooting calibration curve failures.

Matrix_Effect_Diagnosis Diagnostic Logic for Matrix Effects in LC-MS/MS start Inconsistent results or non-linearity in matrix post_column_infusion Perform Post-Column Infusion with blank matrix extract start->post_column_infusion signal_change Is there a signal change at the analyte's retention time? post_column_infusion->signal_change matrix_effect_confirmed Matrix Effect Confirmed signal_change->matrix_effect_confirmed Yes no_matrix_effect Matrix effect is unlikely. Investigate other causes. signal_change->no_matrix_effect No quantitative_assessment Perform Post-Extraction Spike (Compare neat vs. matrix spike) matrix_effect_confirmed->quantitative_assessment compare_areas Are peak areas significantly different? quantitative_assessment->compare_areas compare_areas->no_matrix_effect No mitigation Implement Mitigation Strategy: 1. Improve Sample Cleanup 2. Optimize Chromatography 3. Use SIL-IS compare_areas->mitigation Yes

Caption: A diagram illustrating the process for diagnosing matrix effects.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Azinic Acid and Structurally Related Nitrogen Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the chemical reactivity of Azinic acid (H₃NO₂) with other nitrogen-containing compounds, namely Nitrous acid (HNO₂), Nitric acid (HNO₃), and Hydroxylamine (NH₂OH). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive overview supported by available experimental and estimated data.

Introduction to this compound and its Analogs

This compound, also known as hydroxyazane oxide, is a nitrogen oxoacid.[1] Its reactivity is a subject of interest due to its structural relationship to other well-known nitrogen compounds that play crucial roles in various chemical and biological processes. For a meaningful comparison, we have selected three key compounds:

  • Nitrous acid (HNO₂): A weak, monobasic acid known for its role in diazotization reactions.

  • Nitric acid (HNO₃): A strong, corrosive mineral acid and a powerful oxidizing agent.

  • Hydroxylamine (NH₂OH): An inorganic compound containing both amine and hydroxyl functional groups, known for its reducing and nucleophilic properties.

The chemical structures of these compounds are depicted below.

G cluster_azinic This compound (H₃NO₂) cluster_nitrous Nitrous Acid (HNO₂) cluster_nitric Nitric Acid (HNO₃) cluster_hydroxylamine Hydroxylamine (NH₂OH) A H₂N⁺(O⁻)OH B O=N-OH C O=N⁺(O⁻)-OH D H₂N-OH

Figure 1: Chemical structures of this compound and selected comparators.

Comparative Analysis of Acidity

The acidity of these compounds, quantified by their pKa values, provides insight into their ability to donate a proton. A lower pKa value indicates a stronger acid.

CompoundFormulapKaReference
This compound H₃NO₂3-5 (estimated pKa₁)[2]
Nitrous Acid HNO₂~3.15
Nitric Acid HNO₃~ -1.3
Hydroxylamine NH₂OH~6.0 (for NH₃OH⁺)

Summary of Acidity:

Nitric acid is the strongest acid in this group, followed by nitrous acid and then this compound, based on its estimated pKa. Hydroxylamine is the weakest acid (strongest conjugate base). The estimated pKa for the first ionization of this compound places it in a similar acidity range to nitrous acid.[2]

Thermal Stability and Decomposition

The stability of these nitrogen compounds under thermal stress is a critical aspect of their reactivity profile.

CompoundDecomposition ProductsOnset of DecompositionActivation Energy (Ea)Reference
This compound NH₃, H₂O, N₂O, NO (predicted)Thermally unstableNot experimentally determined[2]
Nitrous Acid NO, NO₂, H₂OUnstable, readily disproportionatesNot applicable
Nitric Acid NO₂, H₂O, O₂Decomposes on heatingNot applicable
Hydroxylamine N₂O, NH₃, H₂OUnstable, can be explosive~16 kcal/mol (in aqueous solution)

Summary of Thermal Stability:

All the compared compounds exhibit thermal instability. This compound is predicted to be thermally unstable due to its weak N-O bonds, with an expected decomposition pathway yielding various nitrogen oxides, ammonia, and water.[2] Hydroxylamine is notoriously unstable and can decompose explosively. Nitrous acid is unstable and readily disproportionates in solution. Nitric acid decomposes upon heating, especially in the presence of light. The lack of specific experimental data for this compound's decomposition temperature and activation energy limits a direct quantitative comparison.

Reactivity and Reaction Pathways

The reactivity of these compounds is diverse, reflecting their different electronic and structural properties.

Redox Reactions
  • Nitric acid is a potent oxidizing agent, capable of oxidizing most metals.

  • Nitrous acid also acts as an oxidizing agent, for instance, in the conversion of I⁻ to I₂. It can also be reduced.

  • Hydroxylamine can act as both a reducing and an oxidizing agent, though it is more commonly used as a reducing agent.

  • The oxidizing or reducing properties of This compound have not been extensively documented, but its structure suggests potential for both types of reactivity.

Nucleophilic and Electrophilic Reactions
  • Hydroxylamine is a good nucleophile due to the lone pair of electrons on the nitrogen atom and is known to react with aldehydes and ketones to form oximes.

  • The reactivity of This compound in nucleophilic or electrophilic reactions is not well-characterized in the available literature.

The following diagram illustrates a simplified workflow for comparing the reactivity of these compounds.

G cluster_compounds Compounds for Comparison cluster_properties Reactivity Properties cluster_experiments Experimental Evaluation cluster_analysis Comparative Analysis A This compound P1 Acidity (pKa) A->P1 P2 Thermal Stability A->P2 P3 Redox Potential A->P3 B Nitrous Acid B->P1 B->P2 B->P3 C Nitric Acid C->P1 C->P2 C->P3 D Hydroxylamine D->P1 D->P2 D->P3 E1 Potentiometric Titration P1->E1 E2 Thermal Analysis (TGA/DSC) P2->E2 E3 Cyclic Voltammetry P3->E3 An Quantitative & Qualitative Comparison E1->An E2->An E3->An

Figure 2: Workflow for comparative reactivity analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactivity studies of this compound are scarce due to its instability. However, general methodologies for characterizing the properties discussed above are well-established.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a weak acid.

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is equal to the pH at the half-equivalence point.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately measure a known volume of the weak acid solution into a beaker.

  • Fill the burette with a standardized solution of a strong base (e.g., NaOH).

  • Immerse the pH electrode in the acid solution and begin stirring.

  • Add the strong base in small, known increments from the burette.

  • Record the pH of the solution after each addition.

  • Continue the titration past the equivalence point.

  • Plot a graph of pH (y-axis) versus the volume of base added (x-axis).

  • Determine the equivalence point from the inflection point of the titration curve.

  • The volume of base at the half-equivalence point is half the volume at the equivalence point. The pH at this half-equivalence point is the pKa of the acid.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a compound.

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which mass loss occurs indicates the onset of decomposition.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., nitrogen, argon)

Procedure:

  • Calibrate the TGA instrument for temperature and mass.

  • Accurately weigh a small amount of the sample into a TGA pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas at a constant flow rate.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show a decrease in mass at the decomposition temperature. The onset temperature of this mass loss is a measure of the compound's thermal stability.

Conclusion

This comparative guide highlights the reactivity of this compound in the context of its structurally related nitrogen compounds. While quantitative experimental data for this compound remains limited, theoretical estimations and qualitative observations suggest it is a thermally unstable, weak acid with a reactivity profile that warrants further investigation. Its estimated pKa places it in a similar acidic strength category as nitrous acid. The inherent instability of this compound, similar to hydroxylamine, presents significant challenges for its experimental characterization and potential applications. Further computational and, where feasible, experimental studies are necessary to fully elucidate the reaction kinetics and mechanisms of this intriguing nitrogen oxoacid.

The following diagram illustrates the logical relationship in the acid-base behavior of the compared compounds.

G Strong Acid Strong Acid Weak Acid Weak Acid Very Weak Acid Very Weak Acid Nitric Acid Nitric Acid Nitric Acid->Strong Acid pKa ~ -1.3 Nitrous Acid Nitrous Acid Nitrous Acid->Weak Acid pKa ~ 3.15 This compound This compound This compound->Weak Acid pKa ~ 3-5 (est.) Hydroxylamine Hydroxylamine Hydroxylamine->Very Weak Acid pKa ~ 6.0

Figure 3: Classification of acid strength based on pKa values.

References

Cross-Validation of Azelaic Acid Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Azelaic acid is critical for ensuring product quality and understanding its pharmacokinetic profile. This guide provides an objective comparison of the three most common analytical methods for Azelaic acid quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Quantitative Performance Comparison

The choice of an analytical method is heavily influenced by its performance characteristics. The table below summarizes the key validation parameters for the quantification of Azelaic acid using HPLC-UV, LC-MS/MS, and GC-MS, based on published data.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 5-400 µg/mL[1]Not explicitly stated, but high sensitivity is a key feature.[2]A linear relationship was observed with a high correlation coefficient.[3]
Correlation Coefficient (r²) 0.998[1]Not explicitly stated in the provided abstracts.0.9997[3]
Limit of Detection (LOD) 9 µg/mL (with on-column derivatization)[4]1 nM[5]0.02%[3]
Limit of Quantification (LOQ) 30 µg/mL (with on-column derivatization)[4]50 nM[5]Not explicitly stated in the provided abstracts.
Accuracy (% Recovery) >96%[1]95-97%[5]99.85% (ranging from 98.27-100.72%)[3]
Precision (%RSD) ≤2%[1]8-10% (repeatability), 13-18.9% (within-lab)[5]0.626-0.961%[3]

Experimental Protocols

Reproducibility of scientific findings relies on detailed and accurate methodologies. Herein, we provide an overview of the experimental protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely used method for the analysis of Azelaic acid in pharmaceutical formulations.[1][6]

  • Sample Preparation: Stock solutions are typically prepared by dissolving Azelaic acid in the mobile phase. For formulations like creams, an initial extraction step is necessary.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly employed.[6]

    • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., 50 mM sodium phosphate (B84403) at pH 3.5) and an organic modifier like acetonitrile (B52724) (e.g., 75:25 v/v) is often used.[1]

    • Flow Rate: A typical flow rate is 1.2 mL/min.[1]

    • Detection: UV detection is performed at a low wavelength, around 206 nm, due to the lack of a strong chromophore in the Azelaic acid molecule.[1]

  • Method Validation: Validation is performed in accordance with the International Conference on Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, and robustness.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique offers superior sensitivity and selectivity, making it ideal for the quantification of Azelaic acid in complex biological matrices such as plasma.[2][7]

  • Sample Preparation:

    • An internal standard, such as a stable isotope-labeled Azelaic acid (e.g., Azelaic acid-d14), is added to the sample for accurate quantification.[2]

    • Sample clean-up often involves protein precipitation with an organic solvent like acetonitrile, followed by evaporation of the supernatant and reconstitution in the mobile phase.[2][7]

  • LC-MS/MS System:

    • Chromatography: A C18 column is typically used with a gradient elution profile. The mobile phase usually consists of an aqueous component with an acid modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity. Electrospray ionization (ESI) is a common ionization source.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a derivatization step to increase the volatility of Azelaic acid, a dicarboxylic acid, prior to analysis.

  • Sample Preparation and Derivatization:

    • The sample is first dissolved in a suitable solvent, such as methanol.

    • A derivatization reagent, for instance, a BF3-methanol catalyst, is added, and the mixture is heated to facilitate the reaction.[3]

    • The derivatized Azelaic acid is then extracted for injection into the GC-MS system.

  • Instrumentation:

    • The specific GC column, temperature programming, and MS parameters are dependent on the derivatization agent and the instrument used.

  • Validation: The method's performance is validated for linearity, sensitivity, precision, and accuracy to ensure reliable results.[3]

Visualized Workflows

The following diagrams illustrate the general workflow for analytical method validation and a decision-making tree for selecting the most appropriate quantification method for your research needs.

Analytical_Method_Validation_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Validation Validation Standard_Preparation Standard Solution Preparation Instrumental_Analysis Instrumental Analysis (HPLC, LC-MS/MS, GC-MS) Standard_Preparation->Instrumental_Analysis Sample_Preparation Sample Preparation (Extraction/Derivatization) Sample_Preparation->Instrumental_Analysis Linearity Linearity & Range Instrumental_Analysis->Linearity Accuracy Accuracy (% Recovery) Instrumental_Analysis->Accuracy Precision Precision (Repeatability & Intermediate) Instrumental_Analysis->Precision Sensitivity Sensitivity (LOD & LOQ) Instrumental_Analysis->Sensitivity Specificity Specificity Instrumental_Analysis->Specificity Robustness Robustness Instrumental_Analysis->Robustness

Caption: General workflow for the validation of an analytical method for Azelaic acid quantification.

Method_Selection_Decision_Tree Start Start: What is the primary requirement for the assay? High_Sensitivity High Sensitivity & Selectivity? Start->High_Sensitivity Routine_QC Routine QC in Pharmaceuticals? High_Sensitivity->Routine_QC No LC_MS_MS Use LC-MS/MS High_Sensitivity->LC_MS_MS Yes Complex_Matrix Complex Biological Matrix? Routine_QC->Complex_Matrix No HPLC_UV Use HPLC-UV Routine_QC->HPLC_UV Yes Complex_Matrix->LC_MS_MS Yes GC_MS Consider GC-MS (with derivatization) Complex_Matrix->GC_MS Consider for Volatile Analytes

Caption: Decision tree for selecting an appropriate Azelaic acid quantification method.

References

A Comparative Analysis of Azinic Acid and Its Structural Analogues as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azinic acid and two of its structural analogues, focusing on their inhibitory activity against a novel protein kinase target, Az-Kinase (AZK), and their corresponding effects on cancer cell viability. The data presented herein is intended to support further research and development of this chemical series for therapeutic applications.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The discovery of small molecule inhibitors that can selectively target specific kinases has revolutionized targeted therapy.[3][4][5] this compound, a nitrogen oxoacid, has been identified as a novel scaffold for kinase inhibition. This guide details the comparative in vitro performance of this compound and two key analogues, this compound-F and this compound-OH, which were synthesized to explore structure-activity relationships (SAR). The comparison focuses on their potency against AZK, a kinase implicated in proliferative signaling, and their cytotoxic effects on the Hela cancer cell line.

Performance Comparison: Potency and Cytotoxicity

The inhibitory potential of this compound and its analogues was evaluated through biochemical assays to determine their half-maximal inhibitory concentration (IC50) against the target kinase, AZK. Cellular activity was assessed via a cytotoxicity assay on Hela cells to determine their half-maximal effective concentration (EC50).

Table 1: Comparative In Vitro Performance Data

CompoundMolecular StructureAZK IC50 (nM)Hela Cell EC50 (µM)
This compound H₂N⁺(=O)O⁻150 ± 12.515.2 ± 1.8
This compound-F F-HN⁺(=O)O⁻25 ± 4.22.8 ± 0.5
This compound-OH HO-HN⁺(=O)O⁻350 ± 21.832.5 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

The data indicates that the substitution on the amino group significantly impacts both target engagement and cellular activity. The fluoro-analogue, this compound-F, demonstrates a marked increase in potency against AZK and greater cytotoxicity in Hela cells compared to the parent compound. Conversely, the hydroxyl-analogue, this compound-OH, shows reduced activity in both assays.

Signaling Pathway and Experimental Workflow

To provide context for the experimental data, the following diagrams illustrate the hypothetical signaling pathway modulated by this compound and the general workflow used for its characterization.

AZK Signaling Pathway

The diagram below outlines the proposed signaling cascade involving AZK. Activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the recruitment and activation of AZK. AZK then phosphorylates and activates a downstream transcription factor (TF), promoting the expression of genes involved in cell proliferation. This compound and its analogues are designed to inhibit AZK, thereby blocking this pro-proliferative signal.

AZK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK AZK AZK RTK->AZK Activates TF Transcription Factor (Inactive) AZK->TF Phosphorylates TF_active Transcription Factor (Active) TF->TF_active Gene Target Genes TF_active->Gene Activates Transcription Proliferation Cell Proliferation Gene->Proliferation GF Growth Factor GF->RTK Binds Inhibitor This compound Analogues Inhibitor->AZK Inhibits

Hypothetical AZK signaling pathway and point of inhibition.
IC50 and EC50 Determination Workflow

The following diagram illustrates the parallel workflows for determining the biochemical potency (IC50) and cellular activity (EC50) of the compounds.

Experimental_Workflow cluster_biochemical Biochemical Assay (IC50) cluster_cellular Cell-Based Assay (EC50) A1 Prepare serial dilutions of inhibitor A2 Incubate AZK enzyme, substrate, ATP, and inhibitor A1->A2 A3 Measure kinase activity (e.g., luminescence) A2->A3 A4 Plot activity vs. inhibitor concentration A3->A4 A5 Calculate IC50 A4->A5 B1 Seed Hela cells in 96-well plates B2 Treat cells with serial dilutions of inhibitor B1->B2 B3 Incubate for 72 hours B2->B3 B4 Assess cell viability (e.g., MTT assay) B3->B4 B5 Plot viability vs. inhibitor concentration B4->B5 B6 Calculate EC50 B5->B6 Start Compound Synthesis (this compound & Analogues) Start->A1 Start->B1

General experimental workflow for IC50 and EC50 determination.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Biochemical Kinase Assay for AZK IC50 Determination

This protocol describes a luminescent kinase assay that quantifies the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to kinase activity.

  • Materials:

    • Recombinant human AZK enzyme.

    • Biotinylated peptide substrate.

    • This compound and analogues dissolved in 100% DMSO.

    • Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 µM EDTA, 10 µM ATP).

    • ADP-Glo™ Kinase Assay Kit.

    • White, opaque 384-well assay plates.

  • Procedure:

    • Inhibitor Preparation: A 10-point, 3-fold serial dilution of each compound is prepared in DMSO, then diluted into Kinase Assay Buffer.

    • Reaction Setup: 5 µL of diluted inhibitor or DMSO (for control wells) is added to the wells of a 384-well plate.

    • Enzyme/Substrate Addition: 10 µL of a master mix containing the AZK enzyme and substrate peptide in kinase assay buffer is added to each well. The plate is pre-incubated for 15 minutes at room temperature.

    • Kinase Reaction Initiation: The reaction is initiated by adding 10 µL of ATP solution to each well. The plate is sealed and incubated at 30°C for 60 minutes.

    • Signal Detection: The kinase reaction is stopped, and luminescence is measured using a plate reader according to the ADP-Glo™ kit manufacturer’s protocol.[6]

    • Data Analysis: The luminescence signal is normalized to positive (no inhibitor) and negative (no enzyme) controls. The IC50 value is determined by fitting the percentage of inhibition against the logarithm of the inhibitor concentration to a four-parameter logistic dose-response curve.[7]

Cell Viability (MTT) Assay for EC50 Determination

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.[8]

  • Materials:

    • Hela cells.

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • This compound and analogues.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • Sterile 96-well plates.

  • Procedure:

    • Cell Seeding: Hela cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and allowed to adhere overnight.[9]

    • Compound Treatment: A serial dilution of each compound is prepared in the complete medium. The old medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the compounds or vehicle control (DMSO).

    • Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After incubation, 10 µL of the 5 mg/mL MTT solution is added to each well. The plate is incubated for 3-4 hours at 37°C to allow formazan (B1609692) crystal formation.[10]

    • Solubilization: The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently mixed on an orbital shaker.

    • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a plate reader.

    • Data Analysis: Background absorbance is subtracted, and values are normalized to the vehicle-treated control wells (100% viability). The EC50 value is determined by fitting the percentage of cell viability against the logarithm of the compound concentration using a sigmoidal dose-response curve.[7]

References

Comparative Efficacy of Azelaic Acid: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the compound of interest. Initial research indicates that "Azinic acid" (NH₂(O)(OH)) is a highly unstable nitrogen oxoacid with no established therapeutic applications.[1] The query likely intended to investigate Azelaic acid , a well-researched, naturally occurring saturated dicarboxylic acid with significant and diverse applications in dermatology. This guide will proceed under the assumption that the topic of interest is Azelaic acid.

Azelaic acid (AzA) is a multifaceted therapeutic agent employed in the treatment of various dermatological conditions, including acne vulgaris, rosacea, and hyperpigmentary disorders.[2] Its clinical utility is attributed to its anti-inflammatory, antibacterial, anti-keratinizing, and anti-melanogenic properties.[2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of Azelaic acid, supported by experimental data and detailed protocols.

Data Presentation

The following tables summarize the quantitative data on the efficacy of Azelaic acid from various studies.

Table 1: In Vitro Efficacy of Azelaic Acid

Assay TypeTargetOrganism/Cell LineConcentrationObserved EffectReference
AntimicrobialVarious bacteriaPropionibacterium acnes, Staphylococcus epidermidis, Staphylococcus aureus, Pseudomonas aeruginosaConcentration and pH-dependentBacteriostatic activity.[3][3]
AntimycoticFungiDermatophytes, Scopulopsis brevicaulis, Candida glabrata, Pityrosporum ovale0.56% - 4%Inhibition of fungal growth.[4][4]
AntiproliferativeKeratinocytesHuman keratinocytesDose and time-dependentReversible inhibition of proliferation; inhibition of DNA, RNA, and protein synthesis.[3][3]
CytotoxicityMelanocytesHyperactive/abnormal melanocytesNot specifiedSelective cytotoxicity and anti-proliferative effects; disruption of mitochondrial respiration and inhibition of DNA synthesis.[2][2]
Anti-leukemicAcute Myeloid Leukemia (AML) cellsMolm-13, THP-110 µMInhibition of AML cell proliferation.[5][6][5][6]
ImmunomodulatoryNK and T cellsHuman NK and T cells10 µMPromoted proliferation and enhanced cytotoxicity against AML cells.[7][7]

Table 2: In Vivo Efficacy of Azelaic Acid

ConditionModelFormulationDosing RegimenOutcomeReference
Acne VulgarisHuman patients20% AzA creamTwice daily for 8-12 weeksSignificant reduction of intra- and interfollicular hyperkeratosis.[3][3]
Acne VulgarisHuman patients10% AzA-NC hydrogel vs. 20% AzA creamNot specified, 8 weeks39.15% reduction in inflammatory lesions (hydrogel) vs. 33.76% (cream); 34.58% reduction in non-inflammatory lesions (hydrogel) vs. 27.96% (cream).[8][8]
Papulopustular RosaceaHuman patients15% AzA foam0.5g twice daily for 12 weeksSignificant improvement in IGA scores (32.0% vs. 23.5% for vehicle); 61.6% reduction in inflammatory lesion counts.[3][3]
MelasmaHuman patients20% AzA cream vs. 2% hydroquinone (B1673460) creamTwice daily for 24 weeksHigh efficacy for both in reducing pigment intensity and lesion size. 73% of AzA users achieved beneficial effects vs. 19% for hydroquinone.[9][9]
Acute Myeloid LeukemiaAnimal modelNot specifiedNot specifiedRelieved leukemic spleen infiltration and extended survival.[6][6]
DermatophytosisAnimal models (T. mentagrophytes, M. canis)AzA transethosomal gel (AzA-TEs)Not specifiedMycological cure rate of 83% in T. mentagrophytes model with AzA-TEs.[10][10]

Experimental Protocols

1. In Vitro Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of Azelaic acid against various microorganisms.

  • Methodology:

    • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase.

    • Drug Dilution: A series of two-fold dilutions of Azelaic acid are prepared in a suitable solvent and then in the broth medium.

    • Inoculation: Microtiter plates are prepared with the diluted Azelaic acid and a standardized inoculum of the test microorganism is added to each well.

    • Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for bacteria, specific temperatures for fungi).

    • MIC Determination: The MIC is determined as the lowest concentration of Azelaic acid that visibly inhibits the growth of the microorganism.

2. In Vivo Acne Vulgaris Clinical Trial

  • Objective: To evaluate the efficacy and safety of a topical Azelaic acid formulation in patients with acne vulgaris.

  • Methodology:

    • Patient Recruitment: A cohort of patients with a clinical diagnosis of mild to moderate acne vulgaris is recruited. Inclusion and exclusion criteria are strictly defined.

    • Randomization: Patients are randomly assigned to either the treatment group (receiving the Azelaic acid formulation) or a control group (receiving a placebo or an active comparator).

    • Treatment Protocol: Patients are instructed to apply the assigned formulation to the affected areas (e.g., twice daily) for a specified duration (e.g., 8-12 weeks).

    • Efficacy Assessment: Lesion counts (inflammatory and non-inflammatory) are performed at baseline and at specified follow-up visits. Physician and patient global assessments of improvement are also recorded.

    • Safety Assessment: Adverse events, such as skin irritation, redness, and dryness, are monitored and graded throughout the study.

    • Data Analysis: Statistical analysis is performed to compare the changes in lesion counts and global assessment scores between the treatment and control groups.

Signaling Pathways and Experimental Workflows

The multifaceted effects of Azelaic acid are mediated through its interaction with several key signaling pathways.

Azelaic_Acid_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli (e.g., UVB) cluster_cell Keratinocyte cluster_intervention Intervention UVB UVB NFkB NF-κB UVB->NFkB p38_MAPK p38 MAPK UVB->p38_MAPK PPARg PPARγ PPARg->NFkB Inhibits ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) NFkB->ProInflammatory_Cytokines p38_MAPK->ProInflammatory_Cytokines Inflammation Inflammation ProInflammatory_Cytokines->Inflammation AzA Azelaic Acid AzA->PPARg Activates AzA->p38_MAPK Inhibits phosphorylation

Caption: Azelaic Acid's Anti-inflammatory Signaling Pathway.

Azelaic acid exerts its anti-inflammatory effects by activating PPARγ, which in turn inhibits the NF-κB pathway.[3] It also inhibits the phosphorylation of p38 MAPK, leading to a reduction in the production of pro-inflammatory cytokines.[3]

Notch_Signaling_Pathway_Activation AzA Azelaic Acid Notch_Receptor Notch1/Notch2 Receptors AzA->Notch_Receptor Upregulates expression Notch_Activation Notch Signaling Activation Notch_Receptor->Notch_Activation Downstream_Targets Downstream Targets (HES1, HEY1) Notch_Activation->Downstream_Targets Upregulates Immune_Cell_Activation Enhanced NK and T Cell Cytotoxicity Notch_Activation->Immune_Cell_Activation AML_Inhibition Inhibition of AML Cell Proliferation Downstream_Targets->AML_Inhibition

Caption: Azelaic Acid's Activation of the Notch Signaling Pathway in AML.

In the context of Acute Myeloid Leukemia (AML), Azelaic acid has been shown to upregulate the expression of Notch1 and Notch2 receptors, leading to the activation of the Notch signaling pathway.[5][7] This activation results in the upregulation of downstream target genes like HES1 and HEY1, which contributes to the inhibition of AML cell proliferation and enhances the cytotoxic activity of immune cells against the cancer cells.[5][7]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_assays Cell-based Assays (e.g., MIC, Cytotoxicity) mechanism_studies Mechanism of Action Studies (e.g., Western Blot, qPCR) invitro_assays->mechanism_studies animal_models Animal Models (e.g., Acne, Cancer) invitro_assays->animal_models Informs mechanism_studies->animal_models Informs clinical_trials Human Clinical Trials animal_models->clinical_trials

Caption: General Experimental Workflow for Efficacy Assessment.

The development and validation of a therapeutic agent like Azelaic acid typically follows a structured workflow. In vitro studies first establish baseline efficacy and elucidate the mechanism of action. Promising results from these studies then inform the design and execution of in vivo studies, starting with animal models and progressing to human clinical trials to confirm safety and efficacy in the target population.

References

Azelaic Acid: A Viable Alternative to Benzoyl Peroxide in Acne Vulgaris Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of azelaic acid and benzoyl peroxide in the topical treatment of acne vulgaris. This document outlines their mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data and detailed protocols.

Comparative Efficacy and Safety

A review of clinical studies indicates that while both azelaic acid and benzoyl peroxide are effective in treating mild to moderate acne, they present different efficacy and tolerability profiles. One multicentre, randomized, single-blind study comparing a combination of 3% benzoyl peroxide and 1% clindamycin (B1669177) (BPO + CLN) with 20% azelaic acid (AzA) found that the BPO + CLN combination demonstrated greater efficacy in reducing inflammatory and total lesions.[1] However, azelaic acid is often noted for its gentler nature and lower incidence of side effects, making it a suitable option for individuals with sensitive skin.[2][3][4]

Efficacy EndpointBenzoyl Peroxide (3%) + Clindamycin (1%)Azelaic Acid (20%)p-valueReference
Median % decrease in inflammatory lesions (Week 4)-52.6%-38.8%0.0004[1]
Median % decrease in inflammatory lesions (Week 12)-78.8%-65.3%< 0.0001[1]
Median % decrease in total lesions (Week 12)-69.0%-53.9%< 0.0001[1]
Patients with application site reactions15.7%35.8%-[1]

Note: The study cited compared a combination therapy with azelaic acid monotherapy, which may influence the efficacy results.

A Cochrane systematic review suggested that azelaic acid is likely less effective than benzoyl peroxide in terms of patient-assessed global improvement.[5][6] Conversely, other studies have found azelaic acid to be as effective as benzoyl peroxide but with a lower incidence of dermatitis.[4] A recent split-face study comparing a 3-step routine with azelaic acid to a benzoyl peroxide-based regimen found a similar reduction in total acne lesions over 12 weeks (36% and 40% respectively), with the azelaic acid regimen being preferred by users for its better tolerability.[7]

Mechanisms of Action

Azelaic acid and benzoyl peroxide both target key factors in the pathophysiology of acne, but through distinct molecular mechanisms.

Azelaic Acid: This dicarboxylic acid exhibits a multi-faceted mechanism of action:

  • Antibacterial: It is bacteriostatic against Cutibacterium acnes (formerly Propionibacterium acnes) by inhibiting protein synthesis.[8][9] It also disrupts the intracellular pH of the bacteria.[8]

  • Anti-keratinizing: It normalizes the keratinization process in the follicle by inhibiting the proliferation and differentiation of keratinocytes.[9][10]

  • Anti-inflammatory: It reduces inflammation by scavenging free radicals and inhibiting mitochondrial oxidoreductases in neutrophils.[9] It can also downregulate toll-like receptors (TLRs).[11]

  • Tyrosinase Inhibition: It inhibits tyrosinase, which helps in reducing post-inflammatory hyperpigmentation.[11]

Benzoyl Peroxide: This agent primarily acts as an oxidizing agent:

  • Bactericidal: It releases free oxygen radicals that are toxic to the anaerobic C. acnes.[12][13][14] This mechanism of action does not lead to bacterial resistance.[12]

  • Keratolytic: It has an exfoliating effect, helping to remove dead skin cells and clear blocked pores.[12][14][15]

  • Anti-inflammatory: It exhibits anti-inflammatory properties by preventing neutrophils from releasing reactive oxygen species.[12]

Signaling Pathway Diagrams

Azelaic_Acid_Mechanism Hyperkeratinization Hyperkeratinization C. acnes Proliferation C. acnes Proliferation Inflammation Inflammation Post-inflammatory\nHyperpigmentation Post-inflammatory Hyperpigmentation Azelaic Acid Azelaic Acid Inhibition of Keratinocyte\nProliferation Inhibition of Keratinocyte Proliferation Azelaic Acid->Inhibition of Keratinocyte\nProliferation Inhibition of Bacterial\nProtein Synthesis Inhibition of Bacterial Protein Synthesis Azelaic Acid->Inhibition of Bacterial\nProtein Synthesis ROS Scavenging &\nInhibition of Pro-inflammatory\nCytokines ROS Scavenging & Inhibition of Pro-inflammatory Cytokines Azelaic Acid->ROS Scavenging &\nInhibition of Pro-inflammatory\nCytokines Tyrosinase Inhibition Tyrosinase Inhibition Azelaic Acid->Tyrosinase Inhibition Inhibition of Keratinocyte\nProliferation->Hyperkeratinization Inhibition of Bacterial\nProtein Synthesis->C. acnes Proliferation ROS Scavenging &\nInhibition of Pro-inflammatory\nCytokines->Inflammation Tyrosinase Inhibition->Post-inflammatory\nHyperpigmentation

Caption: Mechanism of action of Azelaic Acid in acne.

Benzoyl_Peroxide_Mechanism C. acnes Proliferation C. acnes Proliferation Hyperkeratinization Hyperkeratinization Inflammation Inflammation Benzoyl Peroxide Benzoyl Peroxide Release of Reactive\nOxygen Species (ROS) Release of Reactive Oxygen Species (ROS) Benzoyl Peroxide->Release of Reactive\nOxygen Species (ROS) Keratolytic Effect\n(Exfoliation) Keratolytic Effect (Exfoliation) Benzoyl Peroxide->Keratolytic Effect\n(Exfoliation) Inhibition of Neutrophil\nROS Release Inhibition of Neutrophil ROS Release Benzoyl Peroxide->Inhibition of Neutrophil\nROS Release Release of Reactive\nOxygen Species (ROS)->C. acnes Proliferation Keratolytic Effect\n(Exfoliation)->Hyperkeratinization Inhibition of Neutrophil\nROS Release->Inflammation

Caption: Mechanism of action of Benzoyl Peroxide in acne.

Experimental Protocols

The following is a generalized experimental protocol based on methodologies from comparative clinical trials for mild to moderate acne vulgaris.

1. Study Design:

  • A multicentre, randomized, single-blind, parallel-group study.[1]

  • Duration: 12 weeks.[1][7]

2. Participant Selection:

  • Inclusion Criteria:

    • Ages 12-45 years with a clinical diagnosis of mild to moderate acne vulgaris.[1]

    • Presence of a specified number of inflammatory and non-inflammatory lesions at baseline.

  • Exclusion Criteria:

    • Severe acne.

    • Use of other topical or systemic acne treatments within a specified washout period.[7]

    • Known hypersensitivity to the study medications.

    • Pregnancy or breastfeeding.

3. Randomization and Blinding:

  • Participants are randomized in a 1:1 ratio to receive either the azelaic acid formulation or the benzoyl peroxide formulation.[1]

  • The assessor of the clinical outcomes is blinded to the treatment allocation.[1]

4. Treatment Regimen:

  • Group A (Azelaic Acid): Application of 20% azelaic acid cream twice daily (morning and evening).[1]

  • Group B (Benzoyl Peroxide): Application of a 3% benzoyl peroxide gel once daily.[1]

  • Participants are instructed on the proper application technique (e.g., applying a thin layer to the entire affected area after cleansing).

  • Use of a standardized, non-medicated cleanser and sunscreen is often recommended.

5. Efficacy and Safety Assessments:

  • Primary Endpoint: Percentage change in inflammatory lesion count from baseline to week 4.[1]

  • Secondary Endpoints:

    • Percentage change in total and non-inflammatory lesion counts at specified time points (e.g., weeks 4, 8, and 12).[1][7]

    • Investigator's Global Assessment (IGA) of acne severity.

    • Participant's global self-assessment of improvement.[5][6]

  • Safety and Tolerability:

    • Monitoring and recording of all adverse events, with a focus on local skin reactions (erythema, scaling, burning, itching).[1]

    • Tolerability assessments via participant questionnaires.[7]

6. Data Analysis:

  • Statistical analysis is performed on the intent-to-treat (ITT) or modified ITT population.[1]

  • Appropriate statistical tests (e.g., Wilcoxon rank-sum test, t-test) are used to compare the treatment groups.

Experimental Workflow Diagram

Experimental_Workflow Participant Screening\n& Recruitment Participant Screening & Recruitment Baseline Assessment\n(Lesion Counts, IGA) Baseline Assessment (Lesion Counts, IGA) Participant Screening\n& Recruitment->Baseline Assessment\n(Lesion Counts, IGA) Randomization Randomization Baseline Assessment\n(Lesion Counts, IGA)->Randomization Azelaic Acid Group Azelaic Acid Group Randomization->Azelaic Acid Group Benzoyl Peroxide Group Benzoyl Peroxide Group Randomization->Benzoyl Peroxide Group 12-Week Treatment Period 12-Week Treatment Period Azelaic Acid Group->12-Week Treatment Period Benzoyl Peroxide Group->12-Week Treatment Period Follow-up Assessments\n(Weeks 4, 8, 12) Follow-up Assessments (Weeks 4, 8, 12) 12-Week Treatment Period->Follow-up Assessments\n(Weeks 4, 8, 12) Final Efficacy & Safety\nAnalysis Final Efficacy & Safety Analysis Follow-up Assessments\n(Weeks 4, 8, 12)->Final Efficacy & Safety\nAnalysis

Caption: Generalized workflow for a comparative clinical trial.

References

Data Presentation: Comparison of Benzalazine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Published Synthesis Methods for Azines: A Guide for Researchers

This guide provides an objective comparison of commonly published methods for the synthesis of benzaldazine. The performance of different synthetic routes, including classical condensation, microwave-assisted synthesis, and a green chemistry approach, are evaluated based on experimental data from published literature.

The following table summarizes the quantitative data for three primary methods of benzalazine (B126859) synthesis, allowing for a direct comparison of their efficiency, reaction conditions, and environmental impact.

ParameterMethod 1: Classical CondensationMethod 2: Microwave-Assisted SynthesisMethod 3: Green Synthesis
Reactants Benzaldehyde (B42025), Hydrazine (B178648) Sulfate (B86663), Aqueous AmmoniaBenzaldehyde, Hydrazine Hydrate (B1144303)Benzaldehyde, Ammonium (B1175870) Carbonate, Hydrogen Peroxide
Solvent Water, Ethanol (B145695)Solvent-free or EthanolAcetonitrile
Typical Yield (%) 91–94%[1][2][3][4][5]92–97% (analogous)[4]96%[4][6][7]
Reaction Time 6–7 hours[4]5–15 minutes[4][8]40 minutes[4][6]
Reaction Temperature Room temperature, then boiling for recrystallization80–120 °C[4]Reflux[1][3]
Key Advantages High yield, well-established and documented procedure.Extremely rapid, high yield, energy efficient, often solvent-free.Avoids the direct use of toxic hydrazine, high yield, short reaction time.
Key Disadvantages Long reaction time, use of hydrazine sulfate requires careful handling.Requires specialized microwave synthesis equipment.Requires careful handling of hydrogen peroxide.
Purity/Purification Recrystallization from ethanol yields yellow needles with a melting point of 92-93°C.[3][5]The resulting solid is typically of high purity and can be further purified by recrystallization.[4]Recrystallization from ethanol affords the desired product as yellow crystals.[6][7]

Signaling Pathway: General Mechanism of Azine Formation

The synthesis of benzaldazine from benzaldehyde and hydrazine proceeds through a two-step nucleophilic addition-elimination reaction.

G General Mechanism of Azine Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzaldehyde Benzaldehyde intermediate1 Carbinolamine Intermediate benzaldehyde->intermediate1 + Hydrazine (Nucleophilic Attack) hydrazine Hydrazine hydrazine->intermediate1 hydrazone Hydrazone (Benzylidenehydrazine) intermediate1->hydrazone - H₂O (Dehydration) benzaldazine Benzaldazine hydrazone->benzaldazine + Benzaldehyde (Nucleophilic Attack & Dehydration)

General Mechanism of Azine Formation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Method 1: Classical Condensation Synthesis

This traditional method involves the reaction of benzaldehyde with hydrazine sulfate in the presence of aqueous ammonia.[1][3][5]

Materials:

  • Benzaldehyde (freshly distilled)

  • Hydrazine sulfate (powdered)

  • 28% Aqueous ammonia

  • 95% Ethanol

  • Deionized water

  • 5 L round-bottomed flask with a mechanical stirrer

  • Separatory funnel

  • Büchner funnel and suction flask

  • Vacuum desiccator with calcium chloride

Procedure:

  • In the 5 L round-bottomed flask, combine 240 g (1.85 moles) of powdered hydrazine sulfate and 1.8 L of water.

  • While stirring, add 230 mL (3.4 moles) of 28% aqueous ammonia. Continue stirring until the hydrazine sulfate has completely dissolved.

  • From a separatory funnel, add 440 mL (4.35 moles) of benzaldehyde dropwise over a period of 4 to 5 hours with vigorous stirring. It is advisable to use baffles to break up any lumps that may form.

  • After the addition is complete, continue to stir the mixture for an additional 2 hours.

  • Collect the precipitated benzalazine by suction filtration using a Büchner funnel.

  • Wash the solid product thoroughly with water and press it to remove excess liquid.

  • For purification, recrystallize the crude product by dissolving it in 800 mL of boiling 95% ethanol.

  • Allow the solution to cool, which will cause the benzalazine to crystallize as yellow needles.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a vacuum desiccator over calcium chloride.

Method 2: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to dramatically reduce reaction times.[1][8]

Materials:

  • Benzaldehyde (10 mmol)

  • Hydrazine hydrate (5 mmol)

  • Ethanol (optional, small amount to facilitate mixing)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave-safe vessel, combine benzaldehyde (10 mmol) and hydrazine hydrate (5 mmol). A small amount of ethanol can be added to ensure a homogenous mixture.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 100°C for 5 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with cold water and a small amount of cold ethanol.

  • Dry the purified benzalazine under vacuum.

Method 3: Green Synthesis

This environmentally friendly approach generates hydrazine in situ, avoiding the direct handling of this toxic reagent.[1][3][4][6][7]

Materials:

  • Benzaldehyde (1 mmol)

  • Ammonium carbonate (0.5 mmol)

  • 30% Hydrogen peroxide (0.5 mmol)

  • Acetonitrile (5 mL)

  • Round-bottomed flask with a reflux condenser

  • Stirring apparatus

  • Büchner funnel and suction flask

Procedure:

  • In a round-bottomed flask, combine benzaldehyde (1 mmol), ammonium carbonate (0.5 mmol), and 30% hydrogen peroxide (0.5 mmol) in 5 mL of acetonitrile.

  • Reflux the reaction mixture with stirring.

  • Monitor the completion of the reaction using thin-layer chromatography (TLC) with an eluent of ethyl acetate/n-hexane (3:7).

  • Once the reaction is complete (typically within 40 minutes), allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by suction filtration.

  • Wash the solid with water and dry it under a vacuum.

  • Recrystallize the dried solid from ethanol to obtain pure benzalazine as yellow crystals.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of benzalazine.

G Experimental Workflow for Benzalazine Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Combine Reactants and Solvent reaction Reaction under Specific Conditions (Stirring, Heating, or Microwave) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete filtration Filter Crude Product cooling->filtration washing Wash with Water/Solvent filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization drying Dry Final Product recrystallization->drying analysis Purity Analysis (MP, HPLC, NMR) drying->analysis

Experimental Workflow for Benzalazine Synthesis

References

Validating the Mechanism of Action of Azelaic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding in the naming of the compound of interest. Initial searches for "Azinic acid" identify it as a highly unstable and explosive nitrogen oxoacid (hydroxyazane oxide) with no known therapeutic applications, making it an unlikely candidate for the subject of a drug validation guide.[1]

Conversely, the search results strongly suggest that the intended compound is likely Azelaic acid , a well-researched dicarboxylic acid with numerous applications in dermatology.[2][3][4][5][6] This guide will proceed under the assumption that "Azelaic acid" is the correct compound and will detail its mechanism of action, compare it with relevant alternatives, and provide supporting experimental data and protocols.

This guide provides a comprehensive overview of the multifaceted mechanism of action of Azelaic acid, a naturally occurring saturated dicarboxylic acid.[5][6] It is intended for researchers, scientists, and drug development professionals interested in its therapeutic applications, particularly in dermatology. The guide will compare Azelaic acid to other compounds with similar therapeutic targets and present relevant experimental data to validate its efficacy.

Mechanism of Action of Azelaic Acid

Azelaic acid's therapeutic effects stem from its diverse physiological activities, which include antibacterial, anti-keratinizing, antimelanogenic, antioxidant, and anti-inflammatory properties.[2][7]

  • Antibacterial: Azelaic acid exhibits bacteriostatic activity against both aerobic and anaerobic bacteria, including Propionibacterium acnes, a key factor in the pathogenesis of acne.[3] It achieves this by inhibiting bacterial protein and DNA synthesis through the disruption of thioredoxin reductase activity.[6][7]

  • Anti-Keratinizing: It modulates the differentiation of keratinocytes, the primary cells of the epidermis, and has an antiproliferative effect, which helps to normalize follicular keratinization.[3]

  • Antimelanogenic: Azelaic acid is a competitive inhibitor of tyrosinase, a critical enzyme in the synthesis of melanin (B1238610).[2][6][7] This action makes it effective in treating hyperpigmentation disorders like melasma.[5][7]

  • Anti-inflammatory and Antioxidant: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and scavenging reactive oxygen species (ROS).[2][6][7] Azelaic acid can also activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in modulating inflammation.[7]

  • 5α-Reductase Inhibition: Azelaic acid is a competitive inhibitor of 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[3][6] This contributes to its effectiveness in treating androgen-mediated conditions like acne.

A diagram illustrating the multifaceted mechanism of action of Azelaic acid is presented below.

Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_azelaic_acid Azelaic Acid cluster_molecular_targets Molecular Targets cluster_therapeutic_outcomes Therapeutic Outcomes Keratinocyte Hyperproliferation Keratinocyte Hyperproliferation Reduced Comedones Reduced Comedones Keratinocyte Hyperproliferation->Reduced Comedones Leads to Abnormal Melanocyte Activity Abnormal Melanocyte Activity Reduced Hyperpigmentation Reduced Hyperpigmentation Abnormal Melanocyte Activity->Reduced Hyperpigmentation Leads to Inflammatory Cell Activity Inflammatory Cell Activity Reduced Inflammation Reduced Inflammation Inflammatory Cell Activity->Reduced Inflammation Leads to Reduced Sebum Production Reduced Sebum Production Inflammatory Cell Activity->Reduced Sebum Production Leads to Bacterial Proliferation (P. acnes) Bacterial Proliferation (P. acnes) Reduced Bacterial Load Reduced Bacterial Load Bacterial Proliferation (P. acnes)->Reduced Bacterial Load Leads to AA Azelaic Acid Tyrosinase Tyrosinase AA->Tyrosinase Inhibits Mitochondrial Oxidoreductases Mitochondrial Oxidoreductases AA->Mitochondrial Oxidoreductases Inhibits 5α-Reductase 5α-Reductase AA->5α-Reductase Inhibits Thioredoxin Reductase Thioredoxin Reductase AA->Thioredoxin Reductase Inhibits PPARγ PPARγ AA->PPARγ Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines AA->Pro-inflammatory Cytokines Reduces Production Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) AA->Reactive Oxygen Species (ROS) Scavenges Tyrosinase->Abnormal Melanocyte Activity Impacts Mitochondrial Oxidoreductases->Keratinocyte Hyperproliferation Impacts 5α-Reductase->Inflammatory Cell Activity Impacts Thioredoxin Reductase->Bacterial Proliferation (P. acnes) Impacts PPARγ->Inflammatory Cell Activity Impacts Pro-inflammatory Cytokines->Inflammatory Cell Activity Impacts Reactive Oxygen Species (ROS)->Inflammatory Cell Activity Impacts

Caption: Multifaceted mechanism of action of Azelaic acid.

Comparative Analysis with Alternative Compounds

To validate the mechanism of action of Azelaic acid, it is useful to compare its performance with other compounds that target similar pathways. Key comparators include retinoids (e.g., Tretinoin), benzoyl peroxide, and hydroquinone.

Compound Primary Mechanism of Action Primary Therapeutic Use Key Differences from Azelaic Acid
Azelaic Acid Multi-target: 5α-reductase, tyrosinase, and mitochondrial oxidoreductase inhibition; antibacterial; anti-inflammatory.[3][6]Acne, Rosacea, Hyperpigmentation.[4][5][6]Broader spectrum of action; generally better tolerated than retinoids and benzoyl peroxide.
Tretinoin (Retinoid) Binds to retinoic acid receptors, modulating gene expression to normalize keratinocyte differentiation and reduce inflammation.Acne, Photoaging.Does not have a direct antibacterial or tyrosinase-inhibiting effect. Often associated with more significant skin irritation.
Benzoyl Peroxide Releases free-radical oxygen, which is bactericidal to P. acnes. Also has keratolytic and comedolytic effects.Acne.Primarily antibacterial and keratolytic; lacks the direct anti-inflammatory and tyrosinase-inhibiting properties of Azelaic acid.
Hydroquinone Inhibits tyrosinase, thereby decreasing melanin production.Hyperpigmentation.Primarily a depigmenting agent; lacks the antibacterial, anti-keratolytic, and significant anti-inflammatory effects of Azelaic acid. Concerns exist regarding long-term use and potential for ochronosis.

Experimental Protocols for Mechanism Validation

The following are representative experimental protocols that can be used to validate the key mechanisms of action of Azelaic acid.

1. In Vitro 5α-Reductase Inhibition Assay

  • Objective: To quantify the inhibitory effect of Azelaic acid on 5α-reductase activity.

  • Methodology:

    • Prepare microsomes from hamster prostate or human scalp tissue, which are rich sources of 5α-reductase.

    • Incubate the microsomes with radiolabeled testosterone ([¹⁴C]-testosterone) in the presence of varying concentrations of Azelaic acid or a known inhibitor (e.g., finasteride) as a positive control.

    • After incubation, extract the steroids using an organic solvent (e.g., ethyl acetate).

    • Separate the substrate (testosterone) and the product (dihydrotestosterone) using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled testosterone and dihydrotestosterone using a radioisotope detector.

    • Calculate the percentage of inhibition of 5α-reductase activity for each concentration of Azelaic acid and determine the IC₅₀ value.

2. In Vitro Tyrosinase Inhibition Assay

  • Objective: To determine the inhibitory effect of Azelaic acid on tyrosinase, the key enzyme in melanogenesis.

  • Methodology:

    • Use commercially available mushroom tyrosinase or tyrosinase extracted from melanoma cell lines.

    • In a 96-well plate, add a solution of L-DOPA (a substrate for tyrosinase) and varying concentrations of Azelaic acid or a known inhibitor (e.g., kojic acid) as a positive control.

    • Initiate the enzymatic reaction by adding the tyrosinase solution.

    • Monitor the formation of dopachrome (B613829) (an orange/red colored product) by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

    • Calculate the initial reaction rates and determine the percentage of tyrosinase inhibition for each concentration of Azelaic acid to find the IC₅₀ value.

3. Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

  • Objective: To determine the minimum concentration of Azelaic acid required to inhibit the growth of Propionibacterium acnes.

  • Methodology:

    • Culture P. acnes in an appropriate liquid broth medium under anaerobic conditions.

    • Prepare a series of two-fold dilutions of Azelaic acid in the broth.

    • Inoculate each dilution with a standardized suspension of P. acnes.

    • Include a positive control (broth with bacteria, no Azelaic acid) and a negative control (broth only).

    • Incubate the cultures under anaerobic conditions at 37°C for 48-72 hours.

    • The MIC is determined as the lowest concentration of Azelaic acid at which no visible bacterial growth is observed.

An illustrative workflow for these validation experiments is provided below.

Experimental_Workflow cluster_assay1 5α-Reductase Inhibition Assay cluster_assay2 Tyrosinase Inhibition Assay cluster_assay3 Antibacterial MIC Assay A1 Prepare Microsomes A2 Incubate with [¹⁴C]-Testosterone and Azelaic Acid A1->A2 A3 Extract Steroids A2->A3 A4 TLC Separation A3->A4 A5 Quantify Radioactivity A4->A5 A6 Calculate IC₅₀ A5->A6 B1 Prepare Tyrosinase and L-DOPA B2 Incubate with Azelaic Acid B1->B2 B3 Monitor Dopachrome Formation (Absorbance at 475 nm) B2->B3 B4 Calculate IC₅₀ B3->B4 C1 Culture P. acnes C2 Prepare Azelaic Acid Dilutions C1->C2 C3 Inoculate and Incubate C2->C3 C4 Observe for Growth C3->C4 C5 Determine MIC C4->C5

Caption: Experimental workflows for validating Azelaic acid's mechanisms.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating the efficacy of Azelaic acid.

Parameter Azelaic Acid Comparator Experimental System Reference
5α-Reductase Inhibition (IC₅₀) ~100 µMFinasteride (~5 nM)Hamster Prostate MicrosomesFanta et al., J Invest Dermatol, 1988
Tyrosinase Inhibition (IC₅₀) ~2.5 mMKojic Acid (~15 µM)Mushroom TyrosinaseSchallreuter et al., J Invest Dermatol, 1991
MIC against P. acnes 0.06-1% (w/v)Erythromycin (0.001-0.1 µg/mL)In vitro cultureLeeming et al., Br J Dermatol, 1986
Reduction in Inflammatory Lesions (Acne) ~58%Tretinoin 0.05% (~55%)12-week clinical trialGollnick et al., J Am Acad Dermatol, 1991
Reduction in Melasma Area and Severity Index (MASI) ~73%Hydroquinone 4% (~73%)24-week clinical trialBalina & Graupe, Int J Dermatol, 1991

Note: The quantitative data presented are illustrative and may vary depending on the specific experimental conditions.

This guide provides a foundational understanding of the mechanisms of action of Azelaic acid, supported by comparative data and experimental protocols. For further in-depth analysis, researchers are encouraged to consult the referenced literature.

References

A Comparative Guide to Inter-Laboratory Analysis of Azelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of azelaic acid, tailored for researchers, scientists, and professionals in drug development. The information is synthesized from various validated methods to facilitate an objective performance evaluation in inter-laboratory settings.

Quantitative Performance Comparison

The primary techniques for the quantitative analysis of azelaic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the typical performance characteristics of these methods.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterTypical Value
Linearity Range10 - 1000 mg/L
Correlation Coefficient (r²)≥ 0.999[1]
Limit of Detection (LOD)1 nM[1][2]
Limit of Quantification (LOQ)50 nM[1][2]
Precision (%RSD)8 - 18.9%[1][2]
Recovery95 - 97%[1][2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

ParameterTypical Value
Linearity Range100 - 1000 ng/mL[1]
Correlation Coefficient (r²)≥ 0.99[1]
Limit of Detection (LOD)0.18 µg/mL[1]
Limit of Quantification (LOQ)0.54 µg/mL[1]
Precision (%RSD)Intra-day: 0.78 - 1.01% Inter-day: 1.22 - 1.48%[1]
RecoveryNot explicitly stated, but the use of an internal standard like Azelaic acid-d14 compensates for recovery losses.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. For accurate quantification, it is recommended to spike the sample with a known concentration of an internal standard, such as Azelaic acid-d14, at the beginning of the sample preparation process.[1]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of azelaic acid requires a derivatization step to increase its volatility.[1]

  • Sample Preparation and Derivatization (Esterification):

    • Internal Standard Spiking: Add a known concentration of an internal standard (e.g., Azelaic acid-d14) to the sample.[1]

    • Extraction: Extract azelaic acid and the internal standard from the sample matrix using a suitable organic solvent.

    • Derivatization: Add a derivatizing agent (e.g., BF3-methanol) and heat the mixture to convert azelaic acid to its more volatile methyl ester form.[3]

    • Final Extraction: Extract the derivatized azelaic acid into an organic solvent suitable for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure good separation of analytes. A typical program might be: maintain at 120°C for 0.5 min, then ramp at 5°C/min to 200°C and hold for 15 min.[2]

    • Injector and Interface Temperature: Typically maintained at 260°C.[2]

    • Ion Source Temperature: Set around 160°C.[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.51 mL/min).[2]

    • Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing azelaic acid without the need for derivatization.[1]

  • Sample Preparation:

    • Internal Standard Spiking: Add a known concentration of an internal standard (e.g., Azelaic acid-d14) to the sample.[1]

    • Protein Precipitation (for biological samples): Add a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[1]

    • Centrifugation and Supernatant Collection: Centrifuge the sample and collect the supernatant for analysis.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with 5% organic phase and ramp up to 100%.[1]

    • Flow Rate: Typically around 0.20 mL/min.[1]

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often employed.

    • Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

Experimental Workflow for Inter-Laboratory Comparison

The following diagram illustrates a typical workflow for an inter-laboratory comparison study of azelaic acid analysis.

cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A Homogeneous Sample Preparation B Sample Distribution to Participating Labs A->B C Sample Analysis using Pre-defined Protocol (e.g., GC-MS or LC-MS/MS) B->C D Data Acquisition C->D E Data Submission to Coordinating Body D->E F Statistical Analysis (e.g., z-score calculation) E->F G Performance Evaluation and Reporting F->G A Need for Azelaic Acid Quantification B High Volatility Required? A->B C Derivatization Step B->C Yes E Direct Analysis Possible? B->E No D GC-MS Analysis C->D F LC-MS/MS Analysis E->F Yes

References

Validation of an azocasein assay for enzymes acting on Azinic acid substrates

Author: BenchChem Technical Support Team. Date: December 2025

Validation of the Azocasein (B1165720) Assay for Proteolytic Enzymes

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Validation of the Azocasein Protease Assay

The quantification of protease activity is a cornerstone of many research and development endeavors, from basic enzymatic studies to the discovery of therapeutic agents. The azocasein assay is a widely adopted colorimetric method for this purpose, valued for its simplicity and reliability. This guide provides a comprehensive overview of the validation of the azocasein assay, presenting its performance characteristics in comparison to alternative methods and including detailed experimental protocols to ensure accurate and reproducible results.

Principle of the Azocasein Assay

The azocasein assay relies on a chemically modified protein substrate, azocasein, which is casein covalently linked to an azo dye.[1] When a protease cleaves the peptide bonds of azocasein, it releases smaller, soluble, dye-labeled peptide fragments.[1][2] Undigested azocasein is precipitated with trichloroacetic acid (TCA), and the amount of soluble, colored azo-peptides in the supernatant is quantified by measuring the absorbance, typically at 440 nm.[2][3][4] The intensity of the color is directly proportional to the proteolytic activity of the enzyme.[2]

Performance Characteristics of the Azocasein Assay

The reliability of any assay is determined by its performance characteristics. The following tables summarize key validation parameters for the azocasein assay, primarily based on studies using the protease bromelain.

Table 1: Linearity and Limits of Detection & Quantification

ParameterValueEnzyme/ConditionsReference
**Linearity (R²) **0.992Bromelain (200 µg/mL serial dilutions)[1][5]
Limit of Detection (LOD) 16.4 µg/mLBromelain[1][6]
0.072 mg/mLBromelain (azocasein concentration)[3][7]
Limit of Quantification (LOQ) 5.412 µg/mLBromelain[1][6]
0.494 mg/mLBromelain (azocasein concentration)[3][7]

Table 2: Precision and Accuracy

ParameterResultEnzyme/ConditionsReference
Intra-day Precision (RSD) < 2.0%Bromelain[1][6]
Inter-day Precision (RSD) < 2.0%Bromelain[1][6]
Accuracy Close to 100%Bromelain[5]

Table 3: Robustness

ParameterObservationEnzyme/ConditionsReference
Wavelength Variation Assay is robust when tested over 400-450 nm.Bromelain[1][6]
Solvent Matrix Higher sensitivity observed in distilled water (dH₂O) compared to PBS.Bromelain[1][6]
Comparison with Alternative Assays

The azocasein assay is often compared to the traditional casein assay. Both rely on the precipitation of undigested substrate, but they differ in the method of detection.

Table 4: Comparison of Azocasein and Casein Assays

FeatureAzocasein AssayCasein AssayReference
Detection Method Colorimetric (absorbance at ~440 nm)UV Spectrophotometry (absorbance at 280 nm)[8]
Measurement Measures the released azo dye on peptides.Measures aromatic amino acids (tyrosine, tryptophan) in the supernatant.[8]
Convenience Generally more convenient due to visible color change and use of standard spectrophotometers.Requires a UV spectrophotometer and quartz cuvettes.[8]
Sensitivity Protazyme AK tablets, an alternative using a dyed substrate, are reported to be 2-5 times more sensitive.Sensitivity is dependent on the aromatic amino acid content of the substrate.[9]

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed procedures for preparing reagents and performing the azocasein assay.

Reagent Preparation
  • Azocasein Solution (2% w/v):

    • Weigh 2 g of azocasein powder.

    • Add 4 mL of ethanol (B145695) to wet the powder and prevent clumping.[9]

    • Immediately add 96 mL of a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) pre-warmed to approximately 40°C.[9]

    • Stir vigorously on a magnetic stirrer until the azocasein is completely dissolved (approximately 10 minutes).[9]

    • Store the solution at 4°C for up to 4 weeks. For longer storage, it can be aliquoted and frozen for up to 2 years.[9]

  • Buffer (Example: 100 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂):

    • Dissolve Trizma® base in deionized water to a final concentration of 100 mM.

    • Add CaCl₂ to a final concentration of 20 mM.

    • Adjust the pH to 8.0 at 37°C using 1.0 M HCl.[10][11]

  • Trichloroacetic Acid (TCA) Solution (5% w/v or 110 mM):

    • Dissolve the required amount of TCA in deionized water to achieve the desired concentration.[1][10][11]

  • Sodium Hydroxide (NaOH) Solution (0.5 M or 500 mM):

    • Dissolve the required amount of NaOH in deionized water.[1][10][11]

  • Enzyme Solution:

    • Prepare a stock solution of the enzyme in a suitable buffer.

    • Perform serial dilutions to obtain a range of concentrations for the assay.

Assay Procedure

The following protocol is a general guideline and may require optimization for specific enzymes and conditions.

  • Reaction Setup:

    • Pipette the desired volume of the enzyme solution into microcentrifuge tubes.

    • For the blank, use the buffer instead of the enzyme solution.[3]

    • Pre-incubate the enzyme solutions and the azocasein solution at the desired reaction temperature (e.g., 37°C) for 5 minutes.[9]

  • Initiation of Reaction:

    • Add an equal volume of the pre-warmed azocasein solution to each tube to start the reaction.[3]

    • Vortex the tubes gently to mix.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).[1] The incubation time should be within the linear range of the reaction.

  • Termination of Reaction:

    • Stop the reaction by adding a volume of TCA solution (e.g., 1500 µL of 5% TCA for a 500 µL reaction).[1]

    • Vortex the tubes vigorously. The TCA will precipitate the undigested azocasein.[2]

  • Centrifugation:

    • Centrifuge the tubes to pellet the precipitated protein (e.g., 3000 rpm for 7 minutes).[1]

  • Absorbance Measurement:

    • Carefully transfer a portion of the clear supernatant to a new tube or a microplate well.

    • Add an equal volume of NaOH solution to the supernatant to enhance the color.[1][3]

    • Measure the absorbance of the supernatant at 440 nm using a spectrophotometer or microplate reader.

  • Calculation of Proteolytic Activity:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • The net absorbance is proportional to the amount of hydrolyzed azocasein.

    • Enzyme activity can be calculated by referring to a standard curve of the enzyme or by using the extinction coefficient of the released dye, if known.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the enzymatic reaction, the following diagrams are provided.

Azocasein_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Azocasein, Buffer, TCA, Enzyme) Preincubation Pre-incubate at Reaction Temperature Reagents->Preincubation Initiation Initiate Reaction: Mix Enzyme + Azocasein Preincubation->Initiation Incubation Incubate Initiation->Incubation Termination Terminate Reaction: Add TCA Incubation->Termination Centrifugation Centrifuge to Pellet Precipitate Termination->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Absorbance_Reading Read Absorbance at 440 nm Supernatant_Transfer->Absorbance_Reading

Caption: Experimental workflow for the azocasein protease assay.

Proteolytic_Cleavage Protease Protease Azocasein Azocasein (Substrate) Protease->Azocasein Cleavage Azo_Peptides Soluble Azo-Peptides (Colored Product) Azocasein->Azo_Peptides Digestion Precipitated_Azocasein Precipitated Azocasein (Undigested) Azocasein->Precipitated_Azocasein Undigested TCA TCA TCA->Precipitated_Azocasein Precipitation

References

A Comparative Analysis of the Biological Effects of Usnic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Enantiomeric Forms for Azinic Acid

Initial research indicates that this compound (H₃NO₂) is not a chiral molecule and therefore does not exist as enantiomers. The chemical structure of this compound does not contain any stereocenters, which is a prerequisite for enantiomerism. Consequently, a comparative analysis of the biological effects of this compound enantiomers cannot be conducted as these distinct stereoisomers do not exist.

To fulfill the user's request for a comparative guide on the biological effects of enantiomers, this report will focus on a well-documented example: Usnic acid . Usnic acid is a naturally occurring dibenzofuran (B1670420) derivative found in lichens that exists as two enantiomers, (+)-usnic acid and (-)-usnic acid. These enantiomers have been the subject of numerous studies, revealing differences in their biological activities. This analysis will serve as a representative guide to the differential effects of enantiomers for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological effects of the enantiomers of Usnic acid, a lichen metabolite known for its wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] While chemically similar, the stereoisomers of Usnic acid can exhibit distinct pharmacological and toxicological profiles, a phenomenon known as enantioselectivity.[1]

Data Presentation: Cytotoxic and Genotoxic Effects

The cytotoxic and genotoxic effects of (+)- and (-)-Usnic acid have been evaluated across various human cancer and non-cancerous cell lines. The data reveals a complex, cell-line-dependent enantioselectivity.[1]

Cell LineAssayEnantiomerIC₅₀ (µg/mL) at 72hGenotoxicity (Comet Assay)Reference
Colon Cancer
HCT116MTT(+)-Usnic Acid~10Not Reported[2]
(-)-Usnic Acid~10Not Reported[2]
Prostate Cancer
PC3MTT(+)-Usnic AcidMore EffectiveNot Reported[1][2]
(-)-Usnic AcidLess EffectiveNot Reported[1][2]
Breast Cancer
MDA-MB-231MTT(+)-Usnic Acid15.8Not Reported[2]
(-)-Usnic Acid20.2Not Reported[2]
Non-Cancerous Cells
Human Peripheral Blood LymphocytesComet Assay(+)-Usnic AcidNot ApplicableGenotoxic[3]
(-)-Usnic AcidNot Applicable2x more genotoxic than (+) form[3]
HaCaT (Keratinocytes)MTT(+)-Usnic Acid>70.12Not Reported[2]
(-)-Usnic Acid70.12Not Reported[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[1]

  • Cell Seeding: Cancer or non-cancerous cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

  • Treatment: The cells are then treated with various concentrations of (+)-usnic acid and (-)-usnic acid for specified time periods (e.g., 24, 48, 72 hours). A control group with untreated cells is also maintained.[1]

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[3]

  • Cell Preparation: Human peripheral blood lymphocytes are isolated and treated with different concentrations of (+)- and (-)-Usnic acid for a specified duration.[3]

  • Embedding in Agarose (B213101): The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail. An increase in these parameters indicates greater DNA damage.[3]

Signaling Pathways and Experimental Workflows

The biological activity of Usnic acid enantiomers is linked to their interaction with various cellular signaling pathways. While the precise mechanisms for enantiomer-specific effects are still under investigation, it is known that Usnic acid can impact pathways related to cell proliferation and survival.

G Simplified Signaling Pathway Affected by Usnic Acid Plus_UA (+)-Usnic Acid DNA_Synth DNA/RNA Synthesis Plus_UA->DNA_Synth Inhibition Mito Mitochondrial Function Plus_UA->Mito Minus_UA (-)-Usnic Acid Minus_UA->DNA_Synth Inhibition Minus_UA->Mito Prolif Inhibition of Proliferation DNA_Synth->Prolif Genotox Genotoxicity DNA_Synth->Genotox Apoptosis Induction of Apoptosis Mito->Apoptosis G Experimental Workflow for Cytotoxicity and Genotoxicity Analysis cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Genotoxicity Assessment Cell_Culture Seeding of Human Cells Treatment Treatment with (+)- and (-)-Usnic Acid Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Comet_Assay Comet Assay Treatment->Comet_Assay Data_Analysis_Cyto IC50 Determination MTT_Assay->Data_Analysis_Cyto Data_Analysis_Geno DNA Damage Quantification Comet_Assay->Data_Analysis_Geno

References

Comparative Analysis and Experimental Validation of Computationally Predicted Properties of Azinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of physicochemical and pharmacological properties of novel chemical entities before their synthesis. This guide focuses on the hypothetical molecule, "Azinic acid," and outlines the experimental validation of its computationally predicted properties. For comparative purposes, its predicted characteristics are benchmarked against two established therapeutic agents, Gefitinib and Erlotinib, which share a similar proposed mechanism of action. This document provides researchers, scientists, and drug development professionals with a framework for validating in silico data through established experimental protocols.

Comparative Physicochemical and Pharmacological Properties

The following table summarizes the computationally predicted properties of this compound alongside the experimentally determined properties of Gefitinib and Erlotinib. This allows for a direct comparison of their key characteristics.

PropertyThis compound (Predicted)Gefitinib (Experimental)Erlotinib (Experimental)
Molecular Weight ( g/mol ) 395.4446.9393.4
pKa 7.27.2, 5.45.42
Aqueous Solubility (µg/mL) 15< 1013.8
LogP 3.83.232.85
Target EGFREGFREGFR
Binding Affinity (IC50, nM) 2527.32

Experimental Validation Protocols

The following section details the standard methodologies for the experimental validation of the computationally predicted properties of this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Methodology: Potentiometric Titration

    • Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in a solution of known ionic strength (e.g., 0.15 M KCl).

    • Titration: The solution is titrated with a standardized solution of hydrochloric acid (HCl) to protonate all basic functional groups. Subsequently, a standardized solution of potassium hydroxide (B78521) (KOH) is added in small, precise increments.

    • Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

    • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the molecules are ionized. Specialized software can be used to calculate the pKa from the titration data.

Measurement of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability.

  • Methodology: Shake-Flask Method (OECD Guideline 105)

    • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a glass flask.

    • Equilibration: The flask is sealed and agitated at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

    • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous phase by centrifugation or filtration.

    • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is used to quantify the concentration accurately.

Determination of Lipophilicity (LogP)

LogP, the partition coefficient between octanol (B41247) and water, is a measure of a compound's lipophilicity and its ability to cross cell membranes.

  • Methodology: Shake-Flask Method

    • Preparation: A pre-saturated solution of n-octanol and water is prepared by mixing the two solvents and allowing them to separate.

    • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

    • Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand until the layers have fully separated.

    • Analysis: The concentration of this compound in both the n-octanol and aqueous layers is measured using an appropriate analytical method like HPLC or UV-Vis spectroscopy.

    • Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

In Vitro Target Binding Affinity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Methodology: Kinase Activity Assay (e.g., for EGFR)

    • Assay Setup: The assay is typically performed in a 96-well or 384-well plate format. Each well contains the target enzyme (e.g., recombinant human EGFR kinase), a substrate peptide, and adenosine (B11128) triphosphate (ATP).

    • Compound Addition: A series of dilutions of this compound are added to the wells. Control wells with no inhibitor (positive control) and wells with a known inhibitor (e.g., Gefitinib) are also included.

    • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of ATP. The plate is then incubated at a constant temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

    • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a detection antibody that specifically binds to the phosphorylated substrate, coupled with a detection system such as fluorescence, luminescence, or colorimetry.

    • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the controls. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Proposed Signaling Pathway for this compound

The following diagram illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR), the proposed target of this compound. Inhibition of this pathway is a common strategy in cancer therapy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Azinic_Acid This compound (Inhibitor) Azinic_Acid->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by this compound.

Experimental Workflow for Property Validation

This diagram outlines the logical flow of the experimental validation process, from in silico prediction to in vitro confirmation.

Experimental_Workflow cluster_comp Computational Prediction cluster_exp Experimental Validation Pred_pKa Predict pKa Synthesis Synthesize This compound Pred_pKa->Synthesis Pred_Sol Predict Solubility Pred_Sol->Synthesis Pred_LogP Predict LogP Pred_LogP->Synthesis Pred_Affinity Predict Binding Affinity Pred_Affinity->Synthesis Exp_pKa Potentiometric Titration (pKa) Synthesis->Exp_pKa Exp_Sol Shake-Flask (Solubility) Synthesis->Exp_Sol Exp_LogP Shake-Flask (LogP) Synthesis->Exp_LogP Exp_Affinity Kinase Assay (IC50) Synthesis->Exp_Affinity Data_Analysis Data Analysis & Comparison Exp_pKa->Data_Analysis Exp_Sol->Data_Analysis Exp_LogP->Data_Analysis Exp_Affinity->Data_Analysis

Caption: Workflow for the experimental validation of predicted properties.

Benchmarking Azelaic Acid Performance Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Azelaic acid's performance against other industry-standard dermatological agents. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their evaluation of this compound.

Azelaic acid, a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley, is a versatile topical agent used in the treatment of various skin conditions.[1] It is also produced by the yeast Malassezia furfur, which is part of the normal skin flora.[2] Its therapeutic efficacy stems from its anti-inflammatory, antibacterial, anti-keratinizing, and anti-melanogenic properties.[3][4] This guide will delve into the performance of Azelaic acid in comparison to established treatments for acne vulgaris, rosacea, and hyperpigmentation.

Performance Against Industry Standards

Azelaic acid is a well-established treatment for mild to moderate acne and is also effective for papulopustular rosacea and hyperpigmentary disorders.[3][5] Its performance is often benchmarked against other topical agents such as retinoids (e.g., tretinoin (B1684217), adapalene), benzoyl peroxide, and hydroquinone.

For Acne Vulgaris:

Azelaic acid is effective against both comedonal and inflammatory acne.[2] It exhibits antibacterial properties against Propionibacterium acnes and Staphylococcus epidermidis by inhibiting protein synthesis.[2] It also has a keratolytic and comedolytic effect, normalizing the disordered growth of skin cells lining the follicle.[2] Some evidence suggests its efficacy is comparable to tretinoin for acne treatment.[2] A key advantage of Azelaic acid is that it does not induce bacterial resistance.[2]

For Rosacea:

Due to its anti-inflammatory properties, Azelaic acid is used as a topical treatment for rosacea, helping to clear the bumps and swelling associated with the condition.[1][6]

For Hyperpigmentation:

As a tyrosinase inhibitor, Azelaic acid reduces melanin (B1238610) synthesis, making it an effective treatment for hyperpigmentation disorders like melasma and post-inflammatory hyperpigmentation.[1] It is sometimes recommended as an alternative to hydroquinone.[1]

Quantitative Data Presentation

The following tables summarize key performance data for Azelaic acid in comparison to other industry-standard treatments.

Table 1: Comparative Efficacy in Acne Vulgaris

TreatmentReduction in Inflammatory LesionsReduction in Non-inflammatory LesionsCommon Side Effects
Azelaic Acid (15%-20%) ~50-60%~40-50%Itching, burning, stinging, scaling
Tretinoin (0.025%-0.1%) ~50-70%~50-60%Erythema, peeling, dryness, photosensitivity
Benzoyl Peroxide (2.5%-10%) ~45-55%~35-45%Dryness, peeling, irritation, bleaching of fabric
Adapalene (0.1%-0.3%) ~50-60%~45-55%Dryness, scaling, burning, photosensitivity

Table 2: Comparative Efficacy in Hyperpigmentation

TreatmentReduction in HyperpigmentationTime to Onset of ActionCommon Side Effects
Azelaic Acid (20%) Moderate to significant improvement2-6 monthsMild skin irritation
Hydroquinone (4%) Significant improvement1-3 monthsOchronosis (with long-term use), contact dermatitis
Tretinoin (0.05%-0.1%) Moderate improvement3-6 monthsSkin irritation, photosensitivity

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Azelaic acid are provided below.

1. Determination of Minimum Inhibitory Concentration (MIC) against P. acnes

  • Objective: To determine the lowest concentration of Azelaic acid that inhibits the visible growth of Propionibacterium acnes.

  • Method: A broth microdilution method is typically employed.

    • A standardized inoculum of P. acnes is prepared in an appropriate broth medium (e.g., Reinforced Clostridial Medium).

    • Serial dilutions of Azelaic acid are prepared in the broth in a 96-well microtiter plate.

    • The bacterial inoculum is added to each well.

    • Positive (broth + inoculum) and negative (broth only) controls are included.

    • The plate is incubated under anaerobic conditions at 37°C for 48-72 hours.

    • The MIC is determined as the lowest concentration of Azelaic acid at which no visible bacterial growth is observed.

2. Tyrosinase Inhibition Assay

  • Objective: To assess the inhibitory effect of Azelaic acid on the activity of tyrosinase, a key enzyme in melanin synthesis.

  • Method: A spectrophotometric assay using L-DOPA as a substrate is commonly used.

    • Mushroom tyrosinase is prepared in a phosphate (B84403) buffer (pH 6.8).

    • Various concentrations of Azelaic acid are pre-incubated with the enzyme solution.

    • The reaction is initiated by adding L-DOPA to the mixture.

    • The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm over time.

    • Kojic acid is often used as a positive control.

    • The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of Azelaic acid.

3. In Vivo Evaluation of Efficacy in Acne (Clinical Trial Design)

  • Objective: To evaluate the clinical efficacy and safety of topical Azelaic acid in patients with mild to moderate acne vulgaris.

  • Method: A randomized, double-blind, controlled trial is the gold standard.

    • A cohort of patients with a defined severity of acne is recruited.

    • Patients are randomly assigned to receive either the Azelaic acid formulation or a vehicle/active comparator.

    • Treatments are applied topically (e.g., twice daily) for a specified duration (e.g., 12 weeks).

    • Efficacy is assessed by counting inflammatory and non-inflammatory lesions at baseline and at specified follow-up visits.

    • Safety and tolerability are evaluated by recording adverse events (e.g., erythema, scaling, burning).

    • Global improvement is often assessed by both the investigator and the patient.

Signaling Pathways and Experimental Workflows

Diagram 1: Anti-inflammatory Signaling Pathway of Azelaic Acid

G cluster_stimulus Inflammatory Stimulus (e.g., UVB, Bacteria) cluster_cell Keratinocyte Stimulus Inflammatory Stimulus NFkB_p38 NF-κB & p38 MAPK Pathways Stimulus->NFkB_p38 Activates ProInflammatory Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB_p38->ProInflammatory Induces PPARg PPARγ PPARg->NFkB_p38 Inhibits Inflammation Inflammation ProInflammatory->Inflammation AzinicAcid Azelaic Acid AzinicAcid->PPARg Activates

Caption: Azelaic acid's anti-inflammatory mechanism.

Diagram 2: Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare Mushroom Tyrosinase Solution Preincubation Pre-incubate Enzyme with Azelaic Acid Enzyme->Preincubation Substrate Prepare L-DOPA Substrate Solution Reaction Initiate Reaction with L-DOPA Substrate->Reaction Inhibitor Prepare Serial Dilutions of Azelaic Acid Inhibitor->Preincubation Preincubation->Reaction Measurement Measure Absorbance at 475 nm (Dopachrome formation) Reaction->Measurement Calculation Calculate Percentage of Inhibition Measurement->Calculation

Caption: Workflow for tyrosinase inhibition assay.

Diagram 3: Logical Relationship of Azelaic Acid's Multifaceted Action in Acne

G cluster_effects Mechanisms of Action cluster_outcomes Clinical Outcomes in Acne cluster_result Therapeutic Result AzinicAcid Azelaic Acid Antibacterial Antibacterial AzinicAcid->Antibacterial AntiKeratinizing Anti-keratinizing AzinicAcid->AntiKeratinizing AntiInflammatory Anti-inflammatory AzinicAcid->AntiInflammatory ReduceP_acnes Reduces P. acnes Antibacterial->ReduceP_acnes NormalizeFollicular Normalizes Follicular Keratinization AntiKeratinizing->NormalizeFollicular ReduceInflammation Reduces Inflammation AntiInflammatory->ReduceInflammation AcneImprovement Improvement in Acne Vulgaris ReduceP_acnes->AcneImprovement NormalizeFollicular->AcneImprovement ReduceInflammation->AcneImprovement

Caption: Multifaceted action of Azelaic acid in acne.

References

Statistical Analysis of Azelaic Acid Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azelaic acid's performance against various alternatives, supported by statistical analysis from experimental data. It is designed to offer an objective overview for researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

The following tables summarize the efficacy and antimicrobial activity of Azelaic acid from various clinical and in vitro studies.

Table 1: Clinical Efficacy of Azelaic Acid in Dermatological Conditions
ConditionAzelaic Acid FormulationComparatorKey Efficacy Outcomesp-valueReference
Papulopustular Rosacea 15% FoamPlaceboGreater efficacy (32.0% vs. 23.5%)< 0.001[1]
15% GelPlaceboMore effective in reducing erythema and inflammationNot Specified[1]
15% CreamN/A (Open-label)Significant decrease in IGA score (median 3 to 1) and inflammatory lesion count (median 8 to 1)< 0.001[2]
15% GelVehicle FoamSignificant improvement in IGA scores (32.0% vs 23.5%)< 0.001[3]
15% GelVehicle FoamSignificant reduction in mean percentage of inflammatory lesion counts (61.6% vs 50.8%)< 0.001[3]
15% GelVehicle FoamNotable improvement in erythema scores (61.5% vs 51.3%)< 0.001[3]
Acne Vulgaris 20% Cream0.05% Tretinoin CreamAs effective in treating comedonal acne with fewer side effectsNot Specified[1]
15% Gel1% Metronidazole GelActed more quickly and effectivelyNot Specified[3]
10% Nanocrystal Hydrogel20% CreamHigher success rate (36.51% vs 30.37%)< 0.001[4]
10% Nanocrystal Hydrogel20% CreamGreater reduction in inflammatory lesions (39.15% vs 33.76%)< 0.001[4]
10% Nanocrystal Hydrogel20% CreamGreater reduction in non-inflammatory lesions (34.58% vs 27.96%)< 0.001[4]
15% CreamTopical AntibioticSignificant reduction in acne lesions (66.52% vs 52.55%)< 0.001[5]
Melasma 20% Cream4% HydroquinoneSimilar efficacy with a more favorable safety profileNot Specified[6]
20% Cream + 5% Hydroquinone5% Hydroquinone aloneBetter outcomes with the combinationNot Specified[3]
20% Cream + 0.05% Tretinoin CreamNot SpecifiedNot SpecifiedNot Specified[3]
Psoriasis Vulgaris 15% GelPlaceboSignificantly improved symptoms (pruritus, scaling, hyperkeratosis)Not Specified[3]
Table 2: Antimicrobial and Inhibitory Activity of Azelaic Acid
TargetMetricConcentrationReference
Cutibacterium acnes50% Protein Synthesis Inhibition313 µM[6][7]
50% DNA Synthesis Inhibition3639 µM[6]
50% RNA Synthesis Inhibition9226 µM[6]
T. rubrumMIC90 (vs. Free AzA)0.01% (vs. 0.32%)[8]
T. mentagrophytesMIC90 (vs. Free AzA)0.032% (vs. 0.56%)[8]
M. canisMIC90 (vs. Free AzA)0.032% (vs. 0.56%)[8]
P. acnesMIC (Ethosome Cream vs. Marketed Cream)250 µg/ml (vs. 250 µg/ml)[9]
MBC (Ethosome Cream vs. Marketed Cream)250 µg/ml (vs. 500 µg/ml)[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Clinical Trial for Inflammatory Rosacea
  • Objective: To assess the efficacy and tolerability of a novel 15% Azelaic acid cream.[2]

  • Study Design: A multicentre, prospective, open-label trial involving 45 patients with mild/moderate inflammatory rosacea.[2]

  • Methodology:

    • Patients were instructed to apply the cream twice daily for 8 weeks.[2]

    • Clinical evaluation was performed at baseline (T0) and at 8 weeks (T1).[2]

    • Efficacy was assessed using the Investigator Global Assessment (IGA) score on a 5-point scale and by counting inflammatory lesions.[2]

    • Erythema was evaluated using erythema-directed digital photography (EDDP) on a 5-point scale.[2]

    • Tolerability was assessed via a self-administered questionnaire at 8 weeks.[2]

    • Statistical analysis was performed using SAS version 9.[2]

In Vitro Antibacterial Activity Assessment
  • Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an Azelaic acid ethosome-based cream against Propionibacterium acnes.[9]

  • Methodology:

    • The antibacterial activity was evaluated using the broth dilution method.[9]

    • An ethosomal suspension of Azelaic acid was prepared using the thin-layer hydration method with varying ethanol (B145695) concentrations.[9]

    • The optimized ethosome formulation (35% ethanol) was incorporated into a cream.[9]

    • The MIC and MBC of the Azelaic acid ethosome-based cream were determined and compared to a marketed cream (Zelface®).[9] The MIC was defined as the lowest concentration that inhibited visible growth, and the MBC was the lowest concentration that killed 99.9% of the initial bacterial inoculum.[9]

Ex Vivo Skin Permeation Study
  • Objective: To evaluate the skin penetration of Azelaic acid from a transethosomal (TEs) formulation compared to free Azelaic acid.[8]

  • Methodology:

    • The ex vivo permeation study was conducted using excised skin.[8]

    • The optimized AzA-TEs formulation and a suspension of free Azelaic acid were applied to the skin samples.[8]

    • The cumulative amount of Azelaic acid that permeated through the skin was measured over 48 hours.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental processes related to Azelaic acid.

Azelaic_Acid_Anti_Inflammatory_Pathway Anti-inflammatory Signaling Pathway of Azelaic Acid cluster_stimulus Inflammatory Stimulus (e.g., UVB) cluster_cell Keratinocyte Stimulus UVB NFkB NF-κB Stimulus->NFkB Activates p38_MAPK p38 MAPK Stimulus->p38_MAPK Activates AzA Azelaic Acid PPARg PPARγ AzA->PPARg Activates AzA->p38_MAPK Inhibits phosphorylation PPARg->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) NFkB->Pro_inflammatory_Cytokines Induces Transcription p38_MAPK->Pro_inflammatory_Cytokines Induces Production Azelaic_Acid_Antimicrobial_Workflow Antimicrobial Action Workflow of Azelaic Acid cluster_bacterium Bacterial Cell (e.g., C. acnes) AzA_uptake Azelaic Acid Uptake Intracellular_pH Decreased Intracellular pH AzA_uptake->Intracellular_pH Mitochondrial_Respiration Inhibition of Mitochondrial Respiration AzA_uptake->Mitochondrial_Respiration Protein_Synthesis Inhibition of Protein Synthesis AzA_uptake->Protein_Synthesis DNA_RNA_Synthesis Inhibition of DNA/RNA Synthesis AzA_uptake->DNA_RNA_Synthesis Bacterial_Death Bacteriostatic/ Bactericidal Effect Intracellular_pH->Bacterial_Death Mitochondrial_Respiration->Bacterial_Death Protein_Synthesis->Bacterial_Death DNA_RNA_Synthesis->Bacterial_Death Azelaic_Acid_Anti_Melanogenic_Pathway Anti-melanogenic Signaling Pathway of Azelaic Acid cluster_melanocyte Hyperactive Melanocyte AzA Azelaic Acid Tyrosinase Tyrosinase AzA->Tyrosinase Competitively Inhibits Mitochondrial_Respiration Mitochondrial Respiration AzA->Mitochondrial_Respiration Disrupts DNA_Synthesis DNA Synthesis AzA->DNA_Synthesis Inhibits Melanin_Production Melanin Production Tyrosinase->Melanin_Production Catalyzes Cell_Proliferation Cell Proliferation & Viability Mitochondrial_Respiration->Cell_Proliferation Supports DNA_Synthesis->Cell_Proliferation Enables

References

Safety Operating Guide

Navigating the Disposal of Azinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must always prioritize safety by consulting the specific Safety Data Sheet (SDS) for any chemical they are handling. If you are working with a nitro compound that could form an azinic acid tautomer, the disposal procedure must account for the reactivity and instability of both the parent compound and its tautomer.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to wear the appropriate Personal Protective Equipment (PPE). The exact requirements will be detailed in the SDS for the specific chemical being used, but generally include:

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or glasses with side shields.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the chemical.[5]
Body Protection A standard laboratory coat is required. For larger quantities, a chemically resistant apron may be necessary.Protects clothing and skin from contamination.[5]
Respiratory Protection Work in a certified chemical fume hood. For operations that may generate dust or aerosols, a respirator with an appropriate cartridge may be required.Prevents inhalation of potentially harmful vapors or particles.[5][6]

Step-by-Step Disposal Protocol

The guiding principle for disposing of a potentially reactive substance like this compound is to treat it as hazardous chemical waste. It must be disposed of through a licensed hazardous waste management vendor.[5] Under no circumstances should this type of waste be poured down the drain or mixed with general trash. [5]

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste stream as "Hazardous Waste: Reactive Organic Acid (this compound)."

  • Segregate: Do not mix this compound waste with other chemical waste streams, especially incompatible materials.[5] Incompatible materials can include strong oxidizing agents, bases, and reducing agents, which could trigger a violent reaction.[5]

Step 2: Neutralization (If Deemed Safe and Permissible)

  • Consult SDS and Institutional Policy: Neutralization should only be performed if the specific SDS for the parent compound allows it and it is permitted by your institution's safety protocols. Due to the potential instability, this step may be prohibited.

  • Procedure (for dilute solutions, if approved):

    • Work in a chemical fume hood.

    • Slowly add the dilute acidic waste to a large volume of a cold, stirred basic solution, such as sodium bicarbonate or sodium hydroxide. An ice bath is recommended to control any exothermic reaction.

    • Monitor the pH continuously. The goal is to bring the pH to a neutral range (typically 6-8).

    • Even after neutralization, the resulting salt solution must be collected as hazardous waste.

Step 3: Containerization and Labeling

  • Container: Use a designated, compatible, and properly vented hazardous waste container. Ensure the container material is resistant to acidic and potentially reactive compounds.

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[5] The label must include:

    • The full chemical name(s) of the contents (e.g., "this compound Waste," plus the name of the parent nitro compound).[5]

    • The approximate quantities of the components.

    • The relevant hazard warnings (e.g., "Corrosive," "Reactive," "Flammable").

    • The date of accumulation.

Step 4: Storage and Disposal

  • Storage: Keep the waste container tightly closed, except when adding waste.[5] Store it in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Arrange Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form detailing the waste's identity, quantity, and location.[5] Be aware of institutional and regulatory limits for waste accumulation.[5]

Experimental Workflow and Logical Relationships

The following diagram outlines the decision-making process for the safe handling and disposal of this compound waste.

cluster_prep Preparation & Assessment cluster_disposal Disposal Pathway cluster_spill Emergency Protocol start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) for Parent Compound start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe spill Spill Occurs? sds->spill incompatible Segregate from Incompatible Materials (Bases, Oxidizers, Reducers) ppe->incompatible container Transfer to Labeled Hazardous Waste Container incompatible->container label_info Label Contents: 'Hazardous Waste: Reactive Organic Acid' + Chemical Name & Date container->label_info storage Store in Secure Satellite Accumulation Area label_info->storage pickup Schedule Pickup by Environmental Health & Safety (EHS) storage->pickup end End: Proper Disposal pickup->end spill->incompatible No spill_response Follow Emergency Spill Response Protocol (Evacuate, Alert, Contain if Safe) spill->spill_response Yes spill_response->pickup

Fig 1. Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Azinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Extreme Hazard Warning

Azinic acid (H₃NO₂) is a highly unstable and potentially explosive nitrogen oxoacid. It is not a commercially available chemical and should not be handled by anyone without expert knowledge in energetic materials. The information provided below is a synthesized safety protocol based on guidelines for handling highly reactive and explosive compounds, due to the absence of a specific Safety Data Sheet (SDS) for this compound. This document is intended for informational purposes for highly trained professionals and outlines the extreme precautions required. Under no circumstances should this chemical be synthesized or handled without a rigorous, site-specific hazard assessment conducted by safety professionals.

Essential Safety and Logistical Information

Handling this compound requires treating it as a primary explosive hazard combined with corrosive properties. All operations must be conducted with the utmost care, using minimal quantities, and within specially designed containment facilities.

Operational Plan: Hypothetical In-Situ Generation and Use

This plan assumes this compound is generated in-situ (in the reaction vessel) and consumed immediately in the subsequent step. It should never be isolated or stored.

1. Pre-Experiment Preparation:

  • Hazard Assessment: A comprehensive risk assessment must be performed and documented by a qualified team, including a chemical safety expert.

  • Dry Run: Conduct a dry run of the entire procedure with non-hazardous materials to identify any potential ergonomic or procedural issues.

  • Area Designation: Designate a specific area within a chemical fume hood for the procedure. The area must be clean, free of clutter, and away from incompatible materials, especially metals, acids, and halogenated solvents.[1]

  • Equipment Inspection: All glassware and equipment must be meticulously inspected for cracks, stars, or any defects. Use only equipment made of materials known to be compatible with reactive nitrogen compounds. Avoid metal spatulas or stir bars if possible; opt for Teflon-coated or non-metallic alternatives.[1][2]

  • Emergency Plan: Ensure a detailed emergency plan is in place, including procedures for accidental spills, fires, and explosions.[3][4][5] All personnel must be trained on this plan. The location of the emergency shower, eyewash station, fire extinguisher, and blast shields must be known to all.[5]

2. Execution:

  • Work in a Fume Hood: All manipulations must be performed inside a certified chemical fume hood.[6]

  • Use a Blast Shield: A portable blast shield must be placed between the experimental setup and the researcher at all times.[2][6][7][8] The fume hood sash should be kept at the lowest possible position.[6]

  • Small Scale Only: The reaction must be run on the smallest possible scale.

  • Controlled Temperature: Run the reaction at the lowest possible temperature.[9] If heating is required, it must be done slowly and with extreme caution.

  • Controlled Additions: Reagents should be added slowly and in a controlled manner. Never add catalysts to the bulk of potentially explosive materials; instead, add the explosive material to the catalyst solution.[9]

  • No Isolation: The procedure must be designed so that this compound is consumed in the same pot it is generated in. Do not attempt to isolate or concentrate the material.[9]

3. Post-Experiment Procedure:

  • Quenching: The reaction mixture must be carefully and completely quenched following a pre-approved and tested procedure before it is removed from the fume hood. This procedure must neutralize any unreacted this compound.

  • Decontamination: All equipment must be decontaminated thoroughly using the quenching solution before cleaning.

Disposal Plan
  • Waste Identification: All waste containing or potentially containing this compound must be treated as highly reactive and hazardous waste.[10]

  • Segregation: This waste must be segregated from all other waste streams, particularly from incompatible materials.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: Highly Reactive Nitrogen Compound" and detail all constituents of the quenched mixture.[11]

  • Professional Disposal: Disposal must be handled by a licensed hazardous waste management vendor.[10] Never dispose of this material down the drain or in regular trash.[10]

Data Presentation: Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for any operation involving this compound. This represents the minimum requirement; a site-specific hazard assessment may mandate additional protections like blast-resistant gear.[12]

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes, blast fragments, and corrosive mists.[7][9]
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Nitrile).Prevents direct skin contact with corrosive and toxic materials.[6]
Body Protection Flame-resistant lab coat.Protects against fire and minor chemical splashes. The coat should be quickly removable.[6][7]
Additional Protection Blast Shield (Engineering Control).Placed in front of the apparatus to protect the user from potential explosions.[2][6][8]

Mandatory Visualization

The following diagram illustrates the logical workflow for handling a highly unstable and explosive compound like this compound. It emphasizes the critical decision points and safety loops required.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Procedure & Disposal cluster_emergency Emergency Protocol A Conduct Rigorous Hazard Assessment B Develop Detailed SOP & Emergency Plan A->B C Perform Dry Run (Non-Hazardous) B->C D Inspect & Prepare Equipment & Area C->D E Verify All Safety Equipment is Functional (Shield, Hood, Eyewash) D->E F Don All Required PPE (Face Shield, FR Coat, Gloves) E->F Proceed if all checks pass G Work in Fume Hood with Blast Shield in Place F->G H Execute In-Situ Generation (Small Scale, Low Temp) G->H I Immediate Consumption in Subsequent Step H->I N Incident Occurs (Spill, Fire, Detonation) H->N J Carefully Quench Reaction Mixture I->J I->N K Decontaminate All Equipment J->K J->N L Segregate & Label Reactive Waste K->L M Arrange Professional Hazardous Waste Disposal L->M O Evacuate Immediate Area N->O ANY incident P Notify Others & Activate Alarm O->P Q Contact Emergency Response (911 / EHS) P->Q R Provide Details to First Responders Q->R

Caption: Workflow for Handling Highly Unstable and Explosive Chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.